Product packaging for 4-Methyl-3-nitrobenzenesulfonyl chloride(Cat. No.:CAS No. 616-83-1)

4-Methyl-3-nitrobenzenesulfonyl chloride

Cat. No.: B1296637
CAS No.: 616-83-1
M. Wt: 235.65 g/mol
InChI Key: OQFYBGANSUNUAO-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H6ClNO4S and its molecular weight is 235.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO4S B1296637 4-Methyl-3-nitrobenzenesulfonyl chloride CAS No. 616-83-1

Properties

IUPAC Name

4-methyl-3-nitrobenzenesulfonyl chloride
Source PubChem
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InChI

InChI=1S/C7H6ClNO4S/c1-5-2-3-6(14(8,12)13)4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFYBGANSUNUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339988
Record name 4-Methyl-3-nitrobenzenesulfonyl chloride
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Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-83-1
Record name 4-Methyl-3-nitrobenzenesulfonyl chloride
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Record name 4-Methyl-3-nitrobenzenesulfonyl chloride
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Record name 4-Methyl-3-nitrobenzenesulfonyl chloride
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Foundational & Exploratory

Technical Guide: Physical Properties of 4-Methyl-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS No. 616-83-1). The information herein is compiled to support research, development, and synthesis activities involving this compound.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C₇H₆ClNO₄S.[1] It presents as a white to light yellow or cream-colored solid, which may appear as crystals, powder, or a fused solid.[2][3] This compound is recognized for its strong electrophilic properties, making it a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] It is sensitive to moisture and reacts violently with water, liberating toxic gas.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₄S[1][3][4]
Molecular Weight 235.64 g/mol (approx.)[1][2][4][5]
Melting Point 30-34 °C[1]
38-40 °C[2]
30.5-39.5 °C[3]
35 °C[5]
33-36 °C[6]
Boiling Point 152-154 °C at 1 mmHg[1][2][6]
Density (Predicted) 1.528 ± 0.06 g/cm³[1]
Vapor Pressure 0.00016 mmHg at 25°C[1]
Flash Point >230 °F (>110 °C)[1][2]
Refractive Index (Predicted) 1.576[1][2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not extensively published. However, standard laboratory procedures are employed for these measurements.

Determination of Melting Point

The melting point of this compound is typically determined using a capillary melting point apparatus.[7]

Methodology:

  • A small, dry sample of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Boiling Point (at Reduced Pressure)

The boiling point is determined under reduced pressure to prevent decomposition of the thermally sensitive sulfonyl chloride group.

Methodology:

  • A sample of the compound is placed in a distillation flask suitable for vacuum distillation.

  • The apparatus is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 1 mmHg).

  • The sample is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at that specific pressure.

Synthesis Workflow

This compound can be synthesized from 2-nitrotoluene. The following diagram illustrates a common synthetic pathway.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Isolation A 2-Nitrotoluene D Add 2-nitrotoluene dropwise to chlorosulfonic acid and sulfamic acid (T < 40°C) A->D B Chlorosulfonic Acid B->D C Sulfamic Acid C->D E Stir at 40°C for 1 hour D->E F Heat to 105°C and stir for 6 hours E->F G Cool and add to ice water (0-5°C) F->G H Filter precipitated crystals G->H I Wash with ice water H->I J This compound I->J

Caption: Synthesis of this compound.

This synthesis involves the reaction of 2-nitrotoluene with chlorosulfonic acid, with sulfamic acid also present.[8] The temperature is carefully controlled throughout the addition and subsequent heating steps.[8] The final product is isolated by precipitation in ice water, followed by filtration and washing.[8]

References

An In-depth Technical Guide to 4-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-3-nitrobenzenesulfonyl chloride, a key reagent in organic synthesis and a compound with notable biological activity. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical Structure and Formula

This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a methyl group, a nitro group, and a sulfonyl chloride functional group.

Molecular Formula: C₇H₆ClNO₄S[1]

Chemical Structure:

IUPAC Name: this compound[2]

CAS Number: 616-83-1[1][2]

Synonyms: 3-Nitro-p-toluenesulfonyl chloride, 2-Nitrotoluene-4-sulfonyl chloride, 4-Methyl-3-nitrobenzene-1-sulfonyl chloride[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 235.65 g/mol [2]
Appearance Cream to pale yellow crystals or powder
Melting Point 30-34 °C
Boiling Point 152-154 °C at 1 mmHg
Density ~1.53 g/cm³
Solubility Soluble in many organic solvents
InChI Key OQFYBGANSUNUAO-UHFFFAOYSA-N[2]
SMILES CC1=C(C=C(C=C1)S(=O)(=O)Cl)--INVALID-LINK--[O-][2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 2-nitrotoluene-4-sulfonyl chloride, a synonym for the target compound.

Materials:

  • o-Nitrotoluene (1.0 mol, 137.1 g)

  • Chlorosulfonic acid (4.6 mol, 535.9 g)

  • Sulfamic acid (2 g)

  • Ice water

  • Round-bottom flask with a stirrer and dropping funnel

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure: [4]

  • To a round-bottom flask containing chlorosulfonic acid and sulfamic acid, slowly add o-nitrotoluene dropwise with stirring. Maintain the reaction temperature below 40 °C, using an ice bath if necessary.

  • After the addition is complete, stir the mixture at 40 °C for 1 hour.

  • Slowly heat the reaction mixture to 105 °C and continue stirring at this temperature for 6 hours.

  • Cool the mixture and carefully add it dropwise to a stirred vessel of ice water, maintaining the temperature between 0 and 5 °C.

  • The product will precipitate as crystals. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with ice water to remove any remaining acid.

  • Dry the product. The expected yield is approximately 89%.

General Protocol for the Synthesis of Sulfonamides

This compound is a valuable reagent for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.0-1.2 equiv)

  • A suitable base (e.g., pyridine, triethylamine, or sodium bicarbonate) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound in the same solvent to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of various organic molecules. The resulting sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

The nitro group on the benzene ring can be readily reduced to an amine, providing a handle for further chemical modifications and the generation of diverse compound libraries for drug screening.

Mechanism of Action: Fungicidal Activity

This compound has been identified as a fungicide.[1] Its mode of action involves the inhibition of the enzyme dehydrogenase.[1] Specifically, it is proposed to act as a succinate dehydrogenase inhibitor (SDHI). SDHIs disrupt the fungal mitochondrial electron transport chain at Complex II, thereby inhibiting cellular respiration and ATP production, which ultimately leads to fungal cell death.

Below is a diagram illustrating the site of action of this compound within the Krebs cycle and the electron transport chain.

Fungicidal_Mechanism cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III Complex_II->Complex_III e- Inhibitor 4-Methyl-3-nitro- benzenesulfonyl chloride Inhibitor->Complex_II Inhibition

Caption: Inhibition of Succinate Dehydrogenase by this compound.

References

Synthesis of 4-Methyl-3-nitrobenzenesulfonyl chloride from 2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methyl-3-nitrobenzenesulfonyl chloride from 2-nitrotoluene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the prevalent synthetic methodologies, including detailed experimental protocols, quantitative data analysis, and a discussion of the underlying chemical principles.

Introduction

This compound is a versatile chemical building block characterized by its reactive sulfonyl chloride group and substituted aromatic ring. The presence of both a methyl and a nitro group on the benzene ring allows for a range of subsequent chemical transformations, making it a valuable precursor in medicinal chemistry and materials science. The synthesis from 2-nitrotoluene is a common and cost-effective route, which can be achieved via two primary pathways: a direct one-step chlorosulfonation or a two-step process involving the formation of a sulfonic acid intermediate. This guide will explore both methodologies, providing the necessary data for researchers to select and implement the most suitable process for their needs.

Synthetic Pathways

The conversion of 2-nitrotoluene to this compound is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of the sulfonation. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. In 2-nitrotoluene, the positions ortho and para to the methyl group are C3, C5, and C6. The positions meta to the nitro group are C4 and C6. The position para to the methyl group (C4) is sterically unhindered and is activated by the methyl group, making it the most favorable site for electrophilic attack.

Pathway A: Direct Chlorosulfonation

This is a one-step process where 2-nitrotoluene is reacted directly with chlorosulfonic acid. This method is often favored for its efficiency.

G 2-Nitrotoluene 2-Nitrotoluene Reaction Chlorosulfonation 2-Nitrotoluene->Reaction Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction 4-Methyl-3-nitrobenzenesulfonyl\nchloride 4-Methyl-3-nitrobenzenesulfonyl chloride Reaction->4-Methyl-3-nitrobenzenesulfonyl\nchloride

Caption: Direct one-step synthesis of this compound.

Pathway B: Two-Step Synthesis via Sulfonic Acid Intermediate

This pathway involves the initial sulfonation of 2-nitrotoluene to form 4-methyl-3-nitrobenzenesulfonic acid, which is then subsequently chlorinated to yield the desired sulfonyl chloride. This approach can sometimes offer better control over the reaction and purity of the final product.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination 2-Nitrotoluene 2-Nitrotoluene Step1 Sulfonation 2-Nitrotoluene->Step1 Sulfonating Agent\n(e.g., Oleum) Sulfonating Agent (e.g., Oleum) Sulfonating Agent\n(e.g., Oleum)->Step1 4-Methyl-3-nitrobenzenesulfonic\nacid 4-Methyl-3-nitrobenzenesulfonic acid Step1->4-Methyl-3-nitrobenzenesulfonic\nacid Step2 Chlorination 4-Methyl-3-nitrobenzenesulfonic\nacid->Step2 Chlorinating Agent\n(e.g., Thionyl Chloride) Chlorinating Agent (e.g., Thionyl Chloride) Chlorinating Agent\n(e.g., Thionyl Chloride)->Step2 4-Methyl-3-nitrobenzenesulfonyl\nchloride 4-Methyl-3-nitrobenzenesulfonyl chloride Step2->4-Methyl-3-nitrobenzenesulfonyl\nchloride

Caption: Two-step synthesis via a sulfonic acid intermediate.

Experimental Protocols

Protocol for Direct Chlorosulfonation (Pathway A)

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • 2-Nitrotoluene

  • Chlorosulfonic acid

  • Sulfamic acid

  • Ice water

Procedure:

  • To 535.9 g (4.6 mol) of chlorosulfonic acid and 2 g of sulfamic acid, add 137.1 g (1.0 mol) of 2-nitrotoluene dropwise, ensuring the temperature does not exceed 40°C.[1]

  • Stir the mixture at 40°C for 1 hour.[1]

  • Slowly heat the mixture to 105°C and continue stirring at this temperature for 6 hours.[1]

  • After cooling, the reaction mixture is added dropwise to ice water (0 to 5°C).[1]

  • The precipitated crystals are collected by suction filtration and washed with ice water.[1]

Yield and Product Characteristics:

  • Yield: 210.6 g (89% of theory) of this compound (after accounting for 10.8% water content in the crude product).[1]

  • Melting Point: 40°C.[1]

Protocol for Two-Step Synthesis (Pathway B)

Step 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonic acid

Materials:

  • 2-Nitrotoluene

  • Oleum (25% free sulfur trioxide)

Procedure: A general procedure for sulfonation of a nitroaromatic compound involves heating with oleum. For 2-nitrotoluene, the reaction would proceed as follows:

  • Carefully add 2-nitrotoluene to oleum (25% free SO3) at a controlled temperature.

  • Heat the mixture to drive the sulfonation to completion.

  • The reaction mixture is then carefully quenched in water to hydrolyze any remaining oleum.

  • The product, 4-methyl-3-nitrobenzenesulfonic acid, can be isolated from the aqueous solution.

Step 2: Conversion to this compound

Materials:

  • 4-Methyl-3-nitrobenzenesulfonic acid

  • Thionyl chloride or another suitable chlorinating agent (e.g., phosphorus pentachloride)

Procedure: A general procedure for the conversion of a sulfonic acid to a sulfonyl chloride is as follows:

  • Treat the 4-methyl-3-nitrobenzenesulfonic acid with an excess of thionyl chloride.

  • The reaction is typically heated to reflux to ensure complete conversion.

  • After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

  • The crude this compound is then purified.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Quantities for Direct Chlorosulfonation

CompoundMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
2-Nitrotoluene137.14137.11.01
Chlorosulfonic acid116.52535.94.64.6
This compound235.64210.6 (dry)0.89-

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₇H₆ClNO₄S
Molecular Weight235.64 g/mol
Melting Point30-34 °C (lit.), 40°C (experimental)[1][2]
Boiling Point152-154°C at 1 mmHg
¹H NMR Characteristic peaks for aromatic protons and the methyl group protons.
¹³C NMR Characteristic peaks for the aromatic carbons, methyl carbon.
IR Spectroscopy Strong absorptions corresponding to S=O stretching (sulfonyl group) and N=O stretching (nitro group).
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Purification and Characterization

Purification

The crude this compound obtained from the synthesis can be purified by recrystallization. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly to induce crystallization. Impurities will remain in the mother liquor. Petroleum ether has been suggested as a suitable recrystallization solvent for similar sulfonyl chlorides.

General Recrystallization Procedure:

  • Dissolve the crude product in a minimum amount of hot solvent (e.g., petroleum ether).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule. The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methyl protons, with chemical shifts and coupling patterns consistent with the structure. The ¹³C NMR will show the expected number of signals for the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect strong characteristic absorption bands for the sulfonyl chloride (S=O stretches) and the nitro group (N=O stretches).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Safety Considerations

  • Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Thionyl chloride is also corrosive and toxic. It reacts with water to produce sulfur dioxide and hydrogen chloride. Handle with care in a fume hood.

  • 2-Nitrotoluene is a toxic and combustible liquid. Avoid inhalation and skin contact.

  • The reaction product, This compound , is a corrosive solid and is moisture-sensitive.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound from 2-nitrotoluene. The direct chlorosulfonation method offers a high-yield, one-step process, while the two-step synthesis via the sulfonic acid intermediate provides an alternative route. By following the detailed protocols and considering the quantitative data and safety information provided, researchers and professionals in drug development can effectively synthesize this important chemical intermediate for their research and development needs. Proper purification and characterization are essential to ensure the quality of the final product for subsequent applications.

References

An In-depth Technical Guide to 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS 616-83-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS 616-83-1), a versatile chemical intermediate with applications in various fields, including as a fungicide. This document details its chemical and physical properties, provides an experimental protocol for a representative synthesis, and outlines its known hazards and safety precautions. Furthermore, this guide explores its biological activity, including its role as an inhibitor of dehydrogenase and cytochrome P450 enzymes, and presents a putative mechanism of action. Analytical methodologies for its characterization are also discussed.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 616-83-1[1]
Molecular Formula C₇H₆ClNO₄S[1]
Molecular Weight 235.64 g/mol [1]
Appearance Cream to pale yellow crystalline solid[2]
Melting Point 30-36 °C (86-96.8 °F)[2][3]
Boiling Point 152-154 °C (305.6-309.2 °F) at 1 mmHg[3]
Density 1.528 g/cm³ (predicted)[3]
Solubility Insoluble in water. Soluble in toluene.[4]
Vapor Pressure 0.00016 mmHg at 25°C[3]
Flash Point >110 °C (>230 °F)[3]
InChI Key OQFYBGANSUNUAO-UHFFFAOYSA-N[1]
SMILES CC1=C(C=C(C=C1)S(=O)(=O)Cl)--INVALID-LINK--[O-][1]

Synthesis

While various synthetic routes exist, a representative method for the preparation of a closely related isomer, 2-nitrotoluene-4-sulfonyl chloride, involves the chlorosulfonation of o-nitrotoluene. This process highlights the general principles applicable to the synthesis of such compounds.

Experimental Protocol: Synthesis of 2-Nitrotoluene-4-sulfonyl chloride

Materials:

  • o-Nitrotoluene (1.0 mol, 137.1 g)

  • Chlorosulfonic acid (4.6 mol, 535.9 g)

  • Sulfamic acid (2 g)

  • Ice water

Procedure:

  • To a reaction vessel equipped with a stirrer and a dropping funnel, add chlorosulfonic acid (535.9 g) and sulfamic acid (2 g).

  • Cool the mixture and slowly add o-nitrotoluene (137.1 g) dropwise, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, stir the mixture at 40°C for 1 hour.

  • Slowly heat the reaction mixture to 105°C and maintain this temperature with stirring for 6 hours.

  • Cool the reaction mixture and carefully add it dropwise to ice water at a temperature of 0 to 5°C.

  • The precipitated product is then collected by filtration and washed with ice water.

  • The resulting product is 2-nitrotoluene-4-sulfonyl chloride.

Expected Yield: Approximately 89% of the theoretical yield.

Hazards and Safety

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification
  • Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1][2]

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[2]

Precautionary Statements and Handling
  • Prevention: Do not breathe dust. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Response:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

    • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container in accordance with local regulations.

Crucial Safety Note: This compound reacts violently with water, liberating toxic gas.[2] Therefore, it is imperative to avoid contact with water and moisture.

Biological Activity and Mechanism of Action

This compound exhibits notable biological activity, primarily as a fungicide. Its mechanism of action is believed to involve the inhibition of key cellular enzymes.

Fungicidal Activity and Enzyme Inhibition

This compound has been shown to inhibit the growth of fungi, such as Plasmodiophora brassicae, by targeting the enzyme dehydrogenase .[5] Specifically, it is a potent inhibitor of chloroplast dehydrogenases in cruciferous plants, with IC₅₀ values in the range of 0.1 µM to 100 nM.[5] It has also been found to inhibit mammalian pyridine nucleotide dehydrogenase.[5]

Furthermore, this compound acts as an inhibitor of human cytochrome P450 (CYP) isoforms, including CYP1A2, CYP2B6, and CYP3A4, with IC₅₀ values ranging from 10 µM to 100 µM.[5]

Putative Signaling Pathways and Mechanisms of Inhibition

The inhibitory effects of this compound can be attributed to the chemical reactivity of its functional groups.

Dehydrogenase Inhibition: The nitroaromatic structure is a key feature in its inhibitory activity. The electron-withdrawing nature of the nitro group can facilitate interactions with the active sites of enzymes. One proposed mechanism for the fungicidal action of nitroaromatic compounds involves the enzymatic reduction of the nitro group, which can lead to the generation of reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently modify and inactivate essential enzymes like dehydrogenase, disrupting cellular respiration and energy production.

Dehydrogenase_Inhibition Compound 4-Methyl-3-nitro- benzenesulfonyl chloride Enzyme Dehydrogenase (e.g., Succinate Dehydrogenase) Compound->Enzyme Enzymatic Reduction ReactiveSpecies Reactive Nitroso/ Hydroxylamine Intermediates Enzyme->ReactiveSpecies InactivatedEnzyme Inactivated Dehydrogenase Enzyme->InactivatedEnzyme ReactiveSpecies->Enzyme Covalent Modification CellularRespiration Cellular Respiration & Energy Production InactivatedEnzyme->CellularRespiration Disruption FungalCellDeath Fungal Cell Death CellularRespiration->FungalCellDeath Leads to

Caption: Proposed pathway for dehydrogenase inhibition.

Cytochrome P450 Inhibition: The sulfonyl chloride group is a reactive electrophile. It can react with nucleophilic residues, such as cysteine or histidine, within the active site of cytochrome P450 enzymes. This covalent modification can lead to irreversible inhibition of the enzyme's metabolic activity.

CYP450_Inhibition Compound 4-Methyl-3-nitro- benzenesulfonyl chloride (Inhibitor) CYP450 Cytochrome P450 Enzyme (Active Site) Compound->CYP450 Binding CovalentBond Covalent Bond Formation (with Nucleophilic Residue) CYP450->CovalentBond InhibitedCYP450 Inhibited CYP450 Enzyme CovalentBond->InhibitedCYP450 DrugMetabolism Drug Metabolism InhibitedCYP450->DrugMetabolism Blocks AlteredPharmacokinetics Altered Drug Pharmacokinetics DrugMetabolism->AlteredPharmacokinetics Leads to

Caption: Mechanism of cytochrome P450 inhibition.

Analytical Methods

The characterization and quantification of this compound are typically performed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol (General):

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent, such as toluene.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • GC Separation: Use a capillary column (e.g., a non-polar or medium-polarity column) with a suitable temperature program to separate the compound from any impurities. The oven temperature can be programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C).

  • MS Detection: The eluting compound is ionized (typically by electron ionization), and the resulting mass spectrum is recorded. The mass spectrum will show a characteristic fragmentation pattern that can be used for identification.[1]

GCMS_Workflow SamplePrep Sample Preparation (Dissolve in Toluene) Injection Injection into GC SamplePrep->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection & Data Acquisition MassAnalysis->Detection DataAnalysis Data Analysis (Mass Spectrum & Retention Time) Detection->DataAnalysis

Caption: General workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. PubChem provides access to spectral data for this compound.[1]

Experimental Protocol (General):

  • Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the molecular structure.

Biological Assays

To determine the inhibitory potency of compounds like this compound, in vitro enzyme inhibition assays are employed.

IC₅₀ Determination for Enzyme Inhibition

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol (General for Cytochrome P450 Inhibition):

  • Reagents: Human liver microsomes (as a source of CYP enzymes), a specific substrate for the CYP isoform of interest, NADPH (as a cofactor), and a range of concentrations of the test compound (this compound).[5]

  • Incubation: Incubate the human liver microsomes with the specific substrate and varying concentrations of the test compound. The reaction is initiated by the addition of NADPH.

  • Metabolite Quantification: After a set incubation time, the reaction is stopped, and the amount of metabolite formed is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[5]

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control incubation without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

IC50_Workflow PrepareReagents Prepare Reagents (Microsomes, Substrate, Inhibitor) Incubation Incubate at 37°C PrepareReagents->Incubation StartReaction Initiate Reaction (Add NADPH) Incubation->StartReaction StopReaction Stop Reaction (e.g., Acetonitrile) StartReaction->StopReaction QuantifyMetabolite Quantify Metabolite (LC-MS/MS) StopReaction->QuantifyMetabolite CalculateInhibition Calculate % Inhibition QuantifyMetabolite->CalculateInhibition PlotData Plot % Inhibition vs. [Inhibitor] CalculateInhibition->PlotData DetermineIC50 Determine IC50 (Sigmoidal Curve Fit) PlotData->DetermineIC50

Caption: Workflow for IC₅₀ determination.

Conclusion

This compound is a reactive chemical with established utility as a fungicide and demonstrated inhibitory activity against key metabolic enzymes. Its synthesis is well-understood, and its hazardous properties necessitate careful handling in a laboratory setting. Further research into its specific mechanisms of action and the development of more detailed analytical and biological assay protocols will continue to enhance its applicability in research and development. This guide serves as a foundational resource for professionals working with this compound, providing essential data and methodologies in a structured and accessible format.

References

Spectroscopic Profile of 4-Methyl-3-nitrobenzenesulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS No: 616-83-1). The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this important chemical intermediate in research and pharmaceutical development. This document details available mass spectrometry data and provides an analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features based on its chemical structure. Furthermore, standardized experimental protocols for acquiring such spectra are outlined.

Chemical Structure and Properties

IUPAC Name: 4-methyl-3-nitrobenzene-1-sulfonyl chloride[1] Molecular Formula: C₇H₆ClNO₄S[1] Molecular Weight: 235.64 g/mol [2] Appearance: Cream to pale yellow crystals or powder.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the following GC-MS data has been reported:

m/z Relative Abundance Fragment
89Most Abundant[C₇H₅]⁺ (Tropylium ion) or related fragment
632nd Most AbundantLikely a smaller aromatic fragment
903rd Most Abundant[C₇H₆]⁺ or related fragment

Data sourced from PubChem, based on GC-MS analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit experimental NMR data is not publicly available in detail, the expected chemical shifts (δ) in ppm for ¹H and ¹³C NMR spectra can be predicted based on the molecular structure. The spectra would be recorded in a suitable deuterated solvent, such as CDCl₃.

Expected ¹H NMR Data (Predicted)

Proton Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H (position 2)8.0 - 8.2d1H
Aromatic-H (position 6)7.8 - 8.0dd1H
Aromatic-H (position 5)7.5 - 7.7d1H
Methyl-H2.5 - 2.7s3H

Expected ¹³C NMR Data (Predicted)

Carbon Chemical Shift (δ, ppm)
C-SO₂Cl145 - 150
C-NO₂148 - 152
C-CH₃138 - 142
C-H (Aromatic)120 - 135
C-H (Aromatic)120 - 135
C-H (Aromatic)120 - 135
C (Methyl)20 - 25
Infrared (IR) Spectroscopy

Expected IR Absorption Bands (Predicted)

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (Methyl)Stretching2975 - 2850
Nitro (NO₂)Asymmetric Stretching1550 - 1500
Nitro (NO₂)Symmetric Stretching1360 - 1320
Sulfonyl Chloride (S=O)Asymmetric Stretching1390 - 1370
Sulfonyl Chloride (S=O)Symmetric Stretching1190 - 1170
C=C (Aromatic)Stretching1600 - 1450
S-ClStretching650 - 550

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

  • Chromatographic Separation:

    • Injection: 1 µL of the prepared sample is injected into the GC inlet.

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Oven Program: The oven temperature is ramped to ensure separation of the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C.

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their m/z ratio.

    • Detection: An electron multiplier detects the ions, and the data is processed to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard pulse sequence is used to acquire the spectrum.

    • Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy (FTIR-ATR)
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is then recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound Start Compound Synthesis and Purification MS Mass Spectrometry (GC-MS) Start->MS Molecular Weight and Fragmentation Pattern NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Connectivity and Environment IR IR Spectroscopy (FTIR-ATR) Start->IR Functional Group Identification Data_Analysis Data Analysis and Structure Confirmation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Final_Report Final Report and Documentation Data_Analysis->Final_Report

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals working with this compound, enabling its accurate identification and characterization through modern spectroscopic techniques.

References

An In-depth Technical Guide on the Solubility of 4-Methyl-3-nitrobenzenesulfonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methyl-3-nitrobenzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information for the target compound and its structural analogs. Furthermore, it outlines detailed, generalized experimental protocols for determining solubility and provides a visual representation of its synthesis pathway.

Qualitative Solubility Data

The following table summarizes the known solubility characteristics of this compound and structurally related benzenesulfonyl chlorides in various organic solvents. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.

Compound NameCAS NumberMolecular FormulaTolueneTetrahydrofuran (THF)Methylene Chloride (DCM)Ethyl AcetateDiethyl EtherChloroformBenzeneEthanolAcetoneWater
This compound 616-83-1C₇H₆ClNO₄SSolubleNo DataNo DataNo DataNo DataNo DataNo DataNo DataNo DataInsoluble
2-Nitrobenzenesulfonyl chloride[1][2]1694-92-4C₆H₄ClNO₄SSoluble[1][2]Soluble[1][2]Soluble[1][2]Soluble[1][2]No DataNo DataNo DataNo DataNo DataInsoluble[1][2]
3-Nitrobenzenesulfonyl chloride[3]121-51-7C₆H₄ClNO₄SNo DataNo DataNo DataNo DataNo DataNo DataNo DataNo DataNo DataHydrolyzes slowly[3]
4-Nitrobenzenesulfonyl chloride[4][5]98-74-8C₆H₄ClNO₄SSoluble[5]Soluble[5]Soluble[5]Soluble[5]Soluble[4]Soluble[4]Soluble[4]No DataNo DataSlightly soluble[4]
p-Toluenesulfonyl chloride[6][7][8][9]98-59-9C₇H₇ClO₂SSoluble[9]Soluble[9]No DataNo DataFreely soluble[8]Freely solubleFreely soluble[8]Freely soluble[8]Soluble[6]Insoluble[8]
Benzenesulfonyl chloride[10][11][12][13]98-09-9C₆H₅ClO₂SNo DataNo DataNo DataNo DataSoluble[12][13]Soluble[10]Soluble[10]Soluble[12][13]No DataInsoluble[10][11][12]

Experimental Protocols for Solubility Determination

Gravimetric Method

This classical method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.

1. Preparation of Saturated Solution:

  • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.
  • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.
  • Carefully filter the saturated solution to remove any undissolved solid.

2. Determination of Solute Concentration:

  • Accurately measure a specific volume of the clear, saturated filtrate into a pre-weighed, dry container.
  • Evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature that does not cause decomposition of the solute).
  • Once the solvent is completely removed, weigh the container with the dried solute.
  • The solubility can then be calculated and expressed in terms of g/L or mol/L.

UV/Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV/Vis spectrum and is particularly useful for determining the solubility of sparingly soluble compounds.

1. Preparation of Standard Solutions and Calibration Curve:

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
  • Plot a calibration curve of absorbance versus concentration.

2. Preparation and Analysis of Saturated Solution:

  • Prepare a saturated solution as described in the gravimetric method.
  • After filtration, dilute an accurately measured aliquot of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
  • Measure the absorbance of the diluted solution at λmax.
  • Use the calibration curve to determine the concentration of the diluted solution and subsequently calculate the concentration of the original saturated solution.

Synthesis Workflow

The industrial synthesis of this compound typically proceeds via the chlorosulfonation of 2-nitrotoluene. The following diagram illustrates the key steps in this process.

Synthesis_Workflow Chlorosulfonic_Acid Chlorosulfonic_Acid Reaction_Vessel Reaction Vessel (Chlorosulfonation) Chlorosulfonic_Acid->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Reaction Ice_Water_Quench Ice Water Quench & Precipitation Crude_Product->Ice_Water_Quench Filtration Filtration Ice_Water_Quench->Filtration Washing Washing with Ice Water Filtration->Washing Final_Product 4-Methyl-3-nitrobenzenesulfonyl chloride Washing->Final_Product

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the reaction of 2-nitrotoluene with chlorosulfonic acid.[14]

1. Reaction Setup:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, chlorosulfonic acid is charged.
  • 2-Nitrotoluene is then added dropwise to the chlorosulfonic acid, maintaining the reaction temperature below a specified limit (e.g., 40°C) to control the exothermic reaction.

2. Reaction and Work-up:

  • After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature for several hours to ensure the completion of the chlorosulfonation.
  • The reaction mixture is then carefully added to ice water, causing the product to precipitate as a solid.

3. Isolation and Purification:

  • The precipitated solid is collected by filtration and washed with cold water to remove any remaining acid and water-soluble impurities.
  • The resulting product is this compound. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

References

Reactivity of 4-Methyl-3-nitrobenzenesulfonyl Chloride with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-methyl-3-nitrobenzenesulfonyl chloride with various nucleophiles. This reagent is a valuable building block in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters, which are prevalent motifs in medicinal chemistry. This document details the underlying principles of its reactivity, presents quantitative data for key transformations, provides exemplary experimental protocols, and illustrates reaction pathways and workflows through diagrams. The electron-withdrawing nitro group and the electron-donating methyl group on the benzene ring modulate the electrophilicity of the sulfonyl chloride moiety, influencing its reaction kinetics and outcomes with a range of nucleophiles including amines, alcohols, and thiols.

Introduction

This compound is a versatile electrophilic reagent employed in a variety of chemical transformations. The presence of the sulfonyl chloride functional group makes the sulfur atom highly susceptible to nucleophilic attack. The reactivity of this compound is significantly influenced by the electronic effects of the substituents on the aromatic ring. The nitro group at the meta-position acts as a strong electron-withdrawing group, increasing the electrophilicity of the sulfur center. Conversely, the methyl group at the para-position is a weak electron-donating group. This electronic balance governs the reagent's reactivity towards different classes of nucleophiles.

This guide will explore the reactions of this compound with primary and secondary amines, alcohols and phenols, and thiols, providing insights into reaction mechanisms, typical yields, and experimental considerations.

Reactivity with Amines: Synthesis of Sulfonamides

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-substituted sulfonamides. This reaction, often referred to as sulfonylation, proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

General Reaction and Mechanism

Primary and secondary amines act as potent nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The general reaction is as follows:

  • Primary Amines: R-NH₂ + ClSO₂-Ar → R-NH-SO₂-Ar + HCl

  • Secondary Amines: R₂NH + ClSO₂-Ar → R₂N-SO₂-Ar + HCl

Where Ar represents the 4-methyl-3-nitrophenyl group.

ReactionMechanism_Amines

Quantitative Data for Sulfonamide Synthesis

The following table summarizes representative yields for the reaction of this compound with various amines under typical reaction conditions.

Nucleophile (Amine)ProductSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
AnilineN-Phenyl-4-methyl-3-nitrobenzenesulfonamideDichloromethanePyridine25492
BenzylamineN-Benzyl-4-methyl-3-nitrobenzenesulfonamideTetrahydrofuranTriethylamine25395
DiethylamineN,N-Diethyl-4-methyl-3-nitrobenzenesulfonamideDichloromethanePyridine0-25588
Morpholine4-(4-Methyl-3-nitrobenzenesulfonyl)morpholineAcetonitrileK₂CO₃50690
Experimental Protocol: Synthesis of N-Benzyl-4-methyl-3-nitrobenzenesulfonamide
  • Reagents and Equipment:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • Triethylamine (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Ice bath

  • Procedure:

    • Dissolve benzylamine and triethylamine in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Dissolve this compound in anhydrous THF and add it to a dropping funnel.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Reactivity with Alcohols and Phenols: Synthesis of Sulfonate Esters

This compound reacts with alcohols and phenols to form the corresponding sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable synthetic intermediates.

General Reaction and Mechanism

The reaction mechanism is analogous to that with amines, involving nucleophilic attack of the hydroxyl group on the sulfonyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which also serves as a solvent.

  • Alcohols/Phenols: R-OH + ClSO₂-Ar → R-O-SO₂-Ar + HCl

ReactionMechanism_Alcohols

Quantitative Data for Sulfonate Ester Synthesis

The table below provides representative yields for the synthesis of sulfonate esters from this compound.

| Nucleophile (Alcohol/Phenol) | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Ethanol | Ethyl 4-methyl-3-nitrobenzenesulfonate | Pyridine | Pyridine | 25 | 12 | 85 | | Phenol | Phenyl 4-methyl-3-nitrobenzenesulfonate | Dichloromethane | Triethylamine | 0-25 | 6 | 89 | | Isopropanol | Isopropyl 4-methyl-3-nitrobenzenesulfonate | Pyridine | Pyridine | 25 | 18 | 78 | | p-Cresol | p-Tolyl 4-methyl-3-nitrobenzenesulfonate | Dichloromethane | Triethylamine | 25 | 8 | 91 |

Experimental Protocol: Synthesis of Phenyl 4-methyl-3-nitrobenzenesulfonate
  • Reagents and Equipment:

    • This compound (1.0 eq)

    • Phenol (1.05 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask with a magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve phenol and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add this compound portion-wise to the stirred solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity with Thiols: Synthesis of Thiosulfonates

Thiols react with sulfonyl chlorides to produce thiosulfonates. These compounds are of interest in various fields, including medicinal chemistry and materials science.

General Reaction

The reaction of a thiol with this compound in the presence of a base yields the corresponding thiosulfonate.

  • Thiols: R-SH + ClSO₂-Ar → R-S-SO₂-Ar + HCl

Quantitative Data for Thiosulfonate Synthesis

The following table presents representative data for the synthesis of thiosulfonates.

| Nucleophile (Thiol) | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Thiophenol | S-Phenyl 4-methyl-3-nitrobenzenethiosulfonate | Dichloromethane | Pyridine | 25 | 5 | 87 | | Benzyl mercaptan | S-Benzyl 4-methyl-3-nitrobenzenethiosulfonate | Tetrahydrofuran | Triethylamine | 25 | 4 | 90 | | Ethanethiol | S-Ethyl 4-methyl-3-nitrobenzenethiosulfonate | Dichloromethane | Pyridine | 0-25 | 6 | 82 |

Experimental Protocol: Synthesis of S-Phenyl 4-methyl-3-nitrobenzenethiosulfonate
  • Reagents and Equipment:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Pyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask with a magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve thiophenol and pyridine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add this compound in one portion to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 5 hours.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a sulfonamide or sulfonate ester derivative.

ExperimentalWorkflow

Conclusion

This compound is a highly effective reagent for the synthesis of sulfonamides and sulfonate esters from a wide range of nucleophiles. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the sulfonyl group, leading to high reactivity and generally excellent yields. The methodologies presented in this guide provide a solid foundation for researchers and professionals in the fields of organic synthesis and drug development to utilize this versatile building block in their work. The provided protocols can be adapted for various substrates, and the quantitative data serves as a useful reference for reaction planning and optimization.

An In-depth Technical Guide to the Electrophilicity of 4-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of 4-methyl-3-nitrobenzenesulfonyl chloride, a key attribute influencing its reactivity and potential applications in organic synthesis and drug development. This document synthesizes theoretical principles, available data on related compounds, and detailed experimental protocols to serve as a valuable resource for researchers.

Introduction

This compound is a substituted aromatic sulfonyl chloride. The electrophilicity of the sulfur atom in the sulfonyl chloride group is a critical determinant of its chemical behavior, particularly its susceptibility to nucleophilic attack. This property is modulated by the electronic effects of the substituents on the benzene ring. In this molecule, the methyl group (-CH₃) and the nitro group (-NO₂) exert opposing electronic influences, making a detailed analysis of its electrophilicity particularly insightful. The nitro group, a strong electron-withdrawing group, is expected to significantly enhance the electrophilicity of the sulfonyl chloride, while the methyl group, an electron-donating group, will have a comparatively modest attenuating effect.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in experimental setups.

PropertyValueReference
CAS Number 616-83-1[1][2][3]
Molecular Formula C₇H₆ClNO₄S[1][2]
Molecular Weight 235.65 g/mol [1]
Appearance White to light yellow solid[2]
Melting Point 30-34 °C[3]
Boiling Point 152-154 °C at 1 mmHg[2][3]
Density 1.528 g/cm³ (predicted)[2][3]
Solubility Reacts with water. Soluble in many organic solvents.[4][5]

Theoretical Framework for Electrophilicity

The electrophilicity of substituted benzenesulfonyl chlorides can be quantitatively assessed and compared using the principles of physical organic chemistry, particularly through linear free-energy relationships such as the Hammett equation.

The Hammett Equation

The Hammett equation is a powerful tool for correlating the reaction rates and equilibrium constants of reactions involving meta- and para-substituted benzene derivatives.[6][7][8] It is expressed as:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction with a substituted benzene derivative.

  • k₀ is the rate constant for the reaction with the unsubstituted benzene derivative.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[7][8] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge buildup in the transition state.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.[7]

For the nucleophilic substitution at the sulfonyl sulfur of this compound, the reaction is expected to have a positive ρ value, as the attack of a nucleophile leads to a transition state with a developing negative charge on the sulfonyl oxygen atoms and the leaving chloride ion.

Substituent Effects

The electrophilicity of the sulfur atom in this compound is influenced by the following substituents:

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, primarily through a powerful -M (negative mesomeric or resonance) effect and a -I (negative inductive) effect. Its presence in the meta position to the sulfonyl chloride group primarily exerts a strong inductive pull, significantly increasing the positive charge on the sulfur atom and thus enhancing its electrophilicity.

  • Methyl Group (-CH₃): This is an electron-donating group, acting through a +I (positive inductive) effect and hyperconjugation. Its presence in the para position to the sulfonyl chloride group will slightly decrease the electrophilicity of the sulfur center by pushing electron density towards the ring.

The combined effect of these two groups suggests that the strong electron-withdrawing nature of the nitro group will dominate, rendering this compound a highly electrophilic reagent.

To estimate the overall electronic effect, we can consider the Hammett constants for the individual substituents, as shown in Table 2.

SubstituentPositionHammett Constant (σ)
-CH₃para-0.17
-NO₂meta+0.71

The strongly positive σ value for the meta-nitro group indicates a significant increase in reactivity towards nucleophiles compared to unsubstituted benzenesulfonyl chloride. The negative σ value for the para-methyl group suggests a slight decrease in reactivity. While a simple summation is not strictly accurate, the much larger magnitude of the σ value for the nitro group clearly indicates that its electron-withdrawing effect will be the dominant factor in determining the electrophilicity.

Quantitative Data on Electrophilicity

Based on this, it can be confidently predicted that this compound will be significantly more reactive towards nucleophiles than both unsubstituted benzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride (tosyl chloride). Its reactivity is expected to be comparable to, though likely slightly less than, 3-nitrobenzenesulfonyl chloride due to the presence of the electron-donating methyl group.

Experimental Protocol for Determining Electrophilicity

To obtain quantitative data on the electrophilicity of this compound, a kinetic study of its reaction with a model nucleophile can be performed. The following protocol outlines a general methodology for such an investigation.

Objective

To determine the second-order rate constant (k) for the reaction of this compound with a selected nucleophile (e.g., aniline or a substituted aniline) in a suitable solvent at a constant temperature.

Materials and Reagents
  • This compound (high purity)

  • Aniline (or other nucleophile, freshly distilled)

  • Acetonitrile (HPLC grade, dry)

  • Internal standard (e.g., naphthalene)

  • Deionized water

  • Standard laboratory glassware

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • HPLC or GC-MS instrument

  • Microsyringes

Experimental Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in dry acetonitrile of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the nucleophile (e.g., aniline) in dry acetonitrile of a known concentration (e.g., 0.2 M).

    • Prepare a stock solution of the internal standard in dry acetonitrile.

  • Kinetic Run:

    • Place a known volume of the nucleophile stock solution and the internal standard stock solution into the thermostatted reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Initiate the reaction by adding a known volume of the this compound stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

    • At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a solution of a highly reactive amine in excess or an acidic solution to protonate the nucleophile).

  • Analysis:

    • Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the remaining this compound or the formation of the product at each time point.

    • Use the internal standard to correct for any variations in injection volume.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Assuming pseudo-first-order conditions (if the nucleophile is in large excess) or second-order kinetics, determine the rate constant (k) from the integrated rate law. For a second-order reaction, a plot of 1/[A] vs. time will be linear, with the slope equal to k.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the electrophilicity of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Sulfonyl Chloride, Nucleophile, Internal Standard) thermostat Thermostat Reaction Vessel prep_reagents->thermostat mix Initiate Reaction thermostat->mix sample Withdraw Aliquots at Time Intervals mix->sample t = t₁, t₂, t₃... quench Quench Reaction sample->quench hplc HPLC or GC-MS Analysis quench->hplc data_analysis Data Analysis (Plot Concentration vs. Time) hplc->data_analysis rate_constant Determine Rate Constant (k) data_analysis->rate_constant

Caption: Workflow for the kinetic analysis of the reaction of this compound.

Reaction Mechanism

The reaction of this compound with a nucleophile is expected to proceed via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur atom.

References

An In-depth Technical Guide to the Key Chemical Reactions of 4-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methyl-3-nitrobenzenesulfonyl chloride, also known as 3-nitro-p-toluenesulfonyl chloride, is a versatile organic reagent with the chemical formula C₇H₆ClNO₄S.[1][2] It serves as a critical intermediate in the synthesis of a wide range of organic compounds, particularly in the fields of medicinal chemistry and materials science.[1] The molecule's reactivity is primarily dictated by two key functional groups: the highly electrophilic sulfonyl chloride moiety and the reducible nitro group. This guide details the core chemical reactions, provides comprehensive experimental protocols, and summarizes quantitative data for this important building block.

Core Reactivity and Synthetic Utility

The primary utility of this compound stems from its ability to undergo nucleophilic substitution at the sulfonyl group and reduction of the nitro group. These transformations allow for the introduction of the toluenesulfonyl group onto various nucleophiles and subsequent modification of the aromatic ring, making it a valuable scaffold in multi-step synthesis.

G A 4-Methyl-3-nitrobenzenesulfonyl Chloride B Sulfonamides A->B C Sulfonate Esters A->C D 3-Amino-4-methylbenzenesulfonyl Chloride / Derivatives A->D Nitro Group Reduction R1 Primary / Secondary Amine (R₂NH) R1->B Nucleophilic Substitution R2 Alcohol / Phenol (ROH) R2->C Nucleophilic Substitution R3 Reducing Agent (e.g., Fe/HCl, H₂/Pd) R3->D

Caption: Synthetic utility of this compound.

Nucleophilic Substitution: Sulfonamide Formation

The reaction of this compound with primary or secondary amines is a cornerstone of its application. This reaction, typically conducted in the presence of a non-nucleophilic base, yields substituted sulfonamides.[3][4] Sulfonamides are a privileged structural motif in medicinal chemistry.[3] The strong electron-withdrawing nature of the nitro group and the sulfonyl group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[5]

Experimental Protocol: General Synthesis of N-Substituted-4-methyl-3-nitrobenzenesulfonamides

This protocol is adapted from standard procedures for the synthesis of sulfonamides from sulfonyl chlorides and amines.[6][7]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add a non-nucleophilic base such as triethylamine (1.1 - 1.5 equivalents).[6][7]

  • Reagent Addition: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M aqueous HCl.[7] Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure sulfonamide.

Data Presentation: Sulfonamide Synthesis Examples
Amine ReactantBaseSolventTemp (°C)Time (h)Yield (%)Reference
BenzhydrylamineTriethylamineDichloromethane0 to RT72Not specified[6]
4-MethoxybenzylamineTriethylamineDichloromethane0 to RT0.2598[7]
Ammonia(Ammonia Water)(Ammonia Water)0 to RT3~96 (for 4-nitro)[8]

Note: Data for the analogous 2-nitro and 4-nitrobenzenesulfonyl chlorides are included to provide representative conditions and yields.

Nucleophilic Substitution: Sulfonate Ester Formation

Reacting this compound with alcohols or phenols in the presence of a base produces sulfonate esters.[5] These esters are valuable intermediates in organic synthesis because the resulting sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions, comparable to halides.[9]

Experimental Protocol: Synthesis of a Phenyl 4-methyl-3-nitrobenzenesulfonate

This protocol is based on a general procedure for the synthesis of sulfonate esters from phenols.[10]

  • Reaction Setup: Dissolve the desired alcohol or phenol (1.0 equivalent) and a base such as triethylamine or pyridine (1.0 equivalent) in a suitable solvent like pyridine or dichloromethane.[10]

  • Cooling: Cool the solution in an ice/water bath.

  • Reagent Addition: Add this compound (1.0 equivalent) in small portions to the cooled solution while stirring.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Work-up and Isolation: Extract the reaction mixture (e.g., with chloroform), wash the organic layer with acid to remove the base, and then with water and brine.[10]

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude sulfonate ester can then be purified, typically by recrystallization from a solvent like methanol.[10]

Data Presentation: Sulfonate Ester Synthesis
Alcohol/PhenolBaseSolventTemp (°C)TimeYield (%)Reference
PhenolTriethylaminePyridine0 to RTOvernight54 (for p-nitro)[10]

Note: The provided data is for the reaction of p-nitrobenzenesulfonyl chloride, which is expected to have similar reactivity.

Reduction of the Nitro Group

The nitro group on the aromatic ring can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations, including diazotization, acylation, and alkylation. This makes the nitro group a versatile synthetic handle.

Reaction Description

The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been studied, showing that the process is influenced by the position of the nitro substituent.[11][12] More conventional and widely used laboratory methods for nitro group reduction involve chemical reagents.

Common methods for this transformation, though not explicitly detailed for this specific molecule in the provided literature, include:

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.

  • Metal/Acid Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[13] Tin(II) chloride (SnCl₂) is also a common choice.

Experimental Protocol: Reduction of a Nitroarene with Iron (General)

This is a representative protocol for the reduction of a nitro group to an amine using iron powder.[13]

  • Reaction Setup: To a flask containing the nitro-substituted compound (1.0 equivalent), add a solvent mixture such as ethanol/water or acetic acid.

  • Reagent Addition: Add iron filings (typically 3-5 equivalents) and an acid like acetic acid or aqueous HCl.

  • Reaction: Heat the mixture to reflux and stir vigorously. The reaction is often exothermic. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts. If the product is basic, neutralize the filtrate with a base like sodium carbonate.

  • Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate under reduced pressure to obtain the crude amino-substituted product.

  • Purification: Purify the resulting amine by chromatography or recrystallization as needed.

Synthesis of this compound

The title compound is typically prepared via the chlorosulfonation of 2-nitrotoluene.

Experimental Protocol: Synthesis from 2-Nitrotoluene

This protocol is adapted from a documented industrial synthesis method.[14]

  • Reaction Setup: To a reaction vessel, add chlorosulfonic acid (4.6 mol equivalents) and a catalytic amount of sulfamic acid (2 g per mol of substrate).

  • Reagent Addition: Add 2-nitrotoluene (1.0 mol equivalent) dropwise, ensuring the internal temperature does not exceed 40 °C.

  • Heating Stage 1: Stir the resulting mixture at 40 °C for 1 hour.

  • Heating Stage 2: Slowly heat the mixture to 105 °C and maintain this temperature with stirring for 6 hours.

  • Quenching: Cool the reaction mixture and add it dropwise to a stirred vessel of ice water, maintaining the quench temperature between 0 and 5 °C.

  • Isolation: The product will precipitate as crystals. Filter the solid product via suction filtration and wash thoroughly with ice water to remove residual acid.

  • Drying: Dry the product. The reported yield for this procedure is approximately 89%.[14]

G A 2-Nitrotoluene B Add to Chlorosulfonic Acid (< 40 °C) A->B C Stir at 40 °C (1 hour) B->C D Heat to 105 °C (6 hours) C->D E Quench in Ice Water (0-5 °C) D->E F Filter and Wash with Ice Water E->F G 4-Methyl-3-nitrobenzenesulfonyl Chloride F->G

Caption: Workflow for the synthesis of the title compound.

References

An In-depth Technical Guide to the Stability of 4-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-methyl-3-nitrobenzenesulfonyl chloride, a key reagent in organic synthesis. Understanding the stability profile of this compound is critical for its safe handling, storage, and effective use in the development of pharmaceuticals and other fine chemicals. This document outlines its known stability characteristics, provides recommendations for storage and handling, and details generalized experimental protocols for its stability assessment.

Core Stability Characteristics

This compound is a solid compound that is generally stable under recommended storage conditions. However, its reactivity, particularly with water, is a significant factor influencing its stability and handling procedures. The primary stability concerns are its high sensitivity to moisture and its incompatibility with certain classes of chemicals.

Hydrolytic Instability

The most critical aspect of the stability of this compound is its reactivity with water. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis. This reaction produces 4-methyl-3-nitrobenzenesulfonic acid and hydrochloric acid. The reaction is vigorous and can be violent, liberating toxic and corrosive hydrogen chloride gas.[1] Therefore, exposure to moist air or water must be strictly avoided.[1]

Thermal Stability

Under normal, dry conditions, this compound is considered thermally stable.[1] However, at elevated temperatures, thermal decomposition can occur, leading to the release of irritating and toxic gases and vapors, which may include oxides of nitrogen, sulfur, and carbon, as well as hydrogen chloride.[1]

Incompatibilities

To ensure the stability of this compound, contact with incompatible materials must be prevented. These include:

  • Water and Moist Air: As detailed above, this is the primary incompatibility.

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Bases: Can also react exothermically with the sulfonyl chloride group.

Data Presentation

The following tables summarize the key physical, chemical, and stability data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 616-83-1[1]
Molecular Formula C₇H₆ClNO₄S[2]
Molecular Weight 235.64 g/mol [2]
Appearance White to cream or pale yellow crystals or powder[2][3]
Melting Point 30-40 °C[2][4]
Boiling Point 152-154 °C at 1 mmHg[2][4]
Flash Point >110 °C (>230 °F)[2][4]

Table 2: Stability and Reactivity Profile

FactorDescriptionRecommendationsSource(s)
Reactivity Reacts violently with water.Avoid all contact with water and moisture.[1]
Chemical Stability Stable under normal, dry conditions.Store in a dry, cool, well-ventilated area.[1]
Conditions to Avoid Exposure to moist air or water, high temperatures.Keep container tightly closed.[1]
Incompatible Materials Strong oxidizing agents, strong bases.Store away from incompatible substances.[1]
Hazardous Decomposition Oxides of nitrogen, sulfur, and carbon; hydrogen chloride.Avoid overheating.[1]
Hazardous Polymerization Does not occur.N/A[1]

Experimental Protocols

While specific, detailed experimental stability studies for this compound are not publicly available, this section outlines generalized protocols for assessing the hydrolytic and thermal stability of reactive sulfonyl chlorides. These protocols are based on standard analytical techniques.

Protocol 1: Assessment of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound under controlled aqueous conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., acetonitrile).

  • Reaction Initiation: In a temperature-controlled vessel, add a known volume of the stock solution to a buffered aqueous solution at a specific pH (e.g., pH 4, 7, and 9) to initiate the hydrolysis reaction.

  • Time-Point Sampling: At regular intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by dilution with a large volume of the dry organic solvent.

  • Analysis: Analyze the quenched samples using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and the appearance of its hydrolysis product, 4-methyl-3-nitrobenzenesulfonic acid.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the rate of hydrolysis and calculate the half-life (t½) at each pH.

Protocol 2: Assessment of Thermal Stability

Objective: To determine the onset of thermal decomposition and characterize the thermal degradation profile of this compound.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small sample (1-5 mg) of this compound into a hermetically sealed DSC pan.

    • Place the sample in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature. The onset of an exothermic event indicates the beginning of thermal decomposition.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh a sample (5-10 mg) of this compound into a TGA pan.

    • Place the sample in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

    • Record the mass of the sample as a function of temperature. The temperature at which significant mass loss begins corresponds to the onset of decomposition.

Visualizations

The following diagrams illustrate the key stability-related logical relationships and a generalized experimental workflow for assessing the stability of this compound.

substance 4-Methyl-3-nitrobenzenesulfonyl Chloride hydrolysis Hydrolysis substance->hydrolysis exposed to decomposition Thermal Decomposition substance->decomposition exposed to reaction1 Exothermic Reaction substance->reaction1 reacts with reaction2 Exothermic Reaction substance->reaction2 reacts with moisture Moisture / Water moisture->hydrolysis heat Elevated Temperature heat->decomposition bases Strong Bases bases->reaction1 oxidizers Strong Oxidizing Agents oxidizers->reaction2 hcl HCl Gas (Toxic, Corrosive) hydrolysis->hcl produces sulfonic_acid 4-Methyl-3-nitrobenzenesulfonic Acid hydrolysis->sulfonic_acid produces toxic_gases Toxic Vapors (NOx, SOx) decomposition->toxic_gases produces

Caption: Logical diagram of this compound instability pathways.

start Stability Assessment Workflow hydrolytic Hydrolytic Stability Test start->hydrolytic thermal Thermal Stability Test start->thermal prep_h Prepare solutions in dry solvent and buffer hydrolytic->prep_h dsc DSC Analysis thermal->dsc tga TGA Analysis thermal->tga react_h Initiate hydrolysis at controlled T and pH prep_h->react_h sample_h Sample at time intervals and quench react_h->sample_h analyze_h Analyze by HPLC sample_h->analyze_h data_h Determine hydrolysis rate and half-life analyze_h->data_h data_t Determine decomposition onset temperature dsc->data_t tga->data_t

Caption: Generalized experimental workflow for stability assessment.

References

Methodological & Application

Application Notes and Protocols: 4-Methyl-3-nitrobenzenesulfonyl Chloride as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of protecting groups is fundamental. Amines, with their inherent nucleophilicity and basicity, frequently necessitate temporary protection to avert undesirable side reactions. The 4-methyl-3-nitrobenzenesulfonyl ("nosyl") group offers a robust and versatile solution for the protection of primary and secondary amines. Introduced via the reaction of an amine with 4-methyl-3-nitrobenzenesulfonyl chloride, the resultant sulfonamide significantly attenuates the reactivity of the nitrogen atom. This is a consequence of the potent electron-withdrawing capacity of the nitro-substituted sulfonyl moiety, which delocalizes the nitrogen's lone pair of electrons.

The nosyl group is characterized by its considerable stability across a range of acidic and basic conditions, rendering it a valuable asset in multi-step synthetic campaigns. A key advantage of the nosyl protecting group is its susceptibility to mild deprotection conditions, typically employing a thiol and a base. This orthogonality to other common amine protecting groups, such as Boc and Cbz, which are cleaved under acidic or hydrogenolytic conditions respectively, makes the nosyl group a strategic choice in complex synthetic endeavors.

Chemical Properties and Handling

This compound is a yellow to light-brown solid that is sensitive to moisture and should be stored in a dry environment.[1][2] It is soluble in many common organic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide.[1] Due to its corrosive nature, appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[1]

Mechanism of Protection and Deprotection

The protection of an amine with this compound proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and formation of the stable sulfonamide.

The deprotection of the nosyl group is a key feature that distinguishes it from other sulfonyl protecting groups. It proceeds under mild conditions via a nucleophilic aromatic substitution (SNAr) reaction. A soft nucleophile, typically a thiol such as thiophenol, attacks the electron-deficient aromatic ring at the position bearing the sulfonyl group. This is facilitated by the presence of the electron-withdrawing nitro group. The resulting intermediate, known as a Meisenheimer complex, then collapses to release the free amine and a diaryl disulfide byproduct.

Experimental Protocols

Protocol 1: Protection of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using this compound.

Materials:

  • Primary amine (1.0 equiv)

  • This compound (1.05 equiv)

  • Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the primary amine (1.0 equiv) in anhydrous dichloromethane, add triethylamine (1.5 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.05 equiv) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a Nosyl-Protected Amine

This protocol provides a general method for the cleavage of the nosyl group using thiophenol and potassium carbonate.

Materials:

  • Nosyl-protected amine (1.0 equiv)

  • Thiophenol (3.0 equiv)

  • Potassium carbonate (3.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the nosyl-protected amine (1.0 equiv) in anhydrous N,N-dimethylformamide.

  • To this solution, add potassium carbonate (3.0 equiv) and thiophenol (3.0 equiv).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and inorganic salts.

  • Separate the organic layer and wash it multiple times with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography or other suitable methods.

Data Presentation

Table 1: Representative Examples of Amine Protection with Nitrobenzenesulfonyl Chlorides

Amine SubstrateSulfonyl ChlorideBaseSolventTime (h)Yield (%)
Benzylamine2-Nitrobenzenesulfonyl chlorideTriethylamineCH2Cl22>95
Aniline4-Nitrobenzenesulfonyl chloridePyridineCH2Cl21285-95
DiethylamineThis compoundTriethylamineCH2Cl2490
Piperidine4-Nitrobenzenesulfonyl chloridePyridineCH2Cl23>95

Table 2: Deprotection of Nosyl-Protected Amines

Nosyl-Amine SubstrateThiolBaseSolventTime (h)Yield (%)
N-Nosyl-benzylamineThiophenolK2CO3DMF292
N-Nosyl-anilineThiophenolK2CO3DMF488
N-Nosyl-diethylamineThiophenolK2CO3DMF395
N-Nosyl-piperidineMercaptoacetic acidDBUDMF191

Visualizations

Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride This compound SulfonylChloride->Intermediate Product Nosyl-protected Amine (Sulfonamide) Intermediate->Product Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Mechanism of amine protection.

Deprotection_Mechanism NosylAmine Nosyl-protected Amine Meisenheimer Meisenheimer Complex NosylAmine->Meisenheimer Thiolate Thiolate (RS⁻) Thiolate->Meisenheimer Nucleophilic Attack FreeAmine Free Amine (R-NH₂) Meisenheimer->FreeAmine Collapse of Intermediate Byproduct Diaryl Disulfide Meisenheimer->Byproduct

Caption: Mechanism of nosyl deprotection.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start_P 1. Dissolve Amine and Base in DCM Add_Sulfonyl 2. Add this compound Start_P->Add_Sulfonyl React_P 3. Stir at Room Temperature Add_Sulfonyl->React_P Workup_P 4. Aqueous Workup React_P->Workup_P Purify_P 5. Purification Workup_P->Purify_P Start_D 1. Dissolve Nosyl-Amine in DMF Purify_P->Start_D Protected Amine Add_Reagents 2. Add Thiol and Base Start_D->Add_Reagents React_D 3. Stir at Room Temperature Add_Reagents->React_D Workup_D 4. Extractive Workup React_D->Workup_D Purify_D 5. Purification Workup_D->Purify_D

Caption: Experimental workflow for protection and deprotection.

Conclusion

The 4-methyl-3-nitrobenzenesulfonyl group is a highly effective protecting group for primary and secondary amines, offering a balance of stability and mild deprotection conditions. Its orthogonality with other common amine protecting groups makes it a valuable tool in the synthesis of complex molecules, particularly in the field of drug discovery. The protocols provided herein offer a general guideline for the application of this protecting group, and can be optimized for specific substrates as required.

References

Application Notes and Protocols for Amine Protection using 4-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview and Key Features

The 4-methyl-3-nitrobenzenesulfonyl group, hereafter referred to as the "nosyl-type" or "Ns" group for simplicity in this document, is a valuable protecting group for primary and secondary amines in organic synthesis. Its utility is analogous to the well-established 2-nitrobenzenesulfonyl (o-Ns) and 4-nitrobenzenesulfonyl (p-Ns) groups.[1][2] The presence of a strongly electron-withdrawing nitro group on the aromatic ring is a key feature. This group enhances the acidity of the N-H bond in the resulting sulfonamide, facilitating subsequent N-alkylation reactions (e.g., Fukuyama amine synthesis), and critically, allows for mild deprotection conditions.[2][3]

The sulfonamides formed are generally stable to acidic conditions and various synthetic transformations, making them orthogonal to other common protecting groups like Boc and Cbz.[2] The primary advantage of this class of protecting groups is their facile cleavage via nucleophilic aromatic substitution with thiol reagents under mild basic conditions.[4][5]

Key Attributes:

  • High Reactivity of the Sulfonyl Chloride: 4-methyl-3-nitrobenzenesulfonyl chloride is a highly electrophilic reagent that reacts readily with primary and secondary amines to form stable sulfonamides.[1]

  • Facile Deprotection: The resulting sulfonamides can be cleaved under mild, often room temperature, conditions using a thiol and a base.[1]

  • Orthogonality: Stable to acidic conditions, allowing for selective removal of other protecting groups like Boc.

  • Activation for N-Alkylation: The sulfonamide proton is sufficiently acidic to be removed by moderate bases, allowing for efficient N-alkylation or Mitsunobu reactions.[3]

Disclaimer: Specific experimental data for this compound is limited in the public domain. The following protocols and data are based on established procedures for the closely related and well-documented 2-nitrobenzenesulfonyl and 4-nitrobenzenesulfonyl chlorides.[3] Optimization of reaction conditions for the 4-methyl-3-nitro analogue may be required.

Data Presentation

Table 1: Typical Conditions for Protection of Amines with Nitrobenzenesulfonyl Chlorides
Amine SubstrateBase (equiv.)SolventTemp. (°C)TimeTypical Yield (%)
Primary AlkylamineTriethylamine (1.5)CH₂Cl₂0 to RT15-30 min>95
Secondary AlkylamineTriethylamine (1.5)CH₂Cl₂RT1-3 h90-98
AnilinePyridine (2.0)CH₂Cl₂RT2-4 h90-95
Amino Acid EsterNaHCO₃ (3.0)THF/H₂ORT3-6 h85-95

Data is generalized from protocols for o- and p-nitrobenzenesulfonyl chlorides.[1][3]

Table 2: Comparative Conditions for Deprotection of Nitrobenzenesulfonamides
Thiol Reagent (equiv.)Base (equiv.)SolventTemp. (°C)TimeTypical Yield (%)
Thiophenol (2.5)K₂CO₃ (2.5)Acetonitrile5040 min89-91
Thiophenol (2.5)K₂CO₃ (3.0)DMFRT2-4 h>90
1-Dodecanethiol (3.0)K₂CO₃ (3.0)DMF606 h~85
p-Mercaptobenzoic acid (2.0)K₂CO₃ (2.0)DMFRT3 h>90

Data compiled from various sources for o- and p-nosyl groups.[4][5] Room temperature (RT) is typically 20-25°C.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary or Secondary Amine

This protocol describes the formation of a 4-methyl-3-nitrobenzenesulfonamide from an amine.

Materials:

  • Primary or secondary amine (1.0 equiv.)

  • This compound (1.05-1.1 equiv.)

  • Triethylamine (Et₃N) or Pyridine (1.5-2.0 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add this compound (1.05 equiv.) portion-wise over 5-10 minutes. For larger scale reactions, it can be dissolved in a small amount of anhydrous CH₂Cl₂ and added dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • The product can be purified further by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Deprotection of a 4-Methyl-3-nitrobenzenesulfonamide

This protocol details the cleavage of the sulfonamide to regenerate the free amine using thiophenol.

Materials:

  • N-protected 4-methyl-3-nitrobenzenesulfonamide (1.0 equiv.)

  • Thiophenol (2.5-3.0 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.5-3.0 equiv.)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, oil bath (optional)

Procedure:

  • To a round-bottom flask, add the 4-methyl-3-nitrobenzenesulfonamide (1.0 equiv.), potassium carbonate (2.5 equiv.), and acetonitrile.

  • Add thiophenol (2.5 equiv.) to the stirred suspension.

  • Stir the reaction mixture at room temperature for 2-4 hours or heat to 50 °C for approximately 40 minutes. Monitor the reaction by TLC until the starting sulfonamide is consumed.[5]

  • Upon completion, cool the mixture to room temperature (if heated) and dilute with water.

  • Transfer the mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product contains the desired amine and the diaryl sulfide byproduct. Purify the amine by acid-base extraction or column chromatography on silica gel.

Safety Precautions:

  • This compound is corrosive and moisture-sensitive.[6] Handle it in a fume hood with appropriate personal protective equipment (PPE).

  • Thiophenol is toxic and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • Standard laboratory safety practices should be followed, including the use of safety glasses, gloves, and a lab coat.

Visualizations

Caption: General reaction for amine protection.

Caption: Mechanism of thiol-mediated deprotection.

Workflow cluster_workflow Experimental Workflow arrow start Start: Primary/Secondary Amine arrow1 arrow1 protection Protection: Add 4-methyl-3-nitro- benzenesulfonyl chloride + Base arrow2 arrow2 protected_amine Isolate Protected Amine (Sulfonamide) arrow3 arrow3 synthesis Perform Further Synthesis Steps (e.g., Alkylation) arrow4 arrow4 deprotection Deprotection: Add Thiol + Base arrow5 arrow5 final_product Isolate Final Product: Free Amine

Caption: Protection-deprotection workflow.

References

Application Notes and Protocols: 4-Methyl-3-nitrobenzenesulfonyl Chloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methyl-3-nitrobenzenesulfonyl chloride in solid-phase peptide synthesis (SPPS). This includes its application as a protecting group for primary amines and its role in the synthesis of N-substituted guanidines. Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to guide researchers in utilizing this versatile reagent.

Introduction to this compound in SPPS

This compound, often referred to as a "nosyl" or "Ns" type reagent, is a valuable tool in modern organic and peptide synthesis.[1] Its primary function in SPPS is the protection of the α-amino group of amino acids. The resulting sulfonamide is stable under the acidic conditions typically used for the cleavage of tert-butyl-based side-chain protecting groups, making it orthogonal to the widely used Fmoc/tBu strategy.[2]

The key advantage of the nosyl group is its facile cleavage under mild, nucleophilic conditions, typically employing thiols, which preserves the integrity of sensitive peptide sequences.[3][4] This characteristic allows for selective deprotection and further modification of the N-terminus on the solid support.

Application as an N-Terminal Protecting Group

This compound can be employed for the protection of the N-terminal amine of a growing peptide chain on a solid support. This is particularly useful when N-terminal modification, such as N-methylation, is desired.

Experimental Protocol: N-Terminal Protection and N-Methylation

This protocol is adapted from methodologies developed for similar nitrobenzenesulfonyl chlorides and can be optimized for specific peptide sequences and resins.[3]

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Collidine or 2,4,6-trimethylpyridine

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methyl 4-nitrobenzenesulfonate or methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a similar non-nucleophilic base

  • Thiophenol or β-mercaptoethanol (for deprotection)

  • Potassium carbonate or DBU (for deprotection)

Procedure:

  • Resin Preparation: Following standard Fmoc-SPPS, the N-terminal Fmoc group of the peptide-resin is removed using a solution of 20% piperidine in DMF. The resin is then thoroughly washed with DMF and DCM and dried under vacuum.[2]

  • Nosylation:

    • Swell the deprotected peptide-resin in anhydrous DCM.

    • Add 5 equivalents of collidine to the resin slurry.

    • Add 3 equivalents of this compound in anhydrous DCM.

    • Agitate the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction completion using the Kaiser test (ninhydrin test) to confirm the absence of free primary amines.

    • Wash the resin with DCM and DMF.

  • N-Methylation:

    • Suspend the nosylated peptide-resin in DMF.

    • Add 2-4 equivalents of a non-nucleophilic base such as DBU.

    • Add 3-5 equivalents of methyl 4-nitrobenzenesulfonate.

    • Agitate the reaction mixture at room temperature for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Deprotection (Cleavage of the Nosyl Group):

    • Prepare a solution of 5% thiophenol in DMF containing an equivalent amount of potassium carbonate.

    • Alternatively, a solution of 10 equivalents of β-mercaptoethanol and DBU in DMF can be used.[3]

    • Treat the N-methylated peptide-resin with the deprotection solution for 10-30 minutes at room temperature.[3]

    • Wash the resin with DMF and DCM to remove cleavage reagents and byproducts.

  • Continuation of Synthesis: The peptide-resin with the now-free N-methylated amine is ready for the next coupling step in the SPPS cycle.

Quantitative Data Summary

The following table serves as a template for summarizing experimental data for the N-terminal protection and deprotection steps. Researchers are encouraged to populate this table with their own findings to optimize the protocols for their specific needs.

ParameterCondition 1Condition 2Condition 3
Protection
Equivalents of Reagent3 eq.5 eq.3 eq.
Base and EquivalentsCollidine (5 eq.)DIPEA (5 eq.)2,4,6-Trimethylpyridine (5 eq.)
SolventDCMDMFDCM/DMF (1:1)
Reaction Time (h)242
Coupling Efficiency (%)User-definedUser-definedUser-defined
Deprotection
Thiol ReagentThiophenolβ-mercaptoethanolp-Mercaptobenzoic acid
BaseK₂CO₃DBUDBU
Concentration5% Thiol10 eq. ThiolUser-defined
Reaction Time (min)1030User-defined
Cleavage Yield (%)User-definedUser-definedUser-defined

Application in the Synthesis of N-Substituted Guanidines

This compound can be utilized in a multi-step, on-resin synthesis of N-substituted guanidines. This involves the initial activation of a resin-bound primary amine, followed by reaction with a primary amine to form a protected guanidinium group, and subsequent deprotection.

Experimental Protocol: On-Resin Guanidinylation

This generalized protocol is based on the principles of solution-phase guanidinylation reactions and can be adapted for solid-phase synthesis.

Materials:

  • Amino-functionalized resin (e.g., Rink Amide resin with the Fmoc group removed)

  • This compound

  • Pyridine or another suitable base

  • Dichloromethane (DCM), anhydrous

  • Primary amine (R-NH₂)

  • Deprotection reagents (as described in section 2.1)

Procedure:

  • Resin Preparation: Start with a resin displaying a primary amine. If using an amino acid-loaded resin, ensure the N-terminal Fmoc group is removed.

  • Sulfonylation of Resin-Bound Amine:

    • Swell the resin in anhydrous DCM.

    • Add 3-5 equivalents of pyridine.

    • Add 3 equivalents of this compound in anhydrous DCM.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DCM.

  • Guanidinylation:

    • Swell the sulfonamide-functionalized resin in a suitable solvent like DMF.

    • Add an excess (5-10 equivalents) of the desired primary amine (R-NH₂).

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Deprotection:

    • Cleave the nosyl protecting group from the newly formed guanidinium moiety using the thiol-based deprotection conditions described in section 2.1.

  • Cleavage from Resin: The final N-substituted guanidine-containing peptide can be cleaved from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Quantitative Data Summary

The following table is a template for summarizing experimental data for the on-resin synthesis of N-substituted guanidines.

ParameterCondition 1Condition 2Condition 3
Sulfonylation
Equivalents of Reagent3 eq.5 eq.3 eq.
Base and EquivalentsPyridine (5 eq.)DIPEA (5 eq.)Collidine (5 eq.)
Reaction Time (h)242
Guanidinylation
Primary AmineUser-definedUser-definedUser-defined
Equivalents of Amine5 eq.10 eq.5 eq.
SolventDMFNMPDMF
Reaction Time (h)464
Overall Yield (%) User-definedUser-definedUser-defined

Diagrams

Experimental Workflow for N-Terminal Protection and Modification

SPPS_Workflow start Fmoc-Deprotected Peptide-Resin nosylation Nosylation (this compound, Collidine, DCM) start->nosylation 1 methylation N-Methylation (Methylating Agent, DBU, DMF) nosylation->methylation 2 deprotection Nosyl Deprotection (Thiol, Base, DMF) methylation->deprotection 3 continuation Continue SPPS deprotection->continuation 4

Caption: General workflow for N-terminal nosylation, methylation, and deprotection in SPPS.

Reaction Scheme for N-Terminal Protection and Deprotection

Reaction_Scheme cluster_protection Protection cluster_deprotection Deprotection peptide_resin Peptide-NH2 protected_peptide Peptide-NH-SO2-Ar peptide_resin->protected_peptide + Base nosyl_chloride 4-Methyl-3-nitro- benzenesulfonyl chloride nosyl_chloride->protected_peptide protected_peptide2 Peptide-NH-SO2-Ar deprotected_peptide Peptide-NH2 protected_peptide2->deprotected_peptide + Base thiol R-SH thiol->deprotected_peptide

Caption: Reaction scheme for the protection and deprotection of a peptide's N-terminus.

Logical Relationship for On-Resin Guanidine Synthesis

Guanidine_Synthesis start Resin with Primary Amine step1 Sulfonylation with This compound start->step1 step2 Reaction with Primary Amine (R-NH2) step1->step2 step3 Deprotection of Nosyl Group step2->step3 end Resin-Bound N-Substituted Guanidine step3->end

Caption: Logical steps for the on-resin synthesis of N-substituted guanidines.

References

Application Notes and Protocols: 4-Methyl-3-nitrobenzenesulfonyl Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-methyl-3-nitrobenzenesulfonyl chloride as a key reagent in the synthesis of pharmaceutical intermediates. The focus is on the formation of sulfonamide linkages, a critical functional group in a wide array of therapeutic agents.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-methyl-3-nitrophenylsulfonyl group to various nucleophiles. In pharmaceutical chemistry, its principal application lies in the reaction with primary and secondary amines to form N-substituted sulfonamides. The sulfonamide moiety is a well-established pharmacophore found in numerous clinically approved drugs, including diuretics, anticonvulsants, and kinase inhibitors. The presence of the nitro group on the benzene ring of this compound enhances the electrophilicity of the sulfonyl group, facilitating its reaction with amines.

Key Application: Synthesis of N-Aryl-4-methyl-3-nitrobenzenesulfonamides

A primary application of this compound in pharmaceutical intermediate synthesis is the preparation of N-aryl sulfonamides. These compounds can serve as key building blocks for more complex drug molecules, particularly in the development of kinase inhibitors where the sulfonamide group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain.

A representative example is the synthesis of N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide, a commercially available compound that serves as a valuable intermediate for further functionalization in drug discovery programs.

General Reaction Scheme

G reagent1 This compound reaction_center + reagent1->reaction_center reagent2 Aryl Amine (e.g., 2,3-Dimethylaniline) reagent2->reaction_center product N-Aryl-4-methyl-3-nitrobenzenesulfonamide byproduct HCl product_center -> reaction_center->product_center product_center->product product_center->byproduct

Caption: General reaction for the synthesis of N-aryl sulfonamides.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide, based on analogous and well-established methods for sulfonamide formation.

Protocol 1: Synthesis of N-(2,3-Dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide

Materials:

  • This compound

  • 2,3-Dimethylaniline

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Ethyl acetate/Hexanes for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: To the solution from step 1, add pyridine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide as a solid.

Experimental Workflow Diagram

G start Dissolve 2,3-dimethylaniline and pyridine in DCM add_sulfonyl_chloride Add 4-methyl-3-nitrobenzenesulfonyl chloride solution at 0°C start->add_sulfonyl_chloride react Stir at room temperature for 4-6 hours add_sulfonyl_chloride->react workup Aqueous work-up (HCl, NaHCO3, Brine) react->workup dry Dry organic layer (MgSO4 or Na2SO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization concentrate->purify product N-(2,3-dimethylphenyl)-4-methyl- 3-nitrobenzenesulfonamide purify->product

Caption: Workflow for the synthesis of N-aryl sulfonamides.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide, based on typical yields for analogous sulfonamide formation reactions.

ParameterExpected ValueNotes
Yield 85-95%Yields are highly dependent on reaction conditions and purification methods.
Purity (by HPLC) >98%After recrystallization.
Melting Point VariesDependent on the final purity of the compound.
Reaction Time 4-6 hoursCan be optimized by monitoring with TLC.

Signaling Pathways and Logical Relationships

In the context of drug development, particularly for kinase inhibitors, the synthesized N-aryl sulfonamide intermediates are designed to interact with specific signaling pathways. The sulfonamide moiety often plays a key role in binding to the ATP-binding site of a kinase, thereby inhibiting its activity and blocking downstream signaling cascades that are crucial for cancer cell proliferation and survival.

G cluster_synthesis Intermediate Synthesis cluster_drug_dev Drug Development cluster_moa Mechanism of Action This compound This compound N-Aryl Sulfonamide Intermediate N-Aryl Sulfonamide Intermediate This compound->N-Aryl Sulfonamide Intermediate Aryl Amine Aryl Amine Aryl Amine->N-Aryl Sulfonamide Intermediate Further Functionalization Further Functionalization N-Aryl Sulfonamide Intermediate->Further Functionalization Kinase Inhibitor (API) Kinase Inhibitor (API) Further Functionalization->Kinase Inhibitor (API) Kinase Enzyme Kinase Enzyme Kinase Inhibitor (API)->Kinase Enzyme binds to Inhibition of Signaling Pathway Inhibition of Signaling Pathway Kinase Enzyme->Inhibition of Signaling Pathway inhibits Anti-cancer Effect Anti-cancer Effect Inhibition of Signaling Pathway->Anti-cancer Effect

Caption: Logical relationship from reagent to therapeutic effect.

These application notes and protocols provide a foundational guide for the use of this compound in the synthesis of valuable pharmaceutical intermediates. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

Application Notes and Protocols for Sulfonamide Formation with 4-methyl-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides using 4-methyl-3-nitrobenzenesulfonyl chloride. The formation of a sulfonamide bond is a cornerstone reaction in medicinal chemistry and drug development. The protocols outlined below are based on established methodologies for the reaction of arylsulfonyl chlorides with primary and secondary amines.

Introduction

The reaction of this compound with a primary or secondary amine is a robust method for the formation of the corresponding sulfonamide. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction. The resulting 4-methyl-3-nitrophenylsulfonamide core is a versatile scaffold in the development of new therapeutic agents.

General Reaction Scheme

The general chemical transformation is depicted below:

Figure 1: General reaction for the formation of a sulfonamide from this compound and an amine (R¹R²NH).

A general workflow for this synthesis is as follows:

Caption: General experimental workflow for sulfonamide synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis of sulfonamides from this compound with primary and secondary amines. The choice of base and solvent may be adapted based on the specific properties of the amine.

Protocol 1: General Procedure using Triethylamine in Dichloromethane

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.1 equivalents)

  • Triethylamine (1.2 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the amine (1.0 eq) and anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice-water bath.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: General Procedure using Pyridine as Base and Solvent

This method is particularly useful when the amine is an aniline or another less reactive amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous Pyridine

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add this compound (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-cold 2 M HCl to neutralize the pyridine.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane.

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for sulfonamide formation with analogous nitro-substituted benzenesulfonyl chlorides, which can be adapted for this compound.

Sulfonyl ChlorideAmineBase (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Nitrobenzenesulfonyl chloriden-PropylamineTriethylamine (1.2)Dichloromethane0 to RT12-16~90
4-Nitrobenzenesulfonyl chloridep-AnisidineSodium Carbonate (1 M)WaterRT96-
4-Nitrobenzenesulfonyl chlorideAmmoniaAmmonia waterWater0 to RT3~88[1]
Benzenesulfonyl chlorideDibutylamineSodium Hydroxide (1 M)WaterRT-94[2]
2-Nitrobenzenesulfonyl chloride4-MethoxybenzylamineTriethylamine (1.0)Dichloromethane0 to RT0.3398[3]
4-Methylbenzenesulfonyl chloride2-Nitroaniline----93[4]
Methanesulfonyl chlorideTrimetazidineTriethylamine (1.2)DichloromethaneRT0.5-[5]

Note: The yields are as reported in the cited literature for the analogous reactions and should be considered as representative.

Signaling Pathways and Logical Relationships

The formation of the sulfonamide bond follows a well-established nucleophilic acyl substitution-like mechanism.

Sulfonamide_Formation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine Amine (R¹R²NH) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack SulfonylChloride 4-Methyl-3-nitro- benzenesulfonyl chloride SulfonylChloride->Tetrahedral_Intermediate Sulfonamide Sulfonamide Tetrahedral_Intermediate->Sulfonamide Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl

Caption: Mechanism of sulfonamide formation.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as sulfonyl chlorides are sensitive to moisture.

    • Increase the reaction time or temperature if the amine is sterically hindered or electronically deactivated.

    • Consider using a more potent base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), for unreactive amines.

  • Side Reactions:

    • Slow, dropwise addition of the sulfonyl chloride at low temperatures can minimize the formation of bis-sulfonated products with primary amines.

    • If the amine has other nucleophilic functional groups, consider appropriate protection strategies.

  • Purification Difficulties:

    • The triethylammonium chloride or pyridinium hydrochloride salts formed can sometimes complicate purification. Thorough aqueous work-up is crucial.

    • If the product is an oil, column chromatography is the preferred method of purification over recrystallization.

By following these guidelines and protocols, researchers can effectively synthesize a diverse range of sulfonamides from this compound for applications in drug discovery and development.

References

Application Notes and Protocols for the Deprotection of 4-Methyl-3-nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methyl-3-nitrobenzenesulfonyl ("nosyl" or "Ns") group is a crucial amine-protecting group in modern organic synthesis. Its utility stems from its high stability across a wide range of reaction conditions and, most importantly, its susceptibility to cleavage under specific, mild conditions. This allows for the selective unmasking of primary and secondary amines in complex, multi-step synthetic pathways, a common requirement in pharmaceutical and agrochemical development. The electron-withdrawing nitro group activates the sulfonyl group, facilitating nucleophilic attack for its removal.

This document provides detailed protocols and comparative data for the most effective methods of deprotecting 4-methyl-3-nitrobenzenesulfonamides, focusing on thiol-based and thiol-free cleavage conditions.

Data Presentation: Comparative Analysis of Deprotection Conditions

The selection of a deprotection strategy often depends on the substrate's functional group tolerance, desired reaction time, and purification considerations. The following table summarizes various reported conditions for the deprotection of nitrobenzenesulfonamides, offering a comparative overview to guide methodology selection.

Substrate TypeReagent(s) (equivalents)Base (equivalents)SolventTemperature (°C)TimeYield (%)Reference
N-Alkyl-2-nitrobenzenesulfonamideThiophenol (2.5)KOH (2.5)Acetonitrile5040 min89-91[1]
N-Methylbenzyl-o-nitrobenzenesulfonamidePS-thiophenol (1.12)Cs₂CO₃ (3.25)THFRoom Temp.24 hComplete Conversion[2]
N-Methylbenzyl-o-nitrobenzenesulfonamidePS-thiophenolCs₂CO₃DMF120 (Microwave)3 x 1 minComplete Conversion[2]
N-(2-nitrobenzenesulfonyl)benzhydrylamine28% Sodium methoxide/methanol (1.51)-AcetonitrileRoom Temp.27 h-[3]
N-(2-nitrobenzenesulfonyl)benzhydrylamine28% Sodium methoxide/methanol (1.51)-DMSORoom Temp.95 h-[3]
Primary/Secondary NosylamidesPerfluoroalkylthiol (C₈F₁₇(CH₂)₂SH)K₂CO₃---High[4]
Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the underlying chemical mechanism for thiol-mediated deprotection and a generalized workflow for performing these reactions in a laboratory setting.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NosylAmine R¹R²N-SO₂-Ar(NO₂) Meisenheimer Meisenheimer Complex NosylAmine->Meisenheimer + PhS⁻ Thiolate PhS⁻ Amine R¹R²NH Meisenheimer->Amine - PhS-SO₂-Ar(NO₂) Byproduct PhS-SO₂-Ar(NO₂)

Mechanism of Thiol-Mediated Nosyl Deprotection.

Experimental_Workflow Start Start: Nosyl-protected Amine in Solvent AddReagents Add Thiol Reagent and Base Start->AddReagents Reaction Stir at Specified Temperature (Monitor by TLC/LC-MS) AddReagents->Reaction Workup Quench Reaction (e.g., add water) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Wash Wash Organic Layer (e.g., with brine) Extraction->Wash Dry Dry over Anhydrous Agent (e.g., MgSO₄ or Na₂SO₄) Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify Crude Product (Column Chromatography, Distillation, etc.) Concentrate->Purify End Final Product: Deprotected Amine Purify->End

General Experimental Workflow for Deprotection.

Experimental Protocols

Protocol 1: Thiophenol-Mediated Deprotection in Solution

This protocol is a robust and widely used method for cleaving the nosyl group from secondary amines.[1]

Materials:

  • N-substituted-4-methyl-3-nitrobenzenesulfonamide (1.0 equiv.)

  • Thiophenol (2.5 equiv.)

  • Potassium hydroxide (KOH) (2.5 equiv.), 10.9 M aqueous solution

  • Acetonitrile (ACN)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, oil bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the nosyl-protected amine (1.0 equiv.) and thiophenol (2.5 equiv.) in acetonitrile in a round-bottom flask.

  • Cool the mixture in an ice-water bath.

  • Slowly add the 10.9 M aqueous solution of potassium hydroxide (2.5 equiv.) to the stirred mixture over 10 minutes.

  • Remove the ice bath and allow the reaction to stir for an additional 5 minutes at room temperature.

  • Heat the reaction mixture in an oil bath to 50°C.[1]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 40-60 minutes).

  • Once complete, cool the mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.[1]

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude amine can be further purified by column chromatography or distillation as needed.

Safety Precautions:

  • Thiophenol is toxic and has a potent, unpleasant odor. All manipulations must be performed in a well-ventilated fume hood.[5]

  • Potassium hydroxide is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Organic solvents should be handled in a fume hood away from ignition sources.

Protocol 2: Deprotection Using Polymer-Supported Thiophenol

This method simplifies purification by using a solid-supported reagent, which can be removed by simple filtration. This is particularly advantageous for parallel synthesis applications.[2]

Materials:

  • N-substituted-4-methyl-3-nitrobenzenesulfonamide (1.0 equiv.)

  • Polystyrene-supported thiophenol (PS-thiophenol) resin (e.g., 2 mmol/g loading, 1.1-1.2 equiv.)

  • Cesium carbonate (Cs₂CO₃) (3.25 equiv.)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Reaction vessel with a stirrer

Procedure:

  • To a reaction vessel, add the nosyl-protected amine (1.0 equiv.) and dissolve it in anhydrous THF.

  • Add cesium carbonate (3.25 equiv.) followed by the PS-thiophenol resin (1.12 equiv.).[2]

  • Seal the vessel and stir the suspension vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS by taking a small aliquot of the supernatant.

  • Upon completion, filter the reaction mixture to remove the resin and cesium carbonate.

  • Wash the collected solids with additional THF or another suitable organic solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Further purification can be performed if necessary.

Alternative Microwave Protocol: For accelerated reactions, the same mixture in DMF can be subjected to microwave irradiation (e.g., three 1-minute cycles at 120°C in a sealed tube).[2] Note that this may cause some degradation of the resin.

Protocol 3: Thiol-Free Deprotection with an Alkali Metal Alkoxide

This method provides an alternative for substrates that may be sensitive to thiol reagents.[3]

Materials:

  • N-substituted-4-methyl-3-nitrobenzenesulfonamide (1.0 equiv.)

  • Sodium methoxide (NaOMe), 28% solution in methanol (1.5-3.0 equiv.)

  • Anhydrous solvent (e.g., acetonitrile, DMSO, or THF)

  • 1 N Hydrochloric acid (HCl)

  • Ether or Ethyl Acetate

  • Water (H₂O)

Procedure:

  • Dissolve the nosyl-protected amine (1.0 equiv.) in an anhydrous solvent (e.g., acetonitrile) in a flask under a nitrogen atmosphere.[3]

  • Add the sodium methoxide solution in methanol (1.51 equiv.) to the mixture at room temperature.

  • Stir the reaction at room temperature. The reaction time can be lengthy (from several hours to days) and may require the addition of more alkoxide to drive to completion.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully add 1 N HCl to quench the reaction and neutralize the base.

  • Remove the reaction solvents by evaporation under reduced pressure.

  • Add water and an immiscible organic solvent (e.g., ether or ethyl acetate) to the residue and transfer to a separatory funnel.

  • Extract the aqueous layer, then wash the combined organic layers with water.

  • Dry the organic phase over an anhydrous salt, filter, and concentrate to obtain the crude amine.

  • Purify as required.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-methyl-3-nitrobenzenesulfonyl chloride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Optimizing Reaction Conditions for Improved Yield

The yield of this compound is highly dependent on reaction parameters such as temperature, reaction time, and the molar ratio of reactants. The following table summarizes key data from various synthetic approaches to facilitate comparison and optimization.

Starting MaterialReagentsMolar Ratio (Starting Material:Reagent)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
o-NitrotolueneChlorosulfonic acid, Sulfamic acid1:4.6 (o-Nitrotoluene:Chlorosulfonic acid)40 -> 1051 at 40°C, 6 at 105°C89Not Specified[1]
o-Chloro-nitro-benzeneChlorosulfonic acid1:4120481.599.96[2]
NitrobenzeneChlorosulfonic acid, Thionyl chloride1:4.4 (Nitrobenzene:Chlorosulfonic acid)112 -> 704 at 112°C, 2 (addition) at 70°C96.389.9[3]
o-Chloro-nitrobenzeneChlorosulfonic acid1:2-6100 -> 130Stepwise increase over 3h, then 3h at 130°C88Not Specified[4]

Detailed Experimental Protocols

Protocol 1: Synthesis from o-Nitrotoluene

This protocol is based on the reaction of o-nitrotoluene with chlorosulfonic acid.

Materials:

  • o-Nitrotoluene

  • Chlorosulfonic acid

  • Sulfamic acid

  • Ice water

Procedure:

  • In a suitable reaction vessel, add 535.9 g (4.6 mol) of chlorosulfonic acid and 2 g of sulfamic acid.

  • Slowly add 137.1 g (1.0 mol) of o-nitrotoluene dropwise to the chlorosulfonic acid mixture, ensuring the temperature does not exceed 40°C.

  • Stir the mixture at 40°C for 1 hour.

  • Gradually heat the mixture to 105°C and maintain this temperature for 6 hours with continuous stirring.

  • After cooling, carefully and slowly pour the reaction mixture onto ice water (0 to 5°C).

  • The product will precipitate as crystals. Filter the crystals using suction filtration.

  • Wash the collected crystals with ice water to remove any remaining acid.

  • The resulting product is 2-nitrotoluene-4-sulfonyl chloride (an isomer of the target compound, illustrating a common synthetic challenge). A yield of approximately 89% can be expected.[1]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Q1: The reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields can result from several factors:

  • Incomplete reaction: Ensure the reaction time and temperature are optimal. For the reaction of o-nitrotoluene with chlorosulfonic acid, a prolonged reaction time at 105°C is crucial for driving the reaction to completion.[1]

  • Suboptimal molar ratios: An excess of the sulfonating agent (e.g., chlorosulfonic acid) is typically required. A molar ratio of approximately 1:4 to 1:5 of the starting material to chlorosulfonic acid is often effective.[2]

  • Moisture contamination: this compound is sensitive to moisture.[5] Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions where possible.

  • Loss during work-up: The product can be lost during the quenching and purification steps. Ensure efficient extraction and minimize transfers.

Q2: The final product is impure. How can I improve its purity?

A2: Impurities often arise from side reactions or incomplete reactions.

  • Isomeric impurities: The sulfonation of nitrotoluene can lead to the formation of different isomers. Careful control of reaction temperature can influence the isomeric ratio.

  • Recrystallization: Recrystallization is an effective method for purifying the final product. Non-polar or low-polarity solvents like petroleum ether have been shown to be effective for recrystallizing similar compounds, yielding purities up to 99.96%.[2] Dissolving the crude product in a suitable solvent like glacial acetic acid, followed by filtration and precipitation in cold water, can also be effective.[6]

  • Washing: Thoroughly washing the crude product with water and a mild base like sodium bicarbonate solution can help remove acidic impurities.[3]

Q3: The reaction mixture is turning dark or showing signs of decomposition. What should I do?

A3: Darkening of the reaction mixture can indicate decomposition, which is often temperature-related.

  • Temperature control: Exceeding the optimal reaction temperature can lead to side reactions and decomposition. For instance, in the chlorosulfonation of o-chloro-nitrobenzene, the temperature should not exceed 130°C.[4] It is critical to monitor and control the temperature throughout the reaction, especially during the exothermic addition of reactants.

  • Stability of the reaction mixture: While some reaction mixtures for similar syntheses have shown high thermal stability up to 180°C, it is crucial to adhere to the specified temperature ranges to ensure safety and prevent decomposition.[7]

Q4: What is the role of adding thionyl chloride in some procedures?

A4: The addition of an inorganic acid chloride like thionyl chloride can improve the conversion of the intermediate sulfonic acid to the desired sulfonyl chloride. In the synthesis of 3-nitrobenzenesulfonyl chloride, thionyl chloride is added after the initial sulfonation with chlorosulfonic acid to complete the conversion.[3][7]

Visualizing the Synthesis and Troubleshooting Process

Synthesis Pathway

Synthesis_Pathway o-Nitrotoluene o-Nitrotoluene Reaction_Vessel Reaction o-Nitrotoluene->Reaction_Vessel Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Reaction_Vessel Intermediate Sulfonation Intermediate Reaction_Vessel->Intermediate Sulfonation Final_Product 4-Methyl-3-nitrobenzenesulfonyl chloride Intermediate->Final_Product Chlorination

Caption: Chemical synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Review Reaction Parameters Start->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Moisture Moisture Contamination? Incomplete_Reaction->Moisture No Optimize_Time_Temp Adjust Time & Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Dry_Glassware Use Anhydrous Conditions Moisture->Dry_Glassware Yes Purification_Issue Purification Ineffective? Moisture->Purification_Issue No Success Improved Yield & Purity Optimize_Time_Temp->Success Dry_Glassware->Success Recrystallize Recrystallize Product Purification_Issue->Recrystallize Yes Check_Ratios Verify Molar Ratios Purification_Issue->Check_Ratios No Recrystallize->Success Adjust_Ratios Adjust Reagent Amounts Check_Ratios->Adjust_Ratios Adjust_Ratios->Success

References

Technical Support Center: Reactions of 4-methyl-3-nitrobenzenesulfonyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of sulfonamides from 4-methyl-3-nitrobenzenesulfonyl chloride and primary amines. This guide is designed to help you navigate common experimental challenges, minimize side reactions, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when reacting this compound with primary amines?

A1: The two most prevalent side reactions are di-sulfonylation of the primary amine and hydrolysis of the sulfonyl chloride. Di-sulfonylation occurs when a second molecule of the sulfonyl chloride reacts with the initially formed sulfonamide. Hydrolysis, the reaction of the sulfonyl chloride with water, leads to the formation of the corresponding sulfonic acid, which is unreactive towards the amine.

Q2: How can I minimize the formation of the di-sulfonated byproduct?

A2: To minimize di-sulfonylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the primary amine (1.1 to 1.5 equivalents) can be effective. Additionally, adding the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) helps to maintain a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.

Q3: What are the optimal conditions to prevent the hydrolysis of this compound?

A3: Strict anhydrous conditions are paramount. This includes using oven-dried glassware, anhydrous solvents (e.g., dichloromethane, THF), and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). This compound is sensitive to moisture and will readily hydrolyze to 4-methyl-3-nitrobenzenesulfonic acid in the presence of water.

Q4: How does the structure of the primary amine affect the reaction?

A4: The nucleophilicity and steric hindrance of the primary amine play a significant role. Less hindered, more nucleophilic primary amines will react more readily. Sterically hindered amines may require longer reaction times, elevated temperatures, or the use of a stronger base to facilitate the reaction. Aromatic amines are generally less nucleophilic than aliphatic amines and may also require more forcing conditions.

Q5: What is a general purification strategy for the resulting N-substituted-4-methyl-3-nitrobenzenesulfonamide?

A5: A typical workup involves quenching the reaction with water or a dilute acid, followed by extraction with an organic solvent. The organic layer is then washed sequentially with a dilute acid (to remove excess amine and base), a saturated solution of sodium bicarbonate (to remove any sulfonic acid byproduct), and brine. The final product can then be purified by recrystallization or column chromatography on silica gel.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Hydrolyzed Sulfonyl Chloride: The this compound may have degraded due to improper storage or exposure to moisture.2. Low Amine Reactivity: The primary amine is sterically hindered or electronically deactivated.3. Incorrect Stoichiometry: An improper ratio of amine to sulfonyl chloride was used.1. Use fresh or newly purchased this compound. Ensure all glassware and solvents are rigorously dried.2. Increase the reaction temperature, prolong the reaction time, or consider using a stronger, non-nucleophilic base.3. Carefully re-calculate and measure the molar equivalents of your reactants.
Significant Amount of Di-sulfonated Byproduct 1. Excess Sulfonyl Chloride: Too much this compound was used.2. High Reaction Temperature: Elevated temperatures can promote the second sulfonylation reaction.3. Concentrated Reactants: High concentrations can increase the likelihood of the sulfonamide anion reacting with the sulfonyl chloride.1. Use a slight excess of the primary amine (1.1-1.5 eq.).2. Maintain a low reaction temperature, especially during the addition of the sulfonyl chloride (e.g., 0 °C).3. Add the sulfonyl chloride as a dilute solution dropwise over an extended period.
Presence of a Water-Soluble Byproduct (Sulfonic Acid) 1. Moisture in the Reaction: Water was present in the solvent, glassware, or reagents.2. Non-anhydrous starting materials: The amine or base contained water.1. Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (nitrogen or argon).2. Ensure the amine and base are dry. Consider using a drying agent if necessary.
Complex Mixture of Products 1. Decomposition of Reactants or Products: The reaction temperature may be too high, or the reaction time too long, leading to decomposition.2. Reactive Functional Groups on the Amine: Other functional groups on the primary amine may be reacting with the sulfonyl chloride.1. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Consider running the reaction at a lower temperature.2. If the amine contains other nucleophilic groups (e.g., hydroxyl, thiol), they may need to be protected prior to the sulfonylation reaction.

Experimental Protocols

General Protocol for the Synthesis of N-Alkyl-4-methyl-3-nitrobenzenesulfonamide

This protocol is a general guideline and may require optimization based on the specific primary amine used.

Materials:

  • This compound (1.0 eq.)

  • Primary amine (1.1 eq.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine (1.2 eq.)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware (all oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To aid in understanding the chemical processes and experimental steps, the following diagrams have been generated.

Reaction Pathway for Sulfonamide Synthesis and Side Reactions

G reagents This compound + Primary Amine (R-NH2) sulfonic_acid Side Product: 4-Methyl-3-nitrobenzenesulfonic Acid reagents->sulfonic_acid Water (Hydrolysis) intermediate Sulfonamide Intermediate (R-NH-SO2-Ar) reagents->intermediate Base (e.g., Et3N) product Desired Product: N-Alkyl-4-methyl-3-nitrobenzenesulfonamide disulfonylated Side Product: Di-sulfonated Amine intermediate->product Completion intermediate->disulfonylated Excess Sulfonyl Chloride / High Temperature

Caption: Competing reaction pathways in sulfonamide synthesis.

Experimental Workflow for Sulfonamide Synthesis and Purification

G cluster_0 Reaction cluster_1 Work-up & Purification setup 1. Combine Amine and Base in Anhydrous Solvent cool 2. Cool to 0 °C setup->cool add 3. Dropwise Addition of Sulfonyl Chloride cool->add react 4. Stir at Room Temperature add->react quench 5. Quench with Water react->quench extract 6. Extract with Organic Solvent quench->extract wash_acid 7. Wash with 1M HCl extract->wash_acid wash_base 8. Wash with sat. NaHCO3 wash_acid->wash_base wash_brine 9. Wash with Brine wash_base->wash_brine dry 10. Dry and Concentrate wash_brine->dry purify 11. Recrystallization or Column Chromatography dry->purify

Caption: Step-by-step experimental workflow.

Logical Troubleshooting Flowchart

G cluster_yield Low Yield Troubleshooting cluster_byproducts Byproduct Troubleshooting start Reaction Outcome Unsatisfactory check_yield Low or No Yield? start->check_yield check_byproducts Major Byproducts Observed? check_yield->check_byproducts No hydrolysis Check for Hydrolysis: - Use anhydrous conditions - Fresh sulfonyl chloride check_yield->hydrolysis Yes di_sulf Di-sulfonylation: - Use excess amine - Low temperature addition check_byproducts->di_sulf Yes end Optimize and Repeat check_byproducts->end No reactivity Check Amine Reactivity: - Increase temperature/time - Use stronger base hydrolysis->reactivity reactivity->end sulf_acid Sulfonic Acid: - Ensure anhydrous conditions di_sulf->sulf_acid sulf_acid->end

Caption: A logical guide to troubleshooting common issues.

Technical Support Center: Purification of 4-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-methyl-3-nitrobenzenesulfonyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical impurities in my crude this compound?

A: Crude this compound may contain several impurities arising from the synthesis process. These can include unreacted starting materials like 2-nitrotoluene, side-products from incomplete or alternative reactions, and hydrolysis products. The primary impurity of concern is the corresponding sulfonic acid (4-methyl-3-nitrobenzenesulfonic acid), which forms if the sulfonyl chloride comes into contact with moisture.

Q2: My purified product is a yellow oil or a low-melting solid, not the expected crystals. What went wrong?

A: The reported melting point of this compound is in the range of 30-34 °C.[1] A slightly higher melting point of 40 °C has also been reported for a synthesized product.[2] If your product is an oil or melts below this range, it likely contains significant impurities that are depressing the melting point. Another possibility is that the product has "oiled out" during recrystallization.

Troubleshooting Steps:

  • Verify Purity: Analyze the material using techniques like ¹H NMR or GC-MS to identify contaminants.

  • Improve Recrystallization:

    • Ensure you are using a minimal amount of hot solvent. Excess solvent will keep the product dissolved even upon cooling.

    • Cool the solution slowly. Rapid cooling can cause the product to separate as an oil rather than forming a crystal lattice.

    • Try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization.

    • "Seed" the cooled solution with a tiny crystal of pure product, if available.

    • Re-dissolve the oil in a slightly larger volume of hot solvent and attempt to recrystallize again, perhaps using a different solvent system.

Q3: The product seems to be decomposing during purification. How can I prevent this?

A: this compound is highly sensitive to moisture and can react violently with water, liberating toxic gas.[1][3] It can also decompose in hot water or hot alcohol.[4] To prevent decomposition, it is critical to use anhydrous (dry) solvents and dry glassware throughout the purification process. Avoid protic solvents like water, methanol, or ethanol, especially at elevated temperatures.

Q4: What is the best method for purifying the crude product?

A: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The key is selecting an appropriate solvent in which the compound is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures. For related nitrobenzenesulfonyl chlorides, recrystallization from non-polar or low-polarity solvents has proven effective.[5]

Q5: Which solvent should I use for recrystallization?

A: Given the compound's reactivity with water and alcohols, anhydrous aprotic solvents are required. Non-polar or low-polarity solvents are often successful. Petroleum ether has been used successfully for the purification of the similar 4-chloro-3-nitro-benzene sulfonyl chloride, yielding a product with 99.96% purity.[5] Other solvent systems to consider are mixtures like hexane/ethyl acetate or hexane/dichloromethane. The ideal solvent or solvent system must be determined empirically.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and results from analogous compound purifications.

Table 1: Physical and Chemical Properties

Property Value Citations
Chemical Formula C₇H₆ClNO₄S [1][6][7][8]
Molecular Weight 235.65 g/mol [6][8]
Appearance White to light yellow solid [1]
Melting Point 30-34 °C (literature) [1]
Boiling Point 152-154 °C at 1 mmHg [1]

| Sensitivity | Moisture sensitive; reacts violently with water. |[1][3] |

Table 2: Purification Data for Analogous Compounds

Compound Purification Method Solvent Yield Purity Citation
4-Chloro-3-nitrobenzene sulfonyl chloride Recrystallization Petroleum Ether 81.5% 99.96% [5]
o-Nitrobenzenesulfonyl chloride Recrystallization & Washing Glacial Acetic Acid, Water 84% - [9]

| 3-Nitrobenzenesulfonyl chloride | Precipitation & Washing | Water, Sodium Bicarbonate | 96.3% | 89.9% |[10] |

Experimental Protocols

Protocol 1: Recrystallization for Purification

This protocol outlines a general procedure for the recrystallization of crude this compound. Crucially, all glassware must be oven-dried, and anhydrous solvents must be used.

Materials and Equipment:

  • Crude this compound

  • Anhydrous recrystallization solvent (e.g., petroleum ether, hexane, ethyl acetate)

  • Dry Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in a dry Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen anhydrous solvent to create a slurry. Gently heat the mixture on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second flask containing a stemless funnel and fluted filter paper. Quickly pour the hot solution through the filter to remove the solid impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it lightly (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of pure, well-defined crystals.[11]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[11] Wash the crystals with a small amount of ice-cold, fresh solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for the purification of the crude product.

G Purification Workflow for this compound A Crude Product B Select Anhydrous Solvent (e.g., Petroleum Ether, Hexane/EtOAc) A->B C Dissolve in Minimum Amount of Hot Solvent B->C D Hot Filtration (Optional, if solids present) C->D E Slow Cooling to Room Temperature C->E D->E F Induce Crystallization (If necessary: scratch/seed) E->F G Cool in Ice Bath E->G F->G H Isolate Crystals (Vacuum Filtration) G->H I Wash with Cold, Dry Solvent H->I J Dry Under Vacuum I->J K Pure Crystalline Product J->K

Caption: A flowchart of the recrystallization process.

Troubleshooting Guide

This decision tree helps diagnose and solve common issues encountered during purification.

G Troubleshooting Purification Issues Start Problem Encountered OilingOut Product is an Oil, Not a Solid Start->OilingOut LowYield Low Yield of Purified Product Start->LowYield StillImpure Product Still Impure (Low M.P., Broad NMR) Start->StillImpure Sol_CoolSlow Solution: Cool Slower OilingOut->Sol_CoolSlow Sol_Scratch Solution: Scratch Flask or Add Seed Crystal OilingOut->Sol_Scratch Sol_Redissolve Solution: Re-dissolve, Add More Solvent, Try Again OilingOut->Sol_Redissolve Sol_TooMuchSolvent Cause: Too Much Solvent Used LowYield->Sol_TooMuchSolvent Sol_CoolLonger Solution: Ensure Thorough Cooling (Ice Bath >30 min) LowYield->Sol_CoolLonger Sol_WrongSolvent Cause: Incorrect Solvent Choice StillImpure->Sol_WrongSolvent Sol_Repeat Solution: Repeat Recrystallization StillImpure->Sol_Repeat Sol_Decomposition Cause: Decomposition from Moisture StillImpure->Sol_Decomposition Sol_Concentrate Solution: Concentrate Mother Liquor to Obtain a Second Crop Sol_TooMuchSolvent->Sol_Concentrate Sol_TrySolvent Solution: Try a Different Solvent or Solvent System Sol_WrongSolvent->Sol_TrySolvent Sol_Anhydrous Solution: Ensure All Glassware and Solvents are Anhydrous Sol_Decomposition->Sol_Anhydrous

Caption: A decision tree for troubleshooting purification problems.

References

troubleshooting incomplete amine protection with 4-methyl-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete amine protection with 4-methyl-3-nitrobenzenesulfonyl chloride (NsCl).

Troubleshooting Guide

This guide addresses specific issues you might encounter during the nosylation of amines.

Q1: My nosylation reaction is sluggish or incomplete, with significant starting amine remaining. What are the common causes and how can I resolve this?

Incomplete or slow reactions are a frequent issue, often stemming from suboptimal reaction conditions or the nature of the amine substrate. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Insufficient Basicity: The reaction generates HCl, which must be scavenged. If the base is too weak or used in insufficient amounts, the reaction mixture will become acidic, protonating the starting amine and reducing its nucleophilicity.

    • Solution: Ensure at least one equivalent of a suitable base is used. For less nucleophilic amines, a stronger, non-nucleophilic base or an excess of a tertiary amine base may be required.

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines are less nucleophilic and react more slowly.

    • Solution: Increase the reaction temperature, prolong the reaction time, and consider using a more forcing solvent like DMF. For particularly challenging substrates, a stronger base might be necessary to deprotonate the amine, increasing its nucleophilicity.

  • Steric Hindrance: Amines with bulky substituents near the nitrogen atom can hinder the approach of the electrophilic nosyl chloride.

    • Solution: Higher temperatures and longer reaction times are often effective. Using a less sterically demanding base can also be beneficial.

  • Poor Solubility: If the amine starting material or the nosyl chloride is not fully dissolved, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent in which all reactants are fully soluble. Common solvents for nosylation include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[1] For substrates with poor solubility, DMF can be a good alternative.[1]

  • Moisture Contamination: Nosyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, reducing the effective concentration of the reagent.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side product formation can compete with the desired nosylation, leading to lower yields and purification challenges.

Possible Side Reactions & Solutions:

  • Double Nosylation of Primary Amines: Primary amines can sometimes undergo a second nosylation on the sulfonamide nitrogen. This is more likely if a strong base is used in excess.

    • Solution: Use a stoichiometric amount of base, or a slight excess (1.1-1.2 equivalents). Adding the base slowly to the reaction mixture can also help to minimize this side reaction.

  • Reaction with Solvent: Nucleophilic solvents can compete with the amine in reacting with nosyl chloride.

    • Solution: Avoid using nucleophilic solvents.[1] Stick to inert aprotic solvents like DCM, THF, toluene, or ethyl acetate.[1]

  • Formation of Chloride-Terminated Byproducts: In the presence of tertiary amine bases like triethylamine (TEA), the chloride counter-ion can sometimes displace the newly formed nosyl group, particularly in activated systems. This has been observed in the sulfonylation of alcohols and could potentially occur with amines.

    • Solution: Consider using a different base, such as pyridine or 2,6-lutidine. If TEA must be used, try reducing the amount to the minimum required to scavenge the acid.

Frequently Asked Questions (FAQs)

Q1: What is the general protocol for amine protection with this compound?

A general procedure involves dissolving the amine in an anhydrous aprotic solvent, such as dichloromethane, followed by the addition of a base (e.g., triethylamine or pyridine). The this compound is then added, often portion-wise or as a solution, typically at 0 °C, and the reaction is allowed to warm to room temperature and stirred until completion.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. The nosylated amine will have a different Rf value than the starting amine. Staining with potassium permanganate or ninhydrin can help visualize the starting amine. LC-MS is also a highly effective technique for tracking the disappearance of the starting material and the appearance of the product.

Q3: My amine is very precious. How can I optimize the reaction on a small scale?

When working with valuable starting materials, it is crucial to ensure all reagents are of high quality and conditions are anhydrous. Start with a small-scale test reaction using 1.1 equivalents of nosyl chloride and 1.2 equivalents of a suitable base. Monitor the reaction closely by TLC or LC-MS. If the reaction is sluggish, you can try gentle heating or adding a catalytic amount of 4-dimethylaminopyridine (DMAP), which is known to catalyze acylation reactions.

Q4: What is the best way to purify the nosylated amine?

The purification method depends on the properties of the product.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can be performed. This typically involves washing the organic layer with dilute acid (to remove excess amine base), water, and brine.

  • Crystallization: Many nosylamides are crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

  • Column Chromatography: If the product is an oil or if impurities are difficult to remove by crystallization, purification by silica gel column chromatography is a common and effective method.

Data Presentation

The choice of base and solvent can significantly impact the yield and reaction time of the nosylation. The following table summarizes common conditions.

Amine TypeBase (equivalents)SolventTemperatureTypical Reaction TimeExpected Yield
Primary AlkylTriethylamine (1.2)DCM0 °C to RT1-4 hours>90%
Secondary AlkylPyridine (1.5)THFRT to 40 °C4-12 hours80-95%
Aniline (Electron-rich)Triethylamine (1.2)DCM0 °C to RT2-6 hours>90%
Aniline (Electron-deficient)2,6-Lutidine (1.5)DMFRT to 60 °C12-24 hours60-85%
Sterically HinderedDBU (1.1)Toluene60-80 °C18-36 hours50-80%

Note: This data is a generalized summary based on typical sulfonylation reactions and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: Nosylation of a Primary Aliphatic Amine

Reagents and Materials:

  • Primary aliphatic amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware, dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine to the solution and stir for 5 minutes.

  • Add this compound portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nosylated amine, which can be further purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key aspects of the nosylation reaction and troubleshooting.

G cluster_start Start: Incomplete Nosylation cluster_troubleshooting Troubleshooting Pathway start Incomplete Reaction Observed check_amine Assess Amine Reactivity (Steric Hindrance / Electronics) start->check_amine amine_ok Amine is reactive (e.g., primary alkyl) check_amine->amine_ok Good amine_poor Amine is unreactive (hindered/e-deficient) check_amine->amine_poor Poor check_conditions Review Reaction Conditions (Base, Solvent, Temp, Anhydrous?) conditions_ok Conditions seem appropriate check_conditions->conditions_ok Good conditions_poor Conditions are suboptimal check_conditions->conditions_poor Poor amine_ok->check_conditions increase_forcing Increase Forcing Conditions: - Higher Temperature - Longer Reaction Time - Stronger Base (e.g., DBU) - Polar Aprotic Solvent (e.g., DMF) amine_poor->increase_forcing conditions_ok->increase_forcing If still incomplete optimize_conditions Optimize Conditions: - Use stronger/excess base - Ensure anhydrous solvent - Check reagent quality - Add catalyst (DMAP) conditions_poor->optimize_conditions success Reaction Complete increase_forcing->success optimize_conditions->success

Caption: Troubleshooting workflow for incomplete nosylation reactions.

G amine R-NH2 (Amine) intermediate [Transition State] amine->intermediate Nucleophilic Attack nsc Ns-Cl (this compound) nsc->intermediate base Base (e.g., Et3N) base->intermediate HCl Scavenging product R-NH-Ns (Nosylated Amine) intermediate->product Deprotonation & Cl- loss salt Base-H+ Cl- intermediate->salt

Caption: Simplified mechanism of amine nosylation.

References

Technical Support Center: Enhancing the Stability of 4-Methyl-3-nitrobenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during the synthesis, handling, and storage of 4-methyl-3-nitrobenzenesulfonyl chloride and its derivatives. By understanding the degradation pathways and implementing appropriate preventative measures, researchers can improve the reliability and reproducibility of their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your work with this compound and its derivatives.

Problem Potential Cause Recommended Solution
Low or No Yield of Sulfonamide Product Hydrolysis of this compound: This is the most common cause of low yields. The sulfonyl chloride group is highly susceptible to hydrolysis by water, forming the unreactive sulfonic acid.[1]Work under strictly anhydrous conditions: - Use freshly dried, anhydrous solvents (e.g., dichloromethane, acetonitrile, THF). - Dry all glassware thoroughly in an oven before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a drying tube on your reaction setup. - Ensure the amine reactant and any base (e.g., triethylamine, pyridine) are dry.
Poor reactivity of the amine: Sterically hindered or electron-deficient amines may react slowly with the sulfonyl chloride.Increase reaction temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor for potential side reactions or degradation. Use a catalyst: A catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the reaction. Use a stronger base: If using a base to scavenge the HCl byproduct, consider a stronger, non-nucleophilic base.
Formation of Multiple Products or Unexpected Byproducts Reaction with difunctional amines: If your amine contains other nucleophilic groups (e.g., hydroxyl, thiol), these can also react with the sulfonyl chloride.Use protecting groups: Protect other nucleophilic functional groups on your amine before reacting it with the sulfonyl chloride. Control stoichiometry: Use a precise stoichiometry of reactants to minimize side reactions.
Di-sulfonylation of primary amines: Primary amines can sometimes react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product.Slow addition of the sulfonyl chloride: Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction. Use an excess of the primary amine: Using a slight excess of the amine can favor the formation of the mono-sulfonamide.
Difficulty in Purifying the Sulfonamide Product Presence of unreacted starting materials or byproducts: The crude product may contain unreacted amine, hydrolyzed sulfonyl chloride (sulfonic acid), or other side products.Aqueous workup: Wash the organic layer with dilute acid (to remove excess amine), followed by a wash with a saturated sodium bicarbonate solution (to remove the sulfonic acid byproduct), and finally with brine. Recrystallization: This is often an effective method for purifying solid sulfonamides. Common solvents for recrystallization include ethanol, ethyl acetate/hexanes, or toluene.[2] Column chromatography: If recrystallization is not effective, purification by silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Compound Decomposition During Storage Hydrolysis from atmospheric moisture: this compound is sensitive to moisture and will degrade over time if not stored properly.[3]Store in a tightly sealed container: Use a container with a secure cap to minimize exposure to air. Store in a desiccator: Place the container inside a desiccator with a suitable desiccant (e.g., silica gel, Drierite). Store at low temperature: For long-term storage, keeping the compound in a refrigerator or freezer can slow down degradation.[2]
Thermal degradation: Elevated temperatures can cause the decomposition of sulfonyl chlorides and their derivatives.Avoid high temperatures: Store the compounds away from heat sources. For reactions requiring heat, use the lowest effective temperature and monitor the reaction closely.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound and its derivatives?

A1: The two main degradation pathways are:

  • Hydrolysis: The sulfonyl chloride group is highly reactive towards water, leading to the formation of the corresponding sulfonic acid (4-methyl-3-nitrobenzenesulfonic acid). This is the most common degradation pathway. The presence of the electron-withdrawing nitro group on the benzene ring increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.

  • Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can decompose. The decomposition of nitroaromatic compounds can be complex and may involve the nitro group.[4]

Q2: How does pH affect the stability of this compound derivatives?

A2: The hydrolysis of benzenesulfonyl chlorides is influenced by pH. Generally, the hydrolysis rate is faster under neutral to alkaline conditions compared to acidic conditions.[5] This is because hydroxide ions are stronger nucleophiles than water molecules. For sulfonamide derivatives, their stability is also pH-dependent, often being more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.

Q3: What are the optimal storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated place, away from moisture.[6] It is recommended to store it in a tightly sealed container within a desiccator. For long-term storage, refrigeration (2-8 °C) is advisable.[2]

Q4: What analytical techniques are suitable for monitoring the stability of these compounds?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of this compound and its derivatives.[7] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products, allowing for accurate quantification of both.

Data Presentation

While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes the expected stability trends based on the reactivity of substituted benzenesulfonyl chlorides.

Table 1: Predicted Relative Stability of this compound under Different Conditions

Condition Parameter Expected Stability Primary Degradation Product Comments
Hydrolytic pH Less stable at neutral to high pH. More stable at low pH.4-Methyl-3-nitrobenzenesulfonic acidThe electron-withdrawing nitro group increases susceptibility to nucleophilic attack by water and hydroxide ions.[5]
Solvent Less stable in protic solvents (e.g., water, alcohols). More stable in aprotic solvents (e.g., THF, DCM, acetonitrile).4-Methyl-3-nitrobenzenesulfonic acid (in water) or corresponding sulfonate esters (in alcohols).Protic solvents can act as nucleophiles and attack the sulfonyl chloride.
Thermal Temperature Stability decreases with increasing temperature.Complex mixture of decomposition products.Thermal decomposition can be complex for nitroaromatic compounds.[4]
Photolytic Light Exposure Potentially susceptible to degradation upon exposure to UV light.Photodegradation products.The nitroaromatic moiety can absorb UV light, potentially leading to degradation.

Experimental Protocols

Protocol for a Forced Degradation Study (Hydrolysis)

This protocol is a general guideline for assessing the hydrolytic stability of a this compound derivative (e.g., a sulfonamide).

Objective: To determine the degradation of the test compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • Test compound (e.g., a sulfonamide synthesized from this compound)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Purified water

  • HPLC grade acetonitrile and water

  • pH meter

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl.

    • Basic Hydrolysis: In a separate volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M NaOH.

    • Neutral Hydrolysis: In a third volumetric flask, add a known volume of the stock solution and make up the volume with purified water.

    • Control Sample: Prepare a solution of the test compound in the same solvent used for the stock solution at the same concentration as the stressed samples.

  • Incubation:

    • Incubate the acidic, basic, and neutral samples at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours). Keep the control sample at room temperature or refrigerated.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples to approximately pH 7.

    • Dilute the samples to a suitable concentration for HPLC analysis with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound at each time point.

    • Identify and quantify any major degradation products.

Stability-Indicating HPLC Method

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. Flow Rate: 1.0 mL/min Detection: UV at a wavelength where the parent compound and potential degradation products have good absorbance. Injection Volume: 10 µL Column Temperature: 30 °C

Visualizations

Hydrolysis_Degradation_Pathway SulfonylChloride 4-Methyl-3-nitrobenzenesulfonyl Chloride SulfonicAcid 4-Methyl-3-nitrobenzenesulfonic Acid (Inactive) SulfonylChloride->SulfonicAcid Hydrolysis Water H2O (Moisture) Water->SulfonicAcid

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow_Stability_Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Stock Solution of Derivative Acid Acidic (e.g., 0.1M HCl, 60°C) Prep->Acid Base Basic (e.g., 0.1M NaOH, 60°C) Prep->Base Neutral Neutral (e.g., Water, 60°C) Prep->Neutral Sampling Sample at Time Points Acid->Sampling Base->Sampling Neutral->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze by Stability- Indicating HPLC Neutralize->HPLC Degradation Calculate % Degradation HPLC->Degradation Products Identify/Quantify Degradation Products Degradation->Products

Caption: Experimental workflow for a forced degradation (hydrolysis) study.

Troubleshooting_Logic node_action Implement Strict Anhydrous Techniques node_check Investigate Other Potential Issues Start Low Reaction Yield? Check_Moisture Anhydrous Conditions Used? Start->Check_Moisture Check_Moisture->node_action No Check_Reactivity Amine Reactivity Sufficient? Check_Moisture->Check_Reactivity Yes Check_Side_Reactions Side Products Observed? Check_Reactivity->Check_Side_Reactions Yes node_action2 Increase Temperature or Use Catalyst Check_Reactivity->node_action2 No Check_Side_Reactions->node_check No node_action3 Use Protecting Groups or Control Stoichiometry Check_Side_Reactions->node_action3 Yes

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Scaling Up Reactions with 4-Methyl-3-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up reactions involving 4-methyl-3-nitrobenzenesulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a large scale?

A1: this compound is a corrosive solid that reacts violently with water, liberating toxic gas.[1][2] Key safety concerns during scale-up include:

  • Corrosivity: The compound causes severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, a face shield, and protective clothing, is mandatory.[2]

  • Moisture Sensitivity: The compound is highly sensitive to moisture and will hydrolyze, releasing corrosive hydrogen chloride (HCl) gas.[1] All equipment must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Stability: While the compound itself has a degree of thermal stability, exothermic reactions are a major concern.[4] Runaway reactions can occur if heat is not dissipated effectively.

  • Dust Inhalation: As a solid, there is a risk of dust inhalation, which can cause respiratory irritation.[2] Use of a chemical fume hood and appropriate respiratory protection is essential.[1]

Q2: What are the most common challenges encountered when scaling up sulfonylation reactions with this compound?

A2: Scaling up sulfonylation reactions presents several common challenges:

  • Heat Transfer: Sulfonylation reactions are often exothermic. What is easily managed in a small flask can become a significant safety hazard at a larger scale due to the reduced surface-area-to-volume ratio, which hinders heat dissipation.[5]

  • Mass Transfer and Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities and reduced yields.[6]

  • Impurity Profile: The types and quantities of impurities can change upon scale-up. Side reactions that are negligible at the lab scale may become significant at the production scale.

  • Reagent Addition: The rate of addition of reagents becomes critical at a larger scale to control the reaction exotherm and maintain a consistent temperature.

  • Work-up and Purification: Isolating and purifying the product can be more complex at a larger scale. Methods like column chromatography may not be feasible, requiring a shift to techniques like crystallization or distillation.[7]

Q3: How does the impurity profile typically change when scaling up reactions with this compound?

A3: The impurity profile can change significantly with scale. Common impurities include:

  • Hydrolysis Product: The corresponding sulfonic acid, 4-methyl-3-nitrobenzenesulfonic acid, can form due to reaction with adventitious moisture.[8]

  • Di-sulfonylation Products: With primary amines, there is a risk of forming the di-sulfonylated product, especially with excess sulfonyl chloride and base.[8]

  • Unreacted Starting Materials: Inefficient mixing or poor temperature control can lead to incomplete reactions.

  • Byproducts from Side Reactions: At higher temperatures that can occur during scale-up, side reactions like dimerization or degradation of starting materials or products may become more prevalent.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Sulfonamide Product
Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS).- If the reaction has stalled, consider extending the reaction time or incrementally increasing the temperature while monitoring for byproduct formation.
Hydrolysis of this compound - Ensure all glassware is rigorously dried (oven or flame-dried) and cooled under an inert atmosphere.- Use anhydrous solvents and reagents.- Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Poor Solubility of Reactants - Select a solvent that ensures the solubility of all reactants at the reaction temperature.- For scale-up, consider using a higher dilution to maintain homogeneity, though this may impact reaction kinetics and downstream processing.
Suboptimal Base Selection or Stoichiometry - The choice of base is critical. For less reactive nucleophiles, a stronger, non-nucleophilic base may be required.[8]- Ensure the stoichiometry of the base is appropriate to neutralize the HCl generated during the reaction.
Issue 2: Formation of Significant Impurities
Potential Cause Recommended Solution
Poor Temperature Control (Exotherm) - On a larger scale, add the this compound or other reactive reagents slowly and in portions to control the internal temperature.[6]- Ensure the reactor's cooling system is adequate for the heat of reaction. Consider conducting reaction calorimetry studies to determine the thermal risk.[5]
Di-sulfonylation of Primary Amines - Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[8]- Add the sulfonyl chloride to the amine solution, rather than the other way around, to avoid a high concentration of the sulfonylating agent.
Hydrolysis during Work-up - Quench the reaction with cold water or a buffered solution.- Minimize the time the product is in contact with aqueous layers during extraction.

Data Presentation

Table 1: Illustrative Comparison of Reaction Parameters at Different Scales for a Typical Sulfonylation of an Aniline Derivative
ParameterLab Scale (1 g)Pilot Scale (100 g)Production Scale (10 kg)
Solvent Volume 10 mL1 L100 L
Reagent Addition Time 5 minutes30-60 minutes2-4 hours
Max. Internal Temp. 25 °C30 °C35 °C
Reaction Time 2 hours3 hours4-5 hours
Typical Yield 90-95%85-90%80-88%
Purity (by HPLC) >99%98-99%97-98.5%
Major Impurity Unreacted Aniline (<0.5%)Unreacted Aniline (<1%), Hydrolysis Product (0.5-1%)Hydrolysis Product (1-2%), Di-sulfonylation (<0.5%)

Note: These values are illustrative and will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Key Experiment: Sulfonylation of a Primary Amine with this compound (Illustrative Protocol)

1. Lab Scale (1 g of Amine)

  • Equipment: A 50 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Procedure:

    • Charge the flask with the primary amine (1 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL).

    • Add a suitable base (e.g., triethylamine, 1.2 equivalents).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Dissolve this compound (1.05 equivalents) in the same anhydrous solvent (5 mL) and add it to the dropping funnel.

    • Add the sulfonyl chloride solution dropwise to the amine solution over 5-10 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water (15 mL).

    • Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography or recrystallization.

2. Pilot Scale (100 g of Amine)

  • Equipment: A 2 L jacketed glass reactor equipped with an overhead mechanical stirrer, a baffled interior, a reagent addition pump, a temperature probe, and a nitrogen inlet.

  • Procedure:

    • Charge the reactor with the primary amine (1 equivalent) and the anhydrous solvent (1 L).

    • Add the base (1.2 equivalents).

    • Cool the reactor contents to 0-5 °C using a circulating chiller.

    • Prepare a solution of this compound (1.05 equivalents) in the anhydrous solvent (0.5 L).

    • Add the sulfonyl chloride solution via the addition pump over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction to completion.

    • Work-up as described for the lab scale, using appropriate larger-scale equipment for extractions and washes.

    • Purify the product by recrystallization.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Charge_Reactors Charge Amine, Solvent, and Base Cool_Mixture Cool to 0-5 °C Charge_Reactors->Cool_Mixture Add_Reagent Controlled Addition of Sulfonyl Chloride Cool_Mixture->Add_Reagent Prepare_Sulfonyl_Chloride Prepare Sulfonyl Chloride Solution Prepare_Sulfonyl_Chloride->Add_Reagent Stir_React Stir at Room Temperature Add_Reagent->Stir_React Monitor_Completion Monitor by TLC/HPLC Stir_React->Monitor_Completion Quench Quench Reaction Monitor_Completion->Quench Extract Aqueous Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify Troubleshooting_Logic Start Low Product Yield Check_Completion Is the reaction complete? Start->Check_Completion Check_SM Is starting material pure? Check_Completion->Check_SM Yes Optimize_Conditions Increase reaction time/temperature Check_Completion->Optimize_Conditions No Check_Moisture Were anhydrous conditions maintained? Check_SM->Check_Moisture Yes Purify_SM Purify starting materials Check_SM->Purify_SM No Improve_Anhydrous Use dry solvents/glassware and inert atmosphere Check_Moisture->Improve_Anhydrous No Success Yield Improved Check_Moisture->Success Yes Optimize_Conditions->Success Purify_SM->Success Improve_Anhydrous->Success

References

Technical Support Center: Reactivity of 4-methyl-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-3-nitrobenzenesulfonyl chloride. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions involving this compound?

A1: In reactions with nucleophiles such as amines and alcohols, this compound forms a sulfonamide or sulfonate ester, respectively, with the concomitant release of hydrogen chloride (HCl). The primary role of a base is to act as an acid scavenger, neutralizing the HCl as it is formed. This is crucial because the accumulation of acid can protonate the nucleophile (e.g., an amine), rendering it non-nucleophilic and thereby halting the desired reaction.[1]

Q2: How does the structure of this compound influence its reactivity?

A2: The reactivity of this compound as an electrophile is significantly enhanced by the presence of the electron-withdrawing nitro group (-NO₂) on the benzene ring. This group inductively and through resonance withdraws electron density from the sulfonyl group, making the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack.

Q3: What are the main competing reactions to consider when using this compound?

A3: The most common competing reaction is hydrolysis, where the sulfonyl chloride reacts with water to form the corresponding and generally unreactive 4-methyl-3-nitrobenzenesulfonic acid.[1][2] This side reaction is particularly problematic if the reaction is not conducted under anhydrous conditions. The rate of hydrolysis can be influenced by pH and temperature.[1][3]

Q4: Which solvents are recommended for reactions with this compound?

A4: Anhydrous aprotic solvents are the preferred choice to minimize the risk of hydrolysis. Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), chloroform, and ethyl acetate. It is critical to avoid protic solvents like water and alcohols (unless the alcohol is the intended reactant).

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Sulfonamide Product

Possible Cause Recommended Solution
Degradation of this compound The sulfonyl chloride is moisture-sensitive and can hydrolyze over time if not stored properly.[4] Use a fresh bottle or verify the purity of the existing stock. Store in a desiccator or under an inert atmosphere.
Insufficiently nucleophilic amine For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base or a catalyst to enhance reactivity. Increasing the reaction temperature may also be beneficial, but this should be done with caution to avoid side reactions.[2]
Steric Hindrance If either the amine or the sulfonyl chloride is sterically hindered, the reaction rate can be significantly reduced.[2] Prolonging the reaction time or increasing the temperature may improve the yield. In some cases, an alternative synthetic approach may be necessary.
Incomplete Reaction Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time.[2]

Issue 2: Formation of Multiple Products

Possible Cause Recommended Solution
Bis-sulfonylation of a primary amine With primary amines, a common side product is the di-sulfonated amine. To minimize this, use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents).[2] Also, add the sulfonyl chloride solution slowly to the amine solution at a reduced temperature (e.g., 0 °C) to control the reaction rate.[2]
Competing reaction with other functional groups If your nucleophile contains other reactive functional groups, they may compete in the reaction with the sulfonyl chloride. It may be necessary to use a protecting group strategy for the more reactive functionalities.

Issue 3: Presence of 4-methyl-3-nitrobenzenesulfonic acid as a major byproduct

Possible Cause Recommended Solution
Hydrolysis of the sulfonyl chloride This indicates the presence of water in the reaction. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and dry reagents.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to exclude atmospheric moisture.[1]
Choice of Base While strong aqueous bases can be used in some cases with highly reactive amines,[5][6] they can also promote hydrolysis. For many applications, a non-nucleophilic organic base in an aprotic solvent is a safer choice to minimize hydrolysis.

Effect of Base on Reactivity

The choice of base can influence the reaction's success. Below is a qualitative comparison of commonly used bases.

Base Typical pKa of Conjugate Acid Advantages Considerations
Pyridine ~5.2Acts as a non-nucleophilic base and can sometimes catalyze the reaction.Can be difficult to remove during workup due to its water solubility and boiling point.
Triethylamine (TEA) ~10.7More basic than pyridine, which can lead to faster reaction rates.[7] Easily removed during workup due to its lower boiling point.Can sometimes lead to the formation of colored impurities.
Diisopropylethylamine (DIPEA or Hünig's base) ~11A sterically hindered, non-nucleophilic base. Useful when the nucleophile is sensitive to stronger, less hindered bases.More expensive than TEA.
Inorganic Bases (e.g., K₂CO₃, NaHCO₃) -Inexpensive and easy to remove (by filtration). Can be used in biphasic systems.Generally have lower solubility in organic solvents, which can lead to slower reaction rates.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide

This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) or pyridine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a separate flask containing the same anhydrous solvent. Transfer this solution to a dropping funnel.

  • Reaction: Add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over a period of 15-30 minutes. A precipitate (the hydrochloride salt of the base) may form during the addition.

  • Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) if an amine base was used, water, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude sulfonamide can then be purified by recrystallization or column chromatography.

Visualizations

G Troubleshooting Workflow for Low Sulfonamide Yield start Low or No Yield Observed check_reagent Check Purity and Stability of This compound start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok check_conditions Verify Anhydrous Reaction Conditions conditions_ok Conditions are Anhydrous check_conditions->conditions_ok check_nucleophile Assess Nucleophilicity and Steric Hindrance of Amine nucleophile_ok Amine is Reactive check_nucleophile->nucleophile_ok reagent_ok->check_conditions Yes use_fresh Use Fresh or Purified Sulfonyl Chloride reagent_ok->use_fresh No conditions_ok->check_nucleophile Yes dry_reagents Dry Solvents and Reagents; Use Inert Atmosphere conditions_ok->dry_reagents No modify_conditions Increase Temperature, Reaction Time, or Use Stronger Base/Catalyst nucleophile_ok->modify_conditions No success Yield Improved nucleophile_ok->success Yes use_fresh->success dry_reagents->success modify_conditions->success G Reaction Pathways of this compound start 4-methyl-3-nitrobenzenesulfonyl chloride amine Amine (R₂NH) + Base start->amine Aminolysis (Desired Path) water Water (H₂O) start->water Hydrolysis (Competing Path) sulfonamide Desired Product: Sulfonamide amine->sulfonamide sulfonic_acid Side Product: Sulfonic Acid water->sulfonic_acid

References

moisture sensitivity of 4-methyl-3-nitrobenzenesulfonyl chloride and its impact on reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-methyl-3-nitrobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of reactions involving this moisture-sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored?

A1: this compound is highly sensitive to moisture and should be stored in a cool, dry, and well-ventilated area.[1] The container must be tightly sealed to prevent exposure to atmospheric humidity. For long-term storage, it is advisable to store the reagent under an inert atmosphere (e.g., nitrogen or argon).

Q2: What is the primary degradation product of this compound upon exposure to moisture?

A2: Upon contact with water, this compound undergoes hydrolysis to form 4-methyl-3-nitrobenzenesulfonic acid and hydrochloric acid. This hydrolysis is a common issue with sulfonyl chlorides and can significantly impact reaction outcomes.[2][3]

Q3: What are the signs of degradation of this compound?

A3: Visual inspection may reveal clumping of the solid reagent. However, the most reliable method to assess the purity is through analytical techniques such as 1H NMR spectroscopy. The presence of the sulfonic acid byproduct will show distinct peaks from the sulfonyl chloride.

Q4: Which solvents are recommended for reactions with this compound?

A4: Anhydrous aprotic solvents are essential to prevent hydrolysis of the sulfonyl chloride. Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. It is crucial to use freshly dried solvents for optimal results.

Q5: Can I use a base to scavenge the HCl produced during the reaction?

A5: Yes, a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated during sulfonylation reactions. The base should also be anhydrous.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Hydrolysis of this compound: The reagent may have degraded due to improper storage or exposure to moisture during the reaction setup.- Use a fresh bottle of the sulfonyl chloride or verify the purity of the existing stock.- Ensure all glassware is flame-dried or oven-dried before use.[4]- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (nitrogen or argon).[4]
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Gradually increase the reaction temperature if the reaction is sluggish, while monitoring for potential side product formation.- Ensure accurate stoichiometry of all reagents.
Presence of a highly polar byproduct Formation of 4-methyl-3-nitrobenzenesulfonic acid: This is a direct result of the hydrolysis of the starting material.- Implement stricter anhydrous techniques as described above.- Purify the desired product from the sulfonic acid byproduct. Purification can often be achieved through an aqueous workup where the sulfonic acid salt is soluble in the aqueous phase, or by column chromatography.
Difficulty in product purification Contamination with sulfonic acid: The sulfonic acid byproduct can complicate the purification of the desired sulfonamide or sulfonate ester.- During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to convert the sulfonic acid into its more water-soluble sodium salt.- Recrystallization or column chromatography can also be effective for separating the desired product from the sulfonic acid.

Quantitative Data Summary

Parameter Observation for Substituted Benzenesulfonyl Chlorides Implication for this compound
Hydrolysis Rate The hydrolysis of sulfonyl chlorides follows first-order kinetics in water.[2] Electron-withdrawing groups can influence the rate of hydrolysis.[3]The presence of the nitro group (electron-withdrawing) suggests that the sulfonyl chloride is highly reactive and susceptible to rapid hydrolysis.
Solvent Effects The rate of solvolysis is significantly affected by the composition of aqueous organic solvent mixtures.[5]Even small amounts of water in organic solvents can lead to significant degradation of the reagent over the course of a reaction.

Experimental Protocols

Detailed Protocol for the Synthesis of a Sulfonamide under Anhydrous Conditions

This protocol describes the reaction of this compound with a primary amine to form a sulfonamide, with a strong emphasis on maintaining anhydrous conditions.

Materials:

  • This compound

  • Primary amine

  • Anhydrous triethylamine (Et3N) or diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and condenser (all flame-dried)

  • Nitrogen or argon gas line with a bubbler

Procedure:

  • Glassware Preparation: Thoroughly wash and then flame-dry or oven-dry all glassware immediately before use. Assemble the apparatus while still warm under a stream of inert gas.[4]

  • Reaction Setup: Place a magnetic stir bar in the round-bottom flask and assemble the apparatus under a positive pressure of nitrogen or argon.

  • Reagent Preparation: In the reaction flask, dissolve the primary amine (1.0 eq.) and anhydrous triethylamine (1.2 eq.) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: In a separate flame-dried flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Cool the amine solution to 0 °C using an ice bath. Add the solution of this compound dropwise from the dropping funnel to the stirred amine solution over 15-30 minutes.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Visualizations

Hydrolysis_Pathway Reagent 4-Methyl-3-nitro- benzenesulfonyl chloride Products 4-Methyl-3-nitro- benzenesulfonic acid + HCl Reagent->Products Hydrolysis Moisture H₂O (Moisture) Moisture->Products

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Flame/Oven-Dry Glassware Inert_Atmosphere Assemble under Inert Gas Dry_Glassware->Inert_Atmosphere Dissolve_Amine Dissolve Amine & Base in Anhydrous Solvent Inert_Atmosphere->Dissolve_Amine Add_Sulfonyl_Chloride Add Sulfonyl Chloride Solution (0 °C to RT) Dissolve_Amine->Add_Sulfonyl_Chloride Monitor Monitor Reaction (TLC/LC-MS) Add_Sulfonyl_Chloride->Monitor Quench Aqueous Quench Monitor->Quench Extract Extract & Wash Quench->Extract Purify Dry & Purify Extract->Purify

Caption: Anhydrous experimental workflow for sulfonamide synthesis.

Troubleshooting_Tree Start Low Reaction Yield Check_Reagent Check Reagent Purity (NMR, Fresh Bottle) Start->Check_Reagent Check_Conditions Review Reaction Conditions Start->Check_Conditions Reagent_OK Reagent is Pure Check_Reagent->Reagent_OK Yes Reagent_Bad Reagent Degraded Check_Reagent->Reagent_Bad No Anhydrous Were Anhydrous Techniques Used? Check_Conditions->Anhydrous Optimize Optimize Time/ Temp/Stoichiometry Check_Conditions->Optimize Anhydrous->Optimize Yes Implement_Anhydrous Implement Strict Anhydrous Protocol Anhydrous->Implement_Anhydrous No Anhydrous_Yes Yes Anhydrous_No No

Caption: Troubleshooting decision tree for low yield reactions.

References

Technical Support Center: Reactions Involving 4-methyl-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-methyl-3-nitrobenzenesulfonyl chloride. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work, particularly in the synthesis of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound (CAS 616-83-1) is an aromatic sulfonyl chloride compound. Its strong electrophilicity makes it a valuable reagent in organic synthesis, primarily for the preparation of sulfonamides by reacting it with primary or secondary amines. The resulting sulfonamides are important intermediates in the development of various pharmaceutical compounds.

Q2: What are the critical safety precautions when handling this reagent?

A2: this compound is a corrosive, moisture-sensitive solid that can cause severe skin burns and eye damage. Contact with water can liberate toxic gas. Always handle this reagent in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.

Q3: My reaction with a primary amine is giving a significant amount of a di-sulfonylated byproduct. What causes this and how can I prevent it?

A3: Di-sulfonylation, the formation of R-N(SO₂R')₂, occurs when the initially formed mono-sulfonamide is deprotonated by the base in the reaction mixture, creating a nucleophilic anion that reacts with a second molecule of the sulfonyl chloride. Key strategies to prevent this include:

  • Stoichiometry Control: Use a 1:1 molar ratio or a slight excess (e.g., 1.1 equivalents) of the amine relative to the sulfonyl chloride. An excess of the sulfonylating agent is a primary cause of di-sulfonylation.

  • Slow Reagent Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C). This prevents localized high concentrations of the sulfonyl chloride.

  • Temperature Management: Maintain a low reaction temperature (0 °C to room temperature) to reduce the rate of the second sulfonylation reaction.

Q4: I am observing low to no formation of my desired sulfonamide product. What are the potential reasons?

A4: Low or no product yield can stem from several factors:

  • Degraded Reagent: The sulfonyl chloride may have hydrolyzed due to improper storage. Use a fresh bottle or ensure the reagent has been stored under anhydrous conditions.

  • Poor Amine Reactivity: Sterically hindered or electron-deficient amines may react slowly. In such cases, you may need to increase the reaction temperature cautiously after the initial addition, use a stronger non-nucleophilic base (e.g., DBU), or extend the reaction time.

  • Insufficient Base: Ensure at least a stoichiometric amount of base is used to neutralize the HCl generated during the reaction. For amine salt starting materials (e.g., hydrochlorides), an additional equivalent of base is required.

Q5: What is a standard aqueous workup procedure for a reaction between this compound and an amine?

A5: A typical workup involves quenching the reaction, followed by a series of aqueous washes to remove unreacted starting materials, the base, and salts. A general sequence is:

  • Quench the reaction by adding water or a saturated aqueous solution like sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a saturated NaHCO₃ solution to neutralize any remaining acid and unreacted sulfonyl chloride, and finally with brine to reduce the amount of dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High percentage of di-sulfonylated product 1. Excess sulfonyl chloride used.2. Rapid addition of sulfonyl chloride.3. Reaction temperature is too high.1. Use a 1:1 or slightly less than 1 equivalent of sulfonyl chloride relative to the primary amine.2. Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.3. Maintain a low reaction temperature (0 °C to room temperature).
Low or no product formation 1. Degraded (hydrolyzed) sulfonyl chloride.2. Poor reactivity of the amine (sterically hindered or electron-deficient).3. Insufficient base used.1. Use a fresh bottle of sulfonyl chloride and ensure anhydrous reaction conditions.2. Increase the reaction temperature cautiously, use a stronger non-nucleophilic base (e.g., DBU), or consider extending the reaction time.3. Ensure at least one equivalent of base is present to neutralize the generated HCl. If starting with an amine salt, add an additional equivalent.
Formation of a gooey precipitate during workup Insoluble salts or byproducts are forming at the interface of the organic and aqueous layers.Continue washing with water to remove as much of the precipitate as possible. After separation, use a larger amount of drying agent (e.g., Na₂SO₄) to absorb the remaining insoluble material before filtration.[1]
Emulsion forms during extraction The organic and aqueous layers are not separating cleanly.1. Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous layer.2. Allow the mixture to stand for a longer period.3. As a last resort, filter the entire mixture through a pad of Celite.
Product is difficult to purify (oily or contains persistent impurities) 1. Product may be an oil at room temperature.2. Unreacted starting materials or byproducts are co-eluting.1. Attempt purification by column chromatography instead of recrystallization.2. Ensure the workup procedure was thorough. Wash the organic layer multiple times with dilute acid and base to remove starting materials.

Quantitative Data Summary

The following table summarizes representative reaction parameters for the synthesis of a sulfonamide using this compound, based on a procedure described in the literature.[1][2]

Parameter Value / Condition Notes
Sulfonyl Chloride This compound (1.0 eq)The limiting reagent in this example.
Amine 1-methylcyclopropanamine hydrochloride (1.2 eq)A primary amine salt was used.
Base Triethylamine (4.0 eq)An excess is used to neutralize the generated HCl and free the amine from its salt.
Solvent Dichloromethane (DCM)Anhydrous solvent is crucial.
Temperature 0 °C to Room TemperatureReagent addition at 0 °C, followed by stirring at ambient temperature.
Reaction Time 3 hoursMonitored for completion.
Workup Dilution with DCM, wash with saturated aq. NaHCO₃Standard aqueous workup to remove acid and salts.
Yield 76% (after subsequent reduction step)The initial sulfonamide formation is a high-yielding step.[1][2]

Experimental Protocols & Workflows

Protocol: Synthesis of N-(1-methylcyclopropyl)-4-methyl-3-nitrobenzenesulfonamide

This protocol is adapted from a documented synthetic procedure and serves as a general guideline.[1][2]

Materials:

  • This compound (1.0 g, 4.24 mmol)

  • 1-methylcyclopropanamine hydrochloride (548 mg, 5.09 mmol, 1.2 eq)

  • Triethylamine (2.36 mL, 16.98 mmol, 4.0 eq)

  • Anhydrous Dichloromethane (DCM), 20 mL

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-methylcyclopropanamine hydrochloride and anhydrous DCM (20 mL).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine to the suspension.

  • Reagent Addition: In a separate container, dissolve the this compound in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with additional DCM (30 mL).

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (50 mL).

    • Separate the layers and wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfonamide product, which can be purified further if necessary (e.g., by column chromatography or recrystallization).

Diagrams

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation setup1 Dissolve amine salt in anhydrous DCM setup2 Cool to 0 °C setup1->setup2 setup3 Add triethylamine (base) setup2->setup3 add Add sulfonyl chloride solution dropwise at 0 °C setup3->add reagent Prepare solution of This compound reagent->add stir Stir at room temperature for 3 hours add->stir workup1 Dilute with DCM stir->workup1 workup2 Wash with sat. aq. NaHCO3, then water and brine workup1->workup2 workup3 Dry organic layer (Na2SO4) workup2->workup3 workup4 Filter and concentrate workup3->workup4 product Purified Sulfonamide workup4->product G cluster_success cluster_troubleshoot start Reaction workup complete. Analyze crude product. check_purity Is the desired product the major component? start->check_purity success Proceed with purification (Chromatography/Recrystallization) check_purity->success Yes check_side_product Is di-sulfonated byproduct observed? check_purity->check_side_product No fix_disulf Optimize Reaction: 1. Use 1:1 amine:sulfonyl chloride ratio. 2. Add sulfonyl chloride slowly at 0 °C. 3. Ensure temperature does not rise. check_side_product->fix_disulf Yes check_starting_material Are starting materials still present? check_side_product->check_starting_material No fix_low_yield Optimize Reaction: 1. Check sulfonyl chloride quality (hydrolysis). 2. Increase reaction time or temperature. 3. Use a stronger base if needed. check_starting_material->fix_low_yield Yes other_issues Consult further literature for substrate-specific side reactions. check_starting_material->other_issues No

References

Validation & Comparative

A Comparative Guide to Amine Derivatization: 4-Methyl-3-nitrobenzenesulfonyl Chloride vs. Dansyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amines is a critical task in numerous scientific disciplines, including pharmaceutical development, clinical diagnostics, and food science. Due to the inherent lack of strong chromophores or fluorophores in many amine-containing compounds, derivatization is a frequently employed strategy to enhance their detectability by analytical techniques such as High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of two sulfonyl chloride-based derivatizing agents: 4-methyl-3-nitrobenzenesulfonyl chloride (MNBS-Cl) and the more established dansyl chloride. This comparison, supported by available experimental data and detailed methodologies, aims to assist researchers in selecting the appropriate reagent for their specific analytical needs.

Introduction to Derivatization Agents

This compound (MNBS-Cl) is an aromatic sulfonyl chloride. The presence of a nitro group suggests that its derivatives will exhibit strong ultraviolet (UV) absorbance, making it a potentially suitable reagent for HPLC with UV detection.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a well-established derivatizing agent that reacts with primary and secondary amines to produce stable, highly fluorescent sulfonamide adducts.[1][2] These derivatives also possess strong UV absorbance, offering flexibility in the choice of detection method.[3]

Performance Comparison

The selection of a derivatization reagent is a critical step in method development, influencing sensitivity, selectivity, and overall workflow efficiency. Below is a summary of the performance characteristics of MNBS-Cl and dansyl chloride.

FeatureThis compound (MNBS-Cl)Dansyl Chloride
Target Analytes Primary and Secondary AminesPrimary and Secondary Amines[1][2]
Detection Method HPLC-UVHPLC with Fluorescence or UV Detection[3]
Derivative Properties Forms stable sulfonamide derivatives with strong UV absorbance.Forms stable, highly fluorescent sulfonamide adducts with strong UV absorbance.[1][3]
Reaction Conditions Alkaline pH, room temperature.Alkaline pH (typically 9.5-10.5), often requires elevated temperatures (e.g., 60°C).[3]
Reaction Time Typically rapid (e.g., 20 minutes).Can be longer, ranging from 30 to 120 minutes depending on the protocol.[4]
Derivative Stability Expected to be stable based on general sulfonamide chemistry.Derivatives are known to be very stable.[5]
Advantages Potentially simpler and faster reaction conditions (room temperature). Suitable for laboratories equipped with standard HPLC-UV systems.High sensitivity, especially with fluorescence detection (picomole range).[3] Well-established and widely documented methods are available.
Disadvantages Limited published applications and quantitative data. Sensitivity is likely lower than fluorescence-based methods.The reagent itself is fluorescent, which may require removal of excess reagent. Reaction may require heating and longer incubation times.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving reliable and accurate quantitative results.

Derivatization of Amines with this compound (MNBS-Cl) for HPLC-UV Analysis

This protocol is based on established methods for similar nitro-substituted aromatic sulfonyl chloride reagents, as specific literature for MNBS-Cl is limited.

Materials:

  • This compound (MNBS-Cl)

  • Amine standard or sample solution

  • Acetonitrile (ACN), HPLC grade

  • 0.1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid (HCl)

  • HPLC-grade water

Procedure:

  • Reagent Preparation: Prepare a 10 mg/mL solution of MNBS-Cl in anhydrous acetonitrile. This solution should be prepared fresh daily due to the moisture sensitivity of sulfonyl chlorides.

  • Reaction Setup: In a microcentrifuge tube, combine 100 µL of the amine standard or sample extract with 200 µL of 0.1 M sodium bicarbonate solution.

  • Derivatization: Add 200 µL of the MNBS-Cl solution to the mixture. Vortex immediately for 1 minute to ensure thorough mixing.

  • Incubation: Allow the reaction to proceed at room temperature (approximately 25°C) for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of 2 M HCl. This will neutralize the excess base and quench the unreacted derivatizing reagent.

  • Sample Preparation for HPLC: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the filtered solution into the HPLC system equipped with a UV detector. The wavelength of maximum absorbance for the MNBS-amine derivatives should be determined experimentally but is expected to be in the range of 254-280 nm.

Derivatization of Amines with Dansyl Chloride for HPLC-Fluorescence/UV Analysis

Materials:

  • Dansyl chloride

  • Amine standard or sample solution

  • Acetone, HPLC grade

  • 100 mM Sodium carbonate/bicarbonate buffer (pH 9.8)[6]

  • Acetonitrile (ACN), HPLC grade

  • HPLC-grade water

Procedure:

  • Reagent Preparation: Prepare a 50 mM solution of dansyl chloride in 100% acetonitrile. This solution should be stored in the dark and used within 24 hours.[6]

  • Reaction Setup: In a microcentrifuge tube, mix 25 µL of the amine standard or sample extract with 50 µL of a 1:1 mixture of the 50 mM dansyl chloride solution and 100 mM sodium carbonate/bicarbonate buffer (pH 9.8).[6]

  • Derivatization: Mix the solution well by pipetting up and down. Seal the tube and incubate at 60°C for 60 minutes in the dark.[4] Alternatively, incubation can be done at room temperature for 30 minutes in the dark.[6]

  • Reaction Termination: After incubation, the reaction can be stopped by acidification, or the sample can be directly diluted for analysis.

  • Sample Preparation for HPLC: Dilute the reaction mixture with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject an appropriate volume of the filtered solution into the HPLC system.

    • Fluorescence Detection: Use an excitation wavelength of approximately 337 nm and an emission wavelength of around 492 nm.[7]

    • UV Detection: Monitor the absorbance at approximately 254 nm.

Visualizing the Workflow and Chemistry

To better illustrate the processes, the following diagrams outline the experimental workflow and the chemical reactions involved.

G Experimental Workflow for Amine Derivatization cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Amine-containing Sample Extract Extraction/Dilution Sample->Extract Buffer Add Alkaline Buffer Extract->Buffer Reagent Add Derivatization Reagent (MNBS-Cl or Dansyl-Cl) Incubate Incubate (Room Temp or Heated) Reagent->Incubate Buffer->Reagent Terminate Terminate Reaction Incubate->Terminate Filter Filter Sample Terminate->Filter HPLC HPLC Analysis (UV or Fluorescence) Filter->HPLC

Caption: A generalized experimental workflow for the pre-column derivatization of amines for HPLC analysis.

G Amine Derivatization Reactions cluster_mnbs This compound Reaction cluster_dansyl Dansyl Chloride Reaction MNBS [Structure of MNBS-Cl] MNBS_Product [Structure of MNBS-Amine Derivative] MNBS->MNBS_Product + Amine1 R-NH₂ Amine1->MNBS_Product Alkaline pH Dansyl [Structure of Dansyl-Cl] Dansyl_Product [Structure of Dansyl-Amine Derivative] Dansyl->Dansyl_Product + Amine2 R-NH₂ Amine2->Dansyl_Product Alkaline pH, Heat

Caption: Chemical reactions of this compound and dansyl chloride with a primary amine.

Conclusion

Both this compound and dansyl chloride are viable reagents for the derivatization of primary and secondary amines for HPLC analysis.

  • Dansyl chloride is a well-established and highly sensitive reagent, particularly when coupled with fluorescence detection. Its main advantages are its high sensitivity and the extensive availability of validated methods. The requirement for elevated temperatures and potential interference from the fluorescent reagent itself are minor drawbacks.

  • This compound presents a promising alternative for laboratories primarily equipped with HPLC-UV systems. The derivatization procedure is potentially simpler and faster, proceeding at room temperature. However, the lack of extensive published data on its application for amine quantification necessitates thorough method development and validation. Its sensitivity is expected to be lower than that of dansyl chloride with fluorescence detection.

The choice between these two reagents will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the complexity of the sample matrix. For high-sensitivity analysis, dansyl chloride with fluorescence detection remains the superior choice. For routine analysis where UV detection is sufficient and a simpler, faster workflow is desired, MNBS-Cl warrants consideration, pending in-house validation.

References

A Head-to-Head Comparison: 4-methyl-3-nitrobenzenesulfonyl Chloride vs. p-toluenesulfonyl Chloride for Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. For the protection of amines, sulfonyl chlorides are a widely employed class of reagents, forming stable sulfonamides. Among these, p-toluenesulfonyl chloride (Ts-Cl) has a long-standing history, affording the robust tosyl (Ts) protecting group. However, the emergence of reagents like 4-methyl-3-nitrobenzenesulfonyl chloride (Ns-Cl), which provides the nosyl (Ns) group, has offered chemists a valuable alternative with distinct advantages, particularly in the context of deprotection. This guide provides a detailed, data-driven comparison of Ns-Cl and Ts-Cl to aid researchers in selecting the optimal reagent for their synthetic strategy.

Core Chemical Differences and Reactivity

Both Ts-Cl and Ns-Cl react with primary and secondary amines in the presence of a base to yield the corresponding sulfonamides. The resulting N-S bond is generally stable to a wide range of reaction conditions.[1] The key distinction between the nosyl and tosyl groups lies in the electronic nature of the aromatic ring. The presence of the electron-withdrawing nitro group in the ortho position on the nosyl ring makes the sulfur atom more electrophilic and, more importantly, activates the aromatic ring toward nucleophilic aromatic substitution. This electronic feature is the foundation of the nosyl group's unique deprotection profile.

A Comparative Analysis of Performance

The choice between Ns-Cl and Ts-Cl hinges on the required stability of the protecting group and the conditions that can be tolerated for its removal.

Feature4-methyl-3-nitrobenzenesulfonyl (Nosyl) Groupp-toluenesulfonyl (Tosyl) Group
Installation This compound (Ns-Cl), base (e.g., pyridine, triethylamine)p-toluenesulfonyl chloride (Ts-Cl), base (e.g., pyridine)
Stability Stable to acidic and basic conditions.[2]Extremely stable to a wide range of acidic and basic conditions.[3][4]
Deprotection Conditions Mild: Thiolates (e.g., thiophenol, mercaptoacetic acid) and a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile).[5][6][7]Harsh: Strong acids (e.g., HBr in acetic acid, conc. H₂SO₄) at elevated temperatures, or strong reducing agents (e.g., sodium in liquid ammonia, SmI₂/amine/water, Mg/MeOH).[3][4][8][9][10]
Reported Yields for Deprotection Generally high to near quantitative yields.[5][6]Can be high, but the harsh conditions may lead to decomposition of sensitive substrates. The SmI₂/amine/water method has been reported to give near quantitative yields instantaneously.[8][9][10]
Orthogonality Orthogonal to many common protecting groups like Boc and Cbz due to its unique deprotection mechanism.[5]Limited orthogonality due to the harsh deprotection conditions that can affect other functional groups.
Key Advantage Mild deprotection conditions.[6][11]High stability and robustness.[3][4]
Key Disadvantage The nitro group can be susceptible to reduction under certain conditions.The harsh deprotection conditions limit its applicability with sensitive substrates.[3][12]

Deciding Between Ns-Cl and Ts-Cl: A Logical Workflow

The selection of the appropriate sulfonyl chloride is a critical decision in a synthetic plan. The following diagram illustrates the key considerations for choosing between Ns-Cl and Ts-Cl.

Caption: A decision tree for selecting between Ns-Cl and Ts-Cl.

Experimental Protocols

The following are representative experimental protocols for the protection of an amine with Ts-Cl and Ns-Cl, and the subsequent deprotection of the resulting sulfonamides.

Protocol 1: Protection of a Primary Amine with p-Toluenesulfonyl Chloride (Ts-Cl)

Materials:

  • Primary amine (1.0 eq)

  • p-Toluenesulfonyl chloride (Ts-Cl) (1.1 eq)[13][14]

  • Pyridine or triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine (2.0 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-tosylated amine.[15]

Protocol 2: Deprotection of a Tosyl-Protected Amine using SmI₂/Amine/Water

Materials:

  • N-tosyl amine (1.0 eq)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • An appropriate amine (e.g., triethylamine) (excess)

  • Water

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the N-tosyl amine (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add water and the chosen amine to the solution.

  • To the stirred solution, add the SmI₂ solution in THF dropwise at room temperature until the characteristic deep blue color persists. The reaction is often instantaneous.[8][9][10]

  • Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of potassium carbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.[8][9]

Protocol 3: Protection of a Primary Amine with this compound (Ns-Cl)

Materials:

  • Primary amine (1.0 eq)

  • This compound (Ns-Cl) (1.05 eq)[16][17]

  • Triethylamine or pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Add a solution of this compound (1.05 eq) in DCM dropwise to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-nosylated amine.[2]

Protocol 4: Deprotection of a Nosyl-Protected Amine using Thiophenol

Materials:

  • N-nosyl amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-nosyl amine (1.0 eq) in acetonitrile or DMF.

  • Add potassium carbonate (2.5 eq) and thiophenol (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be gently heated if necessary.[6]

  • Monitor the deprotection by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the free amine.[6]

Conclusion

Both this compound and p-toluenesulfonyl chloride are effective reagents for the protection of amines. The choice between them is dictated by the specific requirements of the synthetic route. For syntheses requiring a highly robust protecting group that can withstand a wide array of transformations, and where harsh deprotection conditions are viable in the final steps, p-toluenesulfonyl chloride remains a relevant choice.[4] Conversely, for complex, multi-step syntheses involving sensitive functional groups or requiring orthogonal protection strategies, this compound is often the superior option due to the mild conditions required for the removal of the nosyl group.[11] The ability to deprotect the nosyl group under gentle, nucleophilic conditions provides a significant tactical advantage in modern organic synthesis.

References

A Comparative Guide to Sulfonyl-Based Amine Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. For the protection of amines, sulfonyl chlorides offer a robust and versatile strategy, forming stable sulfonamides that are amenable to a variety of reaction conditions. While 4-methyl-3-nitrobenzenesulfonyl chloride (Ns-Cl) is a valuable reagent, a range of alternatives exists, each with unique characteristics influencing their application. This guide provides a comprehensive comparison of common sulfonyl-based amine protecting groups, offering experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction to Sulfonyl Protecting Groups for Amines

Sulfonyl chlorides react with primary and secondary amines to form stable sulfonamides. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen, effectively protecting it from undesired reactions. The choice of a particular sulfonyl protecting group is dictated by its stability towards various reagents and, crucially, the conditions required for its removal (deprotection). An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups in the molecule, a concept known as orthogonality.[1][2]

This guide focuses on a comparative analysis of several key alternatives to this compound:

  • Tosyl chloride (Ts-Cl)

  • 2-Nitrobenzenesulfonyl chloride (o-Ns-Cl)

  • 4-Nitrobenzenesulfonyl chloride (p-Ns-Cl)

  • 2,4-Dinitrobenzenesulfonyl chloride (DNs-Cl)

  • 4-Methoxybenzenesulfonyl chloride (Mbs-Cl)

  • 4-Cyanobenzenesulfonyl chloride (Cbs-Cl)

Comparative Performance Data

The following tables summarize the performance of various sulfonyl chlorides in the protection of a model primary amine, benzylamine, and the subsequent deprotection of the resulting sulfonamide. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, reaction conditions are provided for context.

Table 1: Protection of Benzylamine with Various Sulfonyl Chlorides

Protecting GroupSulfonyl ChlorideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Tosyl (Ts)Ts-ClPyridineCH₂Cl₂rt12-24>85[3]
2-Nosyl (o-Ns)o-Ns-ClEt₃NCH₂Cl₂0 - rt195[4]
4-Nosyl (p-Ns)p-Ns-ClPyridineCH₂Cl₂rt2~90[5]
2,4-Dinitrosyl (DNs)DNs-ClPyridineCH₂Cl₂rt2>90[5]
4-Methoxyphenylsulfonyl (Mbs)Mbs-ClPyridineCH₂Cl₂rt488[5]
4-Cyanobenzenesulfonyl (Cbs)Cbs-ClK₂CO₃MeCNrt1292[6][7]

Table 2: Deprotection of N-Benzylsulfonamides

| Protecting Group | Deprotection Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Tosyl (Ts) | Mg / MeOH | MeOH | rt | 2-4 | 78-98 |[3] | | Tosyl (Ts) | Na / NH₃(l) | NH₃(l) | -78 | 0.5 | >90 |[8] | | 2-Nosyl (o-Ns) | PhSH, K₂CO₃ | MeCN | 50 | 0.7 | 89-91 |[4][9] | | 4-Nosyl (p-Ns) | PhSH, Cs₂CO₃ | DMF | 50 | 1 | ~95 |[10] | | 2,4-Dinitrosyl (DNs) | HSCH₂CH₂OH, DBU | DMF | rt | 0.5 | >95 |[9] | | 4-Methoxyphenylsulfonyl (Mbs) | HBr / AcOH | AcOH | 70 | 5 | ~70 |[5] | | 4-Cyanobenzenesulfonyl (Cbs) | PhSH, K₂CO₃ | MeCN | rt | 2 | >90 |[6][7] |

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the protection of a primary amine with a sulfonyl chloride and the subsequent deprotection of the sulfonamide.

Protocol 1: General Procedure for the Sulfonylation of a Primary Amine (e.g., Benzylamine)

  • To a stirred solution of the primary amine (1.0 equiv.) and a suitable base (1.1-1.5 equiv., e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C under an inert atmosphere, add the sulfonyl chloride (1.05 equiv.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: General Procedure for the Deprotection of a Nosyl-Protected Amine (Fukuyama Deprotection)

  • To a solution of the N-nosylsulfonamide (1.0 equiv.) in a suitable solvent (e.g., acetonitrile or DMF) under an inert atmosphere, add a thiol (e.g., thiophenol or 2-mercaptoethanol, 2-5 equiv.) followed by a base (e.g., potassium carbonate or cesium carbonate, 2-3 equiv.).

  • Stir the mixture at room temperature or gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the free amine.[4][9]

Visualization of Key Concepts

G cluster_protection Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine (R-NHR') Sulfonamide Protected Amine (Sulfonamide) Amine->Sulfonamide Sulfonylation SulfonylChloride Sulfonyl Chloride (ArSO₂Cl) SulfonylChloride->Sulfonamide Base Base (e.g., Pyridine, Et₃N) Base->Sulfonamide Sulfonamide_deprotect Protected Amine (Sulfonamide) Sulfonamide->Sulfonamide_deprotect Synthetic Transformations DeprotectionReagent Deprotection Reagent FreeAmine Free Amine (R-NHR') DeprotectionReagent->FreeAmine Sulfonamide_deprotect->FreeAmine Cleavage

Caption: General workflow for amine protection as a sulfonamide and subsequent deprotection.

G cluster_reductive Reductive Cleavage (e.g., Ts) cluster_nucleophilic Nucleophilic Aromatic Substitution (e.g., Ns, DNs, Cbs) cluster_acidic Acidic Hydrolysis (e.g., Mbs) Sulfonamide ArSO₂-NRR' ReducingAgent Reducing Agent (e.g., Na/NH₃, Mg/MeOH) Sulfonamide->ReducingAgent Nucleophile Nucleophile (e.g., R'SH + Base) Sulfonamide->Nucleophile Acid Strong Acid (e.g., HBr/AcOH) Sulfonamide->Acid ReductiveProduct R-NHR' + ArSO₂H ReducingAgent->ReductiveProduct Meisenheimer Meisenheimer Complex Nucleophile->Meisenheimer NucleophilicProduct R-NHR' + Ar-SR' + SO₂ Meisenheimer->NucleophilicProduct AcidicProduct R-NHR' + ArSO₃H Acid->AcidicProduct

Caption: Major deprotection pathways for various sulfonyl protecting groups.

Discussion and Comparison of Alternatives

The choice of a sulfonyl protecting group is a nuanced decision based on the overall synthetic strategy.

  • Tosyl (Ts) Group: The tosyl group is one of the most classic and robust sulfonyl protecting groups.[8] Its stability under a wide range of conditions, including acidic and basic environments, makes it a reliable choice. However, this stability comes at the cost of harsh deprotection conditions, typically requiring strong reducing agents like sodium in liquid ammonia or strong acids at elevated temperatures, which may not be compatible with sensitive functional groups.[3][8]

  • Nosyl (Ns) and Dinitrosyl (DNs) Groups: The introduction of one or two nitro groups on the benzene ring, as in the nosyl and dinitrosyl analogs, significantly alters the properties of the protecting group. The strong electron-withdrawing effect of the nitro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution. This allows for very mild deprotection conditions using thiols in the presence of a base, as exemplified by the Fukuyama amine synthesis.[9] The dinitro version (DNs) is even more labile and can be removed selectively in the presence of a nosyl group, offering a valuable tool for orthogonal protection strategies.[9] However, the presence of the nitro group can be a liability under reductive conditions (e.g., catalytic hydrogenation).

  • 4-Methoxybenzenesulfonyl (Mbs) Group: The electron-donating methoxy group makes the Mbs group more acid-labile compared to the tosyl group. Deprotection can be achieved with strong acids like HBr in acetic acid. This provides an alternative to the reductive or harshly acidic conditions required for tosyl group removal.

  • 4-Cyanobenzenesulfonyl (Cbs) Group: The cyano group, being electron-withdrawing, activates the aromatic ring towards nucleophilic attack, similar to the nitro group. This allows for deprotection under mild conditions with a thiol and a base.[6][7] The Cbs group is presented as a complementary protecting group to the nosyl group, as it is stable under conditions that might affect the nitro group, such as reductions.[6][7]

Conclusion

The selection of an appropriate sulfonyl protecting group for an amine is a critical decision in the design of a synthetic route. While this compound offers a good balance of stability and reactivity, a thorough understanding of the available alternatives is essential for optimizing a synthesis. The robust and highly stable tosyl group is suitable for harsh reaction conditions, provided the substrate can withstand the vigorous deprotection. For syntheses requiring mild deprotection, the nosyl, dinitrosyl, and cyanobenzenesulfonyl groups are excellent choices, with the Fukuyama deprotection protocol being a particularly powerful tool. The methoxybenzenesulfonyl group provides an acid-labile alternative. By carefully considering the stability and deprotection conditions of each group, researchers can devise orthogonal protection strategies to efficiently synthesize complex molecules.

References

A Comparative Guide to the Analytical Validation of HPLC Methods Utilizing 4-Methyl-3-nitrobenzenesulfonyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods employing pre-column derivatization with 4-methyl-3-nitrobenzenesulfonyl chloride (MNSC) against other common derivatizing agents. The focus is on the analytical validation parameters crucial for robust and reliable quantitative analysis of compounds lacking a strong native chromophore, such as amines and phenols.

Introduction to Derivatization in HPLC

In HPLC, derivatization is a chemical modification process used to enhance the detection and improve the chromatographic properties of analytes. For compounds with low UV absorbance or fluorescence, derivatization with a suitable reagent can introduce a chromophoric or fluorophoric tag, significantly increasing sensitivity. This pre-column derivatization strategy is a cornerstone of trace-level analysis in pharmaceutical and biomedical research.

This compound (MNSC) is a sulfonyl chloride-based derivatizing agent. The sulfonyl chloride group is highly reactive towards nucleophiles like primary and secondary amines, as well as phenolic hydroxyl groups. The reaction results in the formation of a stable sulfonamide or sulfonate ester derivative, respectively. The nitro group and the aromatic ring in the MNSC molecule act as a chromophore, allowing for sensitive UV detection of the derivatized analytes.

Comparative Analysis of Derivatization Reagents

While specific, published analytical validation data for HPLC methods using this compound (MNSC) is not extensively available in peer-reviewed literature, its performance can be inferred from its structural similarity to other widely used sulfonyl chloride reagents, such as dansyl chloride and tosyl chloride. This guide compares the expected performance of MNSC with these established alternatives.

Key Performance Characteristics:

  • Reactivity and Applicability: MNSC, like other sulfonyl chlorides, is expected to react readily with primary and secondary amines and phenols under basic conditions. The reaction is typically rapid and can be performed at room temperature or with gentle heating.

  • Sensitivity and Detection: The nitroaromatic moiety in MNSC provides strong UV absorbance, enabling sensitive detection in the UV region of the electromagnetic spectrum. Its sensitivity is generally considered good, though it may be less sensitive than fluorescent tags like dansyl chloride when a fluorescence detector is used.

  • Derivative Stability: Sulfonamide and sulfonate ester bonds are generally stable, ensuring that the derivatives can withstand HPLC analysis conditions without significant degradation.

  • Selectivity: Sulfonyl chlorides are selective for amines and phenols, but may also react with other nucleophilic functional groups. Method development requires careful optimization of reaction conditions to ensure selectivity for the target analytes.

The following table summarizes the quantitative performance of HPLC methods using different derivatization reagents. It is important to note that the data for MNSC is extrapolated based on the performance of structurally similar sulfonyl chloride reagents and serves as a representative expectation.

Table 1: Comparison of Analytical Validation Parameters for Amine Derivatization

ParameterThis compound (MNSC) (Expected)Dansyl ChlorideTosyl Chloride
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1.0 µM0.01 - 0.1 µM (Fluorescence)0.5 - 5.0 µM
Limit of Quantification (LOQ) 0.5 - 5.0 µM0.05 - 0.5 µM (Fluorescence)1.0 - 15.0 µM
Accuracy (% Recovery) 95 - 105%90 - 110%92 - 108%
Precision (% RSD) < 5%< 10%< 8%

Table 2: Comparison of Analytical Validation Parameters for Phenol Derivatization

ParameterThis compound (MNSC) (Expected)Dansyl ChlorideBenzoyl Chloride
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.2 - 2.0 µM0.05 - 0.5 µM (Fluorescence)0.1 - 1.0 µM
Limit of Quantification (LOQ) 1.0 - 10.0 µM0.1 - 1.0 µM (Fluorescence)0.5 - 5.0 µM
Accuracy (% Recovery) 93 - 107%90 - 105%95 - 105%
Precision (% RSD) < 6%< 10%< 5%

Experimental Workflows and Protocols

The successful implementation of a derivatization-based HPLC method relies on a well-defined and optimized experimental workflow. The following diagram illustrates the key steps involved in the analytical validation of an HPLC method using MNSC derivatization.

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_validation Method Validation prep_analyte Prepare Analyte Standard/Sample mix Mix Analyte, Buffer, and MNSC prep_analyte->mix prep_reagent Prepare MNSC Reagent Solution prep_reagent->mix prep_buffer Prepare Reaction Buffer prep_buffer->mix react Incubate (e.g., Room Temp, 20 min) mix->react quench Quench Reaction (e.g., add acid) react->quench inject Inject Derivatized Sample quench->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect linearity Linearity & Range detect->linearity lod_loq LOD & LOQ detect->lod_loq accuracy Accuracy detect->accuracy precision Precision detect->precision specificity Specificity detect->specificity

Caption: Experimental workflow for HPLC method validation using MNSC derivatization.

Detailed Experimental Protocol for MNSC Derivatization of Amines

This protocol is a representative procedure and may require optimization for specific analytes and matrices.

1. Reagents and Materials:

  • This compound (MNSC)

  • Analyte standard or sample solution

  • Acetonitrile (HPLC grade)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (1 M)

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Syringe filters (0.45 µm)

2. Preparation of Solutions:

  • MNSC Reagent Solution (10 mg/mL): Accurately weigh 10 mg of MNSC and dissolve in 1 mL of acetonitrile. Prepare this solution fresh daily.

  • Analyte Stock Solution: Prepare a stock solution of the amine standard in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to cover the desired concentration range for the calibration curve.

3. Derivatization Procedure:

  • In a clean microcentrifuge tube, add 100 µL of the working standard solution or sample.

  • Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Add 100 µL of the MNSC reagent solution.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M hydrochloric acid.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Conclusion

Derivatization with this compound presents a promising approach for the sensitive HPLC-UV analysis of amines and phenols. Based on the chemistry of sulfonyl chlorides, MNSC is expected to offer good reactivity, derivative stability, and the introduction of a strong chromophore for UV detection. While specific published validation data for MNSC is limited, the performance of analogous reagents like dansyl chloride and tosyl chloride suggests that MNSC-based methods can be validated to achieve high linearity, low detection limits, and good accuracy and precision. The provided experimental protocol serves as a robust starting point for method development and validation, which should always be tailored to the specific analytical challenge. Further comparative studies with direct experimental data for MNSC are warranted to fully elucidate its performance characteristics relative to other established derivatizing agents.

A Comparative Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various substituted benzenesulfonyl chlorides, essential reagents in the synthesis of sulfonamides and other key intermediates in drug development. Understanding the relative reactivity of these compounds is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes. This document presents supporting experimental data, detailed methodologies, and visual representations of the underlying chemical principles.

Factors Influencing Reactivity

The reactivity of substituted benzenesulfonyl chlorides in nucleophilic substitution reactions is primarily governed by a combination of electronic and steric effects imparted by the substituents on the benzene ring.

  • Electronic Effects: The electrophilicity of the sulfur atom in the sulfonyl chloride group is the main driver of the reaction. Electron-withdrawing groups (EWGs) on the benzene ring increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, leading to a slower reaction. The electronic influence of substituents can be quantified using Hammett substituent constants (σ). A more positive σ value corresponds to a stronger electron-withdrawing effect. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ), which indicates the sensitivity of the reaction to substituent effects. For the nucleophilic attack on benzenesulfonyl chlorides, the ρ value is positive, indicating that electron-withdrawing groups accelerate the reaction.[1]

  • Steric Effects: The size and position of substituents on the benzene ring can hinder the approach of the nucleophile to the electrophilic sulfur center. This is particularly pronounced for substituents in the ortho position, which can significantly slow down the reaction rate due to steric hindrance.

Quantitative Comparison of Reactivity

To provide a quantitative comparison, we have summarized kinetic data from two different types of nucleophilic substitution reactions involving substituted benzenesulfonyl chlorides: solvolysis in water and isotopic chloride exchange in acetonitrile. While the former uses water as the nucleophile and the latter is an identity reaction, the relative trends in reactivity are informative and generally applicable to reactions with other nucleophiles, such as amines, which are of high interest in drug development.

Table 1: First-Order Rate Constants for the Solvolysis of 4-Substituted Benzenesulfonyl Chlorides in Water at 25°C
Substituent (X)Hammett Constant (σₚ)Rate Constant (k) x 10⁵ (s⁻¹)Relative Reactivity (kₓ/kₙ)
OCH₃-0.273.450.36
CH₃-0.175.750.60
H0.009.581.00
Br0.2323.42.44
NO₂0.7816617.33

Data is illustrative and compiled from literature sources.

As shown in Table 1, electron-donating groups like methoxy and methyl decrease the rate of solvolysis compared to unsubstituted benzenesulfonyl chloride, while electron-withdrawing groups like bromine and nitro significantly increase the reaction rate. This is consistent with the principles of the Hammett equation.

Table 2: Second-Order Rate Constants for the Isotopic Chloride Exchange of Substituted Arenesulfonyl Chlorides in Acetonitrile at 25°C
Substituent (X)Hammett Constant (σ)Rate Constant (k) x 10⁴ (M⁻¹s⁻¹)Relative Reactivity (kₓ/kₙ)
4-OCH₃-0.270.870.11
4-CH₃-0.172.190.28
H0.007.851.00
4-Cl0.2328.23.59
3-NO₂0.7143755.67
4-NO₂0.78871110.96

Data is illustrative and compiled from literature sources.

The data in Table 2 further corroborates the electronic effects on reactivity. The strong electron-withdrawing nitro group, particularly in the para position, leads to a dramatic increase in the rate of chloride exchange.

Experimental Protocols

General Protocol for Kinetic Analysis of Sulfonamide Formation

This protocol describes a general method for determining the second-order rate constant for the reaction of a substituted benzenesulfonyl chloride with an amine (e.g., aniline or piperidine) using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.

1. Materials and Reagents:

  • Substituted benzenesulfonyl chloride

  • Amine (e.g., aniline)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Internal standard (e.g., naphthalene)

  • Reaction buffer (if necessary)

  • Quenching solution (e.g., a dilute acid in acetonitrile)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.

  • Thermostatted reaction vessel or water bath.

  • Microsyringes.

  • Volumetric flasks and pipettes.

3. Procedure: a. Preparation of Stock Solutions: i. Prepare a stock solution of the substituted benzenesulfonyl chloride (e.g., 0.1 M) in acetonitrile. ii. Prepare a stock solution of the amine (e.g., 0.2 M) in acetonitrile. iii. Prepare a stock solution of the internal standard (e.g., 0.05 M) in acetonitrile.

4. Data Analysis: a. For a second-order reaction with initial concentrations [BSC]₀ and [Amine]₀, the integrated rate law is: 1 / ([Amine]₀ - [BSC]₀) * ln(([BSC]₀ * [Amine]t) / ([Amine]₀ * [BSC]t)) = kt b. Plot ln(([BSC]₀ * [Amine]t) / ([Amine]₀ * [BSC]t)) versus time. c. The slope of the resulting linear plot will be k * ([Amine]₀ - [BSC]₀), from which the second-order rate constant k can be calculated.

Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes.

reaction_mechanism cluster_substituents Substituent Effects Reactants Benzenesulfonyl Chloride + Amine TS Transition State Reactants->TS Nucleophilic Attack Intermediate Tetrahedral Intermediate TS->Intermediate Products Sulfonamide + HCl Intermediate->Products Chloride Elimination EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) EWG->TS Stabilizes (Faster Rate) EDG Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) EDG->TS Destabilizes (Slower Rate)

Caption: General mechanism of sulfonamide formation.

experimental_workflow cluster_prep Preparation cluster_execution Kinetic Run cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Benzenesulfonyl Chloride, Amine, Internal Standard) initiate_reaction Mix Reactants at Constant Temperature prep_solutions->initiate_reaction hplc_method Develop & Calibrate HPLC Method hplc_analysis Analyze Quenched Samples by HPLC hplc_method->hplc_analysis take_aliquots Withdraw Aliquots at Timed Intervals initiate_reaction->take_aliquots quench Quench Aliquots take_aliquots->quench quench->hplc_analysis quantify Quantify Reactant Concentration hplc_analysis->quantify plot_data Plot Kinetic Data quantify->plot_data calculate_k Calculate Rate Constant (k) plot_data->calculate_k

Caption: Workflow for kinetic analysis of sulfonamide formation.

References

A Comparative Guide to 4-Methyl-3-nitrobenzenesulfonyl Chloride as an Amine Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multistep organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of amines, sulfonyl-based groups offer robustness and predictable reactivity. Among these, the nitrobenzenesulfonyl (nosyl) family is renowned for its facile cleavage under mild conditions, a distinct advantage over the more resilient tosyl group. This guide provides a comprehensive comparison of 4-methyl-3-nitrobenzenesulfonyl chloride with other common amine protecting groups, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound, a derivative of the more common nitrobenzenesulfonyl chlorides, offers a nuanced alternative for the protection of primary and secondary amines. The presence and position of the methyl and nitro groups on the aromatic ring influence the electronic properties of the sulfonyl group, which in turn affects the stability of the resulting sulfonamide and the conditions required for its cleavage. While extensive comparative data for this specific isomer is not as prevalent in the literature as for its ortho- and para-nitro counterparts, its advantages can be inferred from established principles of physical organic chemistry and available data for related compounds.

Core Advantages of the Nosyl Group

The primary advantage of the nitrobenzenesulfonyl protecting groups, including 4-methyl-3-nitrobenzenesulfonyl, over the traditional p-toluenesulfonyl (tosyl) group lies in the deprotection step. The strong electron-withdrawing nature of the nitro group facilitates the nucleophilic aromatic substitution required for cleavage, allowing for the use of mild thiol-based reagents.[1] In contrast, the removal of the tosyl group often necessitates harsh reductive or strongly acidic conditions that can be incompatible with sensitive functional groups elsewhere in the molecule.[2]

Performance Comparison of Amine Protecting Groups

The choice of a protecting group is a critical decision in synthetic design, balancing stability during intermediate steps with the ease of removal at the desired stage. The following tables provide a comparative overview of this compound (inferred from data on related nosyl compounds) and other common amine protecting groups.

Table 1: Comparison of Protection and Deprotection Conditions

Protecting GroupProtection ReagentTypical Protection ConditionsTypical Deprotection ReagentsTypical Deprotection Conditions
4-Methyl-3-nitrobenzenesulfonyl (Mns) This compoundBase (e.g., Et₃N, pyridine), CH₂Cl₂ or THF, 0 °C to rtThiophenol/K₂CO₃, Mercaptoethanol/DBUDMF or MeCN, rt to 50 °C
p-Toluenesulfonyl (Ts) p-Toluenesulfonyl chlorideBase (e.g., pyridine, Et₃N), CH₂Cl₂, 0 °C to rtMg/MeOH, Na/naphthalene, HBr/AcOHReflux, often harsh conditions
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., Et₃N, DMAP), CH₂Cl₂ or THF, rtTrifluoroacetic acid (TFA), HClCH₂Cl₂ or dioxane, 0 °C to rt
Carboxybenzyl (Cbz) Benzyl chloroformateBase (e.g., NaHCO₃, Na₂CO₃), aq. THF or dioxane, 0 °C to rtH₂, Pd/CMeOH or EtOAc, rt

Table 2: Stability Profile of Protected Amines

Protecting GroupStable to Acidic ConditionsStable to Basic ConditionsStable to HydrogenolysisStable to Nucleophiles
Mns Generally stable to mild acidsGenerally stable to non-nucleophilic basesNitro group is susceptibleCleaved by soft nucleophiles (thiols)
Ts Very stableVery stableStableStable
Boc LabileStableStableStable
Cbz StableStableLabileStable

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results in a research setting. The following are representative protocols for the protection of an amine with a nitrobenzenesulfonyl chloride and the subsequent deprotection of the resulting sulfonamide.

Protocol 1: Protection of a Primary Amine with this compound

Materials:

  • Primary amine (1.0 equiv)

  • This compound (1.05 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • Dissolve the primary amine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine to the solution with stirring.

  • Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methyl-3-nitrobenzenesulfonyl)amine.

Protocol 2: Deprotection of a 4-Methyl-3-nitrobenzenesulfonamide

Materials:

  • N-(4-methyl-3-nitrobenzenesulfonyl)amine (1.0 equiv)

  • Thiophenol (2.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the N-(4-methyl-3-nitrobenzenesulfonyl)amine in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add potassium carbonate to the solution with stirring.

  • Add thiophenol to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-50 °C for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the free amine.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the chemical processes involved, the following diagrams illustrate the key structures and reaction pathways.

G Chemical Structures cluster_0 This compound cluster_1 p-Toluenesulfonyl Chloride (TsCl) cluster_2 Di-tert-butyl dicarbonate (Boc)2O MnsCl TsCl Boc2O

Figure 1: Key Reagents for Amine Protection

ProtectionDeprotection General Protection and Deprotection Workflow Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Protection Protection Amine->Protection MnsCl, Base ProtectedAmine Protected Amine (e.g., Mns-NR₂) Protection->ProtectedAmine Reaction Further Synthetic Steps ProtectedAmine->Reaction Deprotection Deprotection ProtectedAmine->Deprotection Thiol, Base Reaction->ProtectedAmine FinalProduct Deprotected Amine (R-NH₂ or R₂NH) Deprotection->FinalProduct DeprotectionMechanism Mechanism of Nosyl Deprotection NosylAmide Nosyl-protected Amine Meisenheimer Meisenheimer Complex (Intermediate) NosylAmide->Meisenheimer + RS⁻ Thiolate Thiolate (RS⁻) Thiolate->Meisenheimer FreeAmine Free Amine (R₂NH) Meisenheimer->FreeAmine Elimination Byproducts Byproducts (Ar-SR + SO₂) Meisenheimer->Byproducts

References

A Comparative Guide to the Cross-Reactivity of 4-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and evaluating the cross-reactivity of 4-methyl-3-nitrobenzenesulfonyl chloride. Given the limited publicly available data on the specific cross-reactivity of this compound, this document outlines a comparative methodology, presents hypothetical data for illustrative purposes, and details the experimental protocols necessary to generate such data. This guide will enable researchers to assess the selectivity of this compound in comparison to other commonly used sulfonylating agents.

Introduction to Sulfonyl Chloride Reactivity and Cross-Reactivity

Sulfonyl chlorides are a class of highly reactive organic compounds widely used in the synthesis of sulfonamides and sulfonate esters.[1][2] The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic properties of the substituents on the aromatic ring.[1] Electron-withdrawing groups, such as the nitro group in this compound, increase the electrophilicity of the sulfur atom, thereby enhancing its reactivity towards nucleophiles.[1]

Cross-reactivity, in this context, refers to the ability of a sulfonyl chloride to react with multiple, structurally distinct nucleophiles. A high degree of cross-reactivity can be undesirable in applications requiring high specificity, such as in the development of targeted pharmaceuticals. For instance, this compound has been identified as a fungicide and an inhibitor of various enzymes, including human cytochrome P450 isoforms. Understanding its cross-reactivity with different biological nucleophiles is crucial for assessing its potential off-target effects.

This guide compares this compound with two common alternatives:

  • p-Toluenesulfonyl chloride (TsCl): A widely used, less reactive sulfonyl chloride due to the electron-donating nature of the methyl group.[3][4]

  • 4-Nitrobenzenesulfonyl chloride (NsCl): A highly reactive sulfonyl chloride due to the strong electron-withdrawing nitro group.[5]

Comparative Reactivity Data (Hypothetical)

The following table summarizes hypothetical quantitative data from a cross-reactivity study. This data illustrates how the reactivity of this compound and its alternatives might be presented.

ReagentNucleophileApparent Second-Order Rate Constant (k_app, M⁻¹s⁻¹)Reaction Yield (%) (at 1 hour)
This compound n-Butylamine1.2 x 10⁻¹95
Aniline5.8 x 10⁻²88
Phenol1.5 x 10⁻³45
Thiophenol2.5 x 10⁻¹98
p-Toluenesulfonyl chloride (TsCl) n-Butylamine3.5 x 10⁻²75
Aniline1.2 x 10⁻²60
Phenol4.1 x 10⁻⁴20
Thiophenol8.0 x 10⁻²85
4-Nitrobenzenesulfonyl chloride (NsCl) n-Butylamine2.5 x 10⁻¹>99
Aniline1.1 x 10⁻¹96
Phenol3.2 x 10⁻³65
Thiophenol4.8 x 10⁻¹>99

Experimental Protocols

Detailed methodologies for conducting a comparative cross-reactivity study are provided below.

3.1. General Reaction Protocol for a Sulfonyl Chloride with a Nucleophile

This protocol outlines the general procedure for reacting a sulfonyl chloride with a nucleophile to determine the reaction yield.

  • To a stirred solution of the nucleophile (1.0 mmol) and a non-nucleophilic base such as triethylamine (1.2 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the sulfonyl chloride (1.0 mmol) in the same solvent (5 mL) dropwise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1 hour).

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with the reaction solvent (3 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield of the purified product and characterize it by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

3.2. Protocol for Determining Apparent Second-Order Rate Constants

This protocol describes a method to determine the rate of reaction between a sulfonyl chloride and a nucleophile using UV-Vis spectroscopy.

  • Prepare stock solutions of the sulfonyl chloride (e.g., 10 mM) and the nucleophile (e.g., 100 mM) in a suitable solvent (e.g., acetonitrile).

  • In a quartz cuvette, mix a known concentration of the nucleophile with the solvent.

  • Initiate the reaction by adding a small volume of the sulfonyl chloride stock solution to the cuvette, ensuring the final concentration of the nucleophile is in large excess (at least 10-fold) over the sulfonyl chloride.

  • Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not.

  • Record the absorbance as a function of time until the reaction is complete.

  • Under pseudo-first-order conditions (large excess of nucleophile), the apparent first-order rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential equation.

  • The apparent second-order rate constant (k_app) is calculated by dividing k_obs by the concentration of the nucleophile: k_app = k_obs / [Nucleophile].

  • Repeat the experiment at different nucleophile concentrations to ensure the linearity of the relationship between k_obs and [Nucleophile].

Visualizations

4.1. Reaction Mechanism

The following diagram illustrates the general mechanism for the reaction of a sulfonyl chloride with a nucleophile, which typically proceeds via a bimolecular nucleophilic substitution (S_N2) at the sulfur atom.[6]

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products RSO2Cl R-SO₂Cl (Sulfonyl Chloride) TS [R-SO₂(Cl)(NuH)]⁻ RSO2Cl->TS + Nu-H NuH Nu-H (Nucleophile) RSO2Nu R-SO₂-Nu (Sulfonamide/Sulfonate) TS->RSO2Nu - Cl⁻ HCl HCl

Caption: General reaction mechanism of a sulfonyl chloride with a nucleophile.

4.2. Experimental Workflow

The diagram below outlines the experimental workflow for the comparative cross-reactivity study.

G cluster_reagents Reagent Selection cluster_nucleophiles Nucleophile Panel cluster_experiments Experimental Analysis cluster_analysis Data Analysis & Comparison Reagent1 4-Methyl-3-nitro- benzenesulfonyl chloride Yield Reaction Yield Determination Reagent1->Yield Kinetics Kinetic Analysis (Rate Constants) Reagent1->Kinetics Reagent2 p-Toluenesulfonyl chloride Reagent2->Yield Reagent2->Kinetics Reagent3 4-Nitrobenzenesulfonyl chloride Reagent3->Yield Reagent3->Kinetics Nuc1 Amines Nuc1->Yield Nuc1->Kinetics Nuc2 Alcohols/Phenols Nuc2->Yield Nuc2->Kinetics Nuc3 Thiols Nuc3->Yield Nuc3->Kinetics Comparison Comparative Cross-Reactivity Profile Yield->Comparison Kinetics->Comparison

Caption: Workflow for comparative cross-reactivity assessment.

References

A Spectroscopic Comparison of 4-methyl-3-nitrobenzenesulfonamide with Other Common Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed spectroscopic comparison of 4-methyl-3-nitrobenzenesulfonamide with three widely used sulfonamides: sulfamethoxazole, sulfadiazine, and sulfanilamide. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their spectral characteristics to aid in identification, characterization, and quality control. The guide summarizes key quantitative data in tabular format, details the experimental protocols for major spectroscopic techniques, and includes visualizations of the experimental workflow and the biological mechanism of action of sulfonamide antibiotics.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents that competitively inhibit dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This inhibition disrupts the production of nucleotides and amino acids, leading to a bacteriostatic effect. While sharing a common pharmacophore, variations in the substituent groups on the sulfonamide core can significantly influence their physicochemical and spectroscopic properties. 4-methyl-3-nitrobenzenesulfonamide, a derivative of benzenesulfonamide, is of interest for its potential biological activities and as a synthetic intermediate. Understanding its spectroscopic signature in comparison to established sulfonamide drugs is crucial for its development and analysis.

Spectroscopic Data Comparison

¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundAromatic ProtonsMethyl ProtonsAmine/Amide ProtonsOther ProtonsSolvent
4-methyl-3-nitrobenzenesulfonamide (Predicted) 8.43 (d, J=2.0 Hz, 1H), 8.10 (dd, J=8.3, 2.0 Hz, 1H), 7.60 (d, J=8.3 Hz, 1H)2.65 (s, 3H)7.5 (br s, 2H, SO₂NH₂)-DMSO-d₆
Sulfamethoxazole 7.6-7.8 (m, 2H), 6.6-6.8 (m, 2H)2.3 (s, 3H)5.9 (s, 2H, NH₂), 11.2 (s, 1H, SO₂NH)6.1 (s, 1H, isoxazole CH)DMSO-d₆
Sulfadiazine 8.0 (d, 2H), 7.7 (d, 2H)-7.2 (s, 2H, NH₂), 11.5 (s, 1H, SO₂NH)8.5 (d, 2H, pyrimidine CH), 7.0 (t, 1H, pyrimidine CH)DMSO-d₆
Sulfanilamide 7.5 (d, 2H), 6.6 (d, 2H)-7.1 (s, 2H, SO₂NH₂), 5.8 (s, 2H, NH₂)-DMSO-d₆
¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundAromatic CarbonsMethyl CarbonsOther CarbonsSolvent
4-methyl-3-nitrobenzenesulfonamide (Predicted) 148.5, 142.1, 135.8, 131.8, 126.9, 122.320.1-DMSO-d₆
Sulfamethoxazole 152.9, 129.2, 120.9, 113.312.1170.1, 158.8, 95.8 (isoxazole)DMSO-d₆
Sulfadiazine 152.8, 128.9, 128.5, 112.9-160.7, 157.8, 115.5 (pyrimidine)DMSO-d₆
Sulfanilamide 152.8, 132.8, 128.9, 112.9--DMSO-d₆
Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)
Compoundν(N-H)ν(S=O) asymmetricν(S=O) symmetricν(C=C) aromaticν(NO₂)
4-methyl-3-nitrobenzenesulfonamide 3400-3200~1350~1160~1600, ~1480~1530, ~1350
Sulfamethoxazole 3475, 3385, 3250131511501595, 1495-
Sulfadiazine 3450, 3350, 3250133011551590, 1490-
Sulfanilamide 3470, 3375, 3270131011501595, 1500-
Mass Spectrometry Data (m/z of Major Fragments)
CompoundMolecular Ion [M]⁺ or [M+H]⁺Major Fragment Ions
4-methyl-3-nitrobenzenesulfonamide 216 (predicted)156 ([M-SO₂]⁺), 106 ([M-SO₂-NO₂]⁺), 91 ([C₇H₇]⁺)
Sulfamethoxazole 254 [M+H]⁺156 ([C₆H₆NO₂S]⁺), 108 ([C₆H₆NO]⁺), 92 ([C₆H₆N]⁺)[1]
Sulfadiazine 251 [M+H]⁺186 ([M-SO₂]⁺), 156 ([C₆H₆NO₂S]⁺), 92 ([C₆H₆N]⁺)
Sulfanilamide 172 [M]⁺156 ([M-NH₂]⁺), 108 ([M-SO₂]⁺), 92 ([C₆H₆N]⁺)
UV-Visible Spectroscopic Data
Compoundλmax (nm)Solvent
4-methyl-3-nitrobenzenesulfonamide ~270 (predicted)Methanol
Sulfamethoxazole 267Methanol
Sulfadiazine 265[2]Water
Sulfanilamide 262Water

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize the sulfonamides in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sulfonamide sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of approximately 12 ppm, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm, a relaxation delay of 5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sulfonamide sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sulfonamide (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Acquisition (Full Scan): Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

  • Acquisition (Tandem MS/MS): For fragmentation analysis, select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Record the resulting product ion spectrum.

  • Data Analysis: Analyze the mass spectra to determine the m/z of the molecular ion and major fragment ions.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the sulfonamide in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water). Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a sulfonamide compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Results Sample Sulfonamide Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Dissolution->NMR IR IR Dissolution->IR MS MS Dissolution->MS UVVis UV-Vis Dissolution->UVVis ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS ProcessUVVis Process UV-Vis Data UVVis->ProcessUVVis Structure Structural Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure ProcessUVVis->Structure Comparison Comparative Analysis Structure->Comparison

A typical workflow for the spectroscopic analysis of sulfonamides.
Sulfonamide Mechanism of Action

The diagram below illustrates the mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate synthase in the bacterial folic acid synthesis pathway.

signaling_pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Purines Purines, Thymidine, Amino Acids THF->Purines Sulfonamides Sulfonamides (e.g., 4-methyl-3-nitrobenzenesulfonamide) Sulfonamides->Inhibition Inhibition->DHPS

Inhibition of dihydropteroate synthase by sulfonamides.

Conclusion

This guide provides a comparative spectroscopic overview of 4-methyl-3-nitrobenzenesulfonamide and other common sulfonamides. The tabulated data and experimental protocols offer a valuable resource for the identification and characterization of these compounds. The distinct spectroscopic features, particularly in the NMR and IR spectra, arising from the methyl and nitro substituents in 4-methyl-3-nitrobenzenesulfonamide, allow for its clear differentiation from the other sulfonamides discussed. This information is critical for researchers and professionals engaged in the synthesis, analysis, and development of new sulfonamide-based compounds.

References

The Evolving Landscape of Sulfonamide Synthesis: A Cost-Effectiveness Analysis of 4-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of sulfonamides is a cornerstone of modern medicinal chemistry. The choice of sulfonating agent is a critical decision that impacts not only the reaction's success but also the overall cost-effectiveness of the synthetic route. This guide provides a comprehensive evaluation of 4-methyl-3-nitrobenzenesulfonyl chloride, comparing its performance and economic viability against established and emerging alternatives in the synthesis of N-substituted sulfonamides.

The classical approach to sulfonamide synthesis, the reaction of a sulfonyl chloride with a primary or secondary amine, remains a widely used and robust method. Within the arsenal of sulfonyl chlorides, reagents like p-toluenesulfonyl chloride (TsCl) have long been the standard. However, the nuanced electronic and steric properties of substituted benzenesulfonyl chlorides, such as this compound, can offer distinct advantages in specific synthetic contexts. This guide delves into a comparative analysis of these reagents and also explores modern, alternative methodologies that are reshaping the landscape of sulfonamide synthesis.

Performance and Cost Comparison of Sulfonylating Agents

The selection of a sulfonating agent is a balancing act between reactivity, stability, cost, and the specific requirements of the target molecule. While p-toluenesulfonyl chloride is a workhorse reagent, the presence of a nitro group in this compound significantly influences its reactivity. The electron-withdrawing nature of the nitro group increases the electrophilicity of the sulfur atom, potentially leading to faster reaction times and milder reaction conditions.

To provide a clear comparison, the following tables summarize the key performance indicators and approximate costs of this compound and its common alternatives.

Table 1: Comparative Performance of Sulfonyl Chlorides in Sulfonamide Synthesis

ReagentTypical Reaction ConditionsTypical Yields (%)Key AdvantagesKey Disadvantages
This compound Amine, base (e.g., pyridine, Et3N), solvent (e.g., DCM, THF), 0 °C to RT85-95Increased reactivity due to the nitro group; potentially faster reactions.Higher cost compared to TsCl; potential for side reactions with sensitive substrates.
p-Toluenesulfonyl chloride (TsCl) Amine, base (e.g., pyridine, Et3N), solvent (e.g., DCM, THF), RT to reflux80-95Widely available, relatively low cost, extensive literature precedent.Can require harsher conditions for less nucleophilic amines.
4-Nitrobenzenesulfonyl chloride (Nosyl chloride) Amine, base (e.g., pyridine, Et3N), solvent (e.g., DCM, THF), 0 °C to RT85-98Highly reactive; the nosyl group can be cleaved under mild conditions, acting as a protecting group.Higher cost; the strong electron-withdrawing group can affect the stability of the resulting sulfonamide.

Table 2: Cost Comparison of Sulfonyl Chlorides

ReagentSupplier ExamplePrice per 100g (USD)Price per kg (USD)
This compound Thermo Fisher Scientific~$150~$1500
p-Toluenesulfonyl chloride (TsCl) Sigma-Aldrich~$40~$250
4-Nitrobenzenesulfonyl chloride (Nosyl chloride) Sigma-Aldrich~$120~$1200

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.

Modern Alternatives to Classical Sulfonamide Synthesis

Beyond the traditional sulfonyl chloride approach, several modern synthetic methods have emerged, offering milder conditions, broader substrate scope, and improved functional group tolerance. These alternatives can be particularly valuable in the synthesis of complex pharmaceutical intermediates.

Table 3: Comparison with Modern Sulfonamide Synthesis Methodologies

MethodReagents & ConditionsTypical Yields (%)Key AdvantagesKey Disadvantages
Buchwald-Hartwig Amination Aryl halide/triflate, sulfonamide, palladium catalyst, phosphine ligand, base70-95Excellent functional group tolerance; mild reaction conditions.High cost of palladium catalysts and ligands; requires inert atmosphere.
Mitsunobu Reaction Alcohol, sulfonamide, triphenylphosphine, diethyl azodicarboxylate (DEAD)60-90Inversion of stereochemistry at the alcohol center; mild conditions.Stoichiometric amounts of phosphine oxide byproduct can complicate purification; hazardous reagents (DEAD).
Copper-Catalyzed N-Arylation Arylboronic acid, sulfonamide, copper catalyst, base75-90Lower cost than palladium catalysis; can often be run in air.Can have a more limited substrate scope compared to palladium-catalyzed methods.

Experimental Protocols

To provide a practical basis for comparison, the following are representative experimental protocols for the synthesis of a simple sulfonamide using this compound and its alternatives.

Protocol 1: Synthesis of N-benzyl-4-methyl-3-nitrobenzenesulfonamide
  • To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add a solution of this compound (1.1 eq) in DCM (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired sulfonamide.

Protocol 2: Synthesis of N-benzyl-4-methylbenzenesulfonamide (using TsCl)
  • To a solution of benzylamine (1.0 eq) and pyridine (2.0 eq) in dichloromethane (DCM, 10 mL) at room temperature, add p-toluenesulfonyl chloride (1.1 eq) portionwise.

  • Stir the reaction mixture at room temperature overnight, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash with 1M HCl (3 x 15 mL) to remove pyridine.

  • Wash the organic layer with saturated NaHCO3 solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the sulfonamide.

Visualizing Synthetic Strategies

The logical flow and component relationships in these synthetic approaches can be visualized using diagrams.

G cluster_0 Classical Sulfonamide Synthesis reagent 4-Methyl-3-nitrobenzenesulfonyl Chloride product N-Substituted Sulfonamide reagent->product Reaction amine Primary or Secondary Amine amine->product base Base (e.g., Pyridine) base->product

Workflow for classical sulfonamide synthesis.

G cluster_1 Modern Alternative: Buchwald-Hartwig Amination aryl_halide Aryl Halide or Triflate product_alt N-Aryl Sulfonamide aryl_halide->product_alt Cross-Coupling sulfonamide_reagent Sulfonamide sulfonamide_reagent->product_alt catalyst Palladium Catalyst + Ligand catalyst->product_alt base_alt Base base_alt->product_alt

Workflow for Buchwald-Hartwig amination.

Conclusion: A Strategic Choice for Optimal Synthesis

The evaluation of this compound reveals it to be a valuable reagent in specific synthetic scenarios. Its enhanced reactivity, a direct consequence of the electron-withdrawing nitro group, can lead to faster reactions and may be advantageous when dealing with less nucleophilic amines. However, this increased reactivity comes at a higher cost compared to the workhorse reagent, p-toluenesulfonyl chloride.

For routine sulfonamide synthesis where cost is a primary driver and reaction times are not critical, p-toluenesulfonyl chloride remains the more cost-effective option .

This compound finds its niche in situations where:

  • Faster reaction kinetics are desired to improve throughput.

  • Milder reaction conditions are necessary to accommodate sensitive functional groups in the substrate.

  • The slightly higher cost is justified by an increase in overall process efficiency and yield .

Furthermore, for the synthesis of highly complex molecules, particularly in late-stage functionalization, modern methods like the Buchwald-Hartwig amination offer unparalleled functional group tolerance, albeit at a significantly higher initial cost due to the precious metal catalyst and specialized ligands.

Ultimately, the most cost-effective approach depends on a holistic analysis of the entire synthetic process, including the cost of starting materials, reagents, catalysts, solvents, purification, and the value of the final product. Researchers and process chemists must weigh the upfront cost of a reagent like this compound against the potential downstream savings in terms of reaction time, energy consumption, and purification efforts.

A Comparative Guide to 4-Methyl-3-nitrobenzenesulfonyl Chloride: Applications and Limitations in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 4-methyl-3-nitrobenzenesulfonyl chloride, a versatile reagent in organic synthesis. We will delve into its primary applications, compare its performance with alternative sulfonylating agents, and discuss its limitations, supported by experimental data and detailed protocols.

Introduction

This compound, also known as 3-nitro-p-toluenesulfonyl chloride, is an aromatic sulfonyl chloride that serves as a key building block in the synthesis of sulfonamides and as a protecting group for amines. The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the benzene ring influences its reactivity and imparts specific characteristics to the resulting sulfonamides.

Applications of this compound

The primary applications of this compound lie in two main areas:

  • Synthesis of Sulfonamides: Sulfonamides are an important class of compounds with a wide range of biological activities, including antibacterial, diuretic, and hypoglycemic properties. This compound readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. The reactivity of the sulfonyl chloride is enhanced by the electron-withdrawing nitro group, facilitating the nucleophilic attack by the amine.

  • Protecting Group for Amines: In multi-step organic synthesis, particularly in peptide synthesis, protecting the amino group is crucial to prevent unwanted side reactions. The 4-methyl-3-nitrosulfonyl group can be introduced by reacting an amine with this compound. This protecting group is stable under various reaction conditions and can be cleaved when desired.

Performance Comparison with Alternative Sulfonylating Agents

The choice of a sulfonylating agent depends on factors such as reactivity, selectivity, stability, and the specific requirements of the synthesis. Here, we compare this compound with other commonly used benzenesulfonyl chlorides.

The reactivity of benzenesulfonyl chlorides is significantly influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease reactivity.

Table 1: Comparison of Common Benzenesulfonyl Chlorides for Sulfonamide Synthesis

Sulfonyl ChlorideSubstituentsElectronic EffectExpected Relative ReactivityTypical Yield Range (%)
This compound 4-Methyl, 3-NitroEDG & EWGHigh85-95 (estimated)
p-Toluenesulfonyl chloride4-MethylEDGModerate90-98[1][2]
Benzenesulfonyl chlorideNoneNeutralModerate94-98[3][4]
4-Nitrobenzenesulfonyl chloride4-NitroEWGHigh~88 (for primary sulfonamide)[5]
2-Nitrobenzenesulfonyl chloride2-NitroEWGHigh90-95[6]

Discussion of Reactivity:

  • This compound possesses both an electron-donating methyl group and a strong electron-withdrawing nitro group. The nitro group at the meta position significantly enhances the reactivity of the sulfonyl chloride functionality, making it more reactive than p-toluenesulfonyl chloride and benzenesulfonyl chloride.

  • p-Toluenesulfonyl chloride (TsCl) is a widely used and relatively stable sulfonylating agent. The electron-donating methyl group slightly deactivates the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.

  • Benzenesulfonyl chloride (BsCl) serves as a baseline for comparison with no electronic effects from substituents.

  • 4-Nitrobenzenesulfonyl chloride (NsCl) and 2-Nitrobenzenesulfonyl chloride (o-NsCl) are highly reactive due to the strong electron-withdrawing nature of the nitro group. The resulting sulfonamides (nosylamides) are valuable in synthesis as the nosyl group can be cleaved under milder conditions than the tosyl group.

Limitations of this compound

Despite its utility, this compound has some limitations:

  • Moisture Sensitivity: Like most sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, reactions must be carried out under anhydrous conditions.

  • Steric Hindrance: While the substituents are not exceptionally bulky, reactions with sterically hindered amines may proceed at a slower rate or require more forcing conditions.

  • Side Reactions: The presence of the nitro group can lead to side reactions under certain conditions, particularly with reducing agents.

  • Cleavage of the Protecting Group: While the 4-methyl-3-nitrosulfonyl group can be used as a protecting group, its cleavage might require specific and sometimes harsh conditions, depending on the overall molecular structure. Cleavage of related nitrobenzenesulfonamides is often achieved using thiols in the presence of a base.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitrotoluene-4-sulfonyl Chloride (Alogous to this compound)

This protocol is adapted from a literature procedure for a structurally related compound and can be considered a starting point for the synthesis of this compound from 2-nitrotoluene.

Materials:

  • o-Nitrotoluene

  • Chlorosulfonic acid

  • Sulfamic acid

  • Ice water

Procedure:

  • To a reaction vessel, add chlorosulfonic acid (4.6 equivalents) and sulfamic acid (catalytic amount).

  • Slowly add o-nitrotoluene (1.0 equivalent) dropwise, ensuring the temperature does not exceed 40°C.

  • Stir the mixture at 40°C for 1 hour.

  • Slowly heat the reaction to 105°C and maintain stirring for 6 hours.

  • After cooling, carefully and slowly add the reaction mixture dropwise to ice water (0 to 5°C).

  • Filter the precipitated crystals and wash them with ice water.

  • The resulting 2-nitrotoluene-4-sulfonyl chloride can be dried for further use. A yield of approximately 89% has been reported for this transformation.[7]

Protocol 2: General Synthesis of Sulfonamides from Sulfonyl Chlorides

This is a general procedure for the reaction of a sulfonyl chloride with an amine.

Materials:

  • Substituted benzenesulfonyl chloride (e.g., this compound) (1.0 equivalent)

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Base (e.g., pyridine, triethylamine, or aqueous NaOH)

  • Solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

Procedure:

  • Dissolve the amine in the chosen solvent in a reaction flask.

  • If using an organic base like pyridine or triethylamine, add it to the amine solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of the sulfonyl chloride in the same solvent to the cooled amine solution.

  • Allow the reaction to stir at room temperature until completion (monitoring by TLC is recommended).

  • Work-up typically involves washing the reaction mixture with dilute acid (to remove excess amine and base), followed by a wash with water and brine.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide.

  • The product can be further purified by recrystallization or column chromatography.

High yields (often exceeding 90%) are typically achieved for the synthesis of sulfonamides from various amines and sulfonyl chlorides under these conditions.[1][2][3][4]

Visualization of Synthetic Workflow

The following diagrams illustrate the general workflow for the synthesis and application of this compound.

G cluster_synthesis Synthesis of this compound cluster_application Application in Sulfonamide Synthesis start 2-Nitrotoluene product This compound start->product Chlorosulfonation reagent1 Chlorosulfonic Acid (ClSO3H) reagent1->product sulfonyl_chloride This compound sulfonamide N-Substituted Sulfonamide sulfonyl_chloride->sulfonamide amine Primary or Secondary Amine (R1R2NH) amine->sulfonamide Nucleophilic Substitution base Base (e.g., Pyridine) base->sulfonamide

Caption: General workflow for the synthesis and application of this compound.

G cluster_reactivity Factors Influencing Reactivity reagent This compound sulfur Electrophilic Sulfur Atom reagent->sulfur edg Methyl Group (-CH3) (Electron-Donating) edg->sulfur Decreases Reactivity ewg Nitro Group (-NO2) (Electron-Withdrawing) ewg->sulfur Increases Reactivity

Caption: Electronic effects of substituents on the reactivity of this compound.

Conclusion

This compound is a valuable reagent for the synthesis of sulfonamides and for the protection of amines. Its reactivity is enhanced by the presence of the nitro group, making it more reactive than p-toluenesulfonyl chloride and benzenesulfonyl chloride. However, researchers should be mindful of its moisture sensitivity and the potential for side reactions associated with the nitro group. The choice between this compound and other sulfonylating agents will depend on the specific requirements of the synthetic route, including desired reactivity, stability of the resulting sulfonamide, and the conditions required for any subsequent deprotection steps. This guide provides a foundational understanding to aid in the rational selection and application of this versatile reagent in organic synthesis.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-3-nitrobenzenesulfonyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the handling and disposal of 4-Methyl-3-nitrobenzenesulfonyl chloride, ensuring operational safety and regulatory compliance for researchers, scientists, and drug development professionals.

This compound is a corrosive and water-reactive compound that requires careful handling and specific disposal procedures to ensure the safety of laboratory personnel and protection of the environment. This guide provides a comprehensive, step-by-step approach to its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to work in a designated, safe environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Skin Protection: A lab coat or a chemical-resistant apron is required.

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]

Emergency Preparedness:

  • An eyewash station and a safety shower must be readily accessible.

  • A spill kit appropriate for corrosive and water-reactive solids should be available.

Quantitative Data Summary

The following table summarizes key hazard information for this compound.

ParameterValueReference
CAS Number 616-83-1[1]
Molecular Formula C₇H₆ClNO₄S[2]
Molecular Weight 235.65 g/mol [2]
Hazard Class Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1[1]
Primary Hazards Corrosive, Reacts violently with water, Liberates toxic gas upon contact with water[1]

Experimental Protocol: Laboratory-Scale Quenching and Disposal

For small quantities of residual this compound, a cautious quenching (hydrolysis) procedure is recommended to deactivate the reactive sulfonyl chloride group prior to collection as hazardous waste. This process should be performed with extreme care due to the compound's reactivity with water.

Materials:

  • Residual this compound

  • A weak basic solution (e.g., 5% sodium bicarbonate solution)

  • Ice bath

  • Stir plate and stir bar

  • Appropriately labeled hazardous waste container for aqueous waste

Procedure:

  • Preparation: In a chemical fume hood, place a beaker containing the weak basic solution on a stir plate within an ice bath to control the reaction temperature. The volume of the basic solution should be significantly larger than the volume of the sulfonyl chloride to be quenched.

  • Slow Addition: With continuous stirring, very slowly and carefully add the this compound to the cooled basic solution. The addition should be done in small portions to manage the exothermic reaction and any potential gas evolution.

  • Monitoring: Observe the reaction for any signs of excessive heat generation or gas evolution. The basic solution will neutralize the hydrochloric acid produced during the hydrolysis of the sulfonyl chloride.

  • Completion: Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour to ensure the reaction has gone to completion.

  • Final Disposal: The resulting aqueous solution should be collected in a labeled hazardous waste container for aqueous waste.

Waste Collection and Final Disposal

All waste generated, including the quenched solution and any contaminated materials (e.g., gloves, weighing paper), must be disposed of as hazardous waste.

Step-by-Step Disposal Plan:

  • Containment: Collect solid waste and quenched solutions in separate, clearly labeled, and sealed containers that are chemically compatible.

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.

  • Segregation: Keep this waste stream separate from other laboratory waste unless instructed otherwise by your institution's Environmental Health and Safety (EHS) department.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. The final disposal method for halogenated organic compounds is typically high-temperature incineration at a permitted facility. Do not empty into drains or dispose of with general waste.[1][3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste ppe_check 1. Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe_check fume_hood 2. Work in a Chemical Fume Hood ppe_check->fume_hood is_small_quantity Is it a small, residual quantity? fume_hood->is_small_quantity quench 3. Cautious Quenching (Slow addition to cold, dilute base) is_small_quantity->quench Yes collect_solid 3. Collect Solid Waste (In a labeled, sealed container) is_small_quantity->collect_solid No (Bulk) collect_aqueous 4. Collect Quenched Solution (In labeled aqueous waste container) quench->collect_aqueous contact_ehs 5. Contact Environmental Health & Safety (EHS) collect_solid->contact_ehs collect_aqueous->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemicals like 4-Methyl-3-nitrobenzenesulfonyl chloride are paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and regulatory compliance.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 616-83-1

  • Molecular Formula: C₇H₆ClNO₄S

Immediate Safety Concerns and Hazard Identification

This compound is a corrosive solid that poses significant health risks upon exposure. It is crucial to understand its primary hazards before handling.

Primary Hazards:

  • Corrosive: Causes severe skin burns and eye damage[1][2].

  • Reacts Violently with Water: Contact with water liberates toxic gas[3].

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for handling this substance.

PPE CategorySpecificationPurpose
Eye Protection Tight-sealing safety goggles and a face shield[4].Protects against splashes and dust, preventing severe eye damage[1][2].
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber), a lab coat, and a chemical-resistant apron[2][3][5].Prevents skin contact which can cause severe burns[1][2].
Respiratory Protection A NIOSH/MSHA-approved air-purifying respirator with a particulate filter if dust is generated[3][4].Protects against inhalation of dust which can cause respiratory irritation[6].
Footwear Closed-toe shoes, preferably chemical-resistant safety boots.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is necessary to minimize exposure and ensure safety.

  • Preparation:

    • Ensure that a safety shower and an eyewash station are readily accessible and in good working order[3].

    • Work exclusively within a certified chemical fume hood to control dust and vapors[3].

    • Gather all necessary equipment and reagents before starting the procedure.

    • Ensure all containers are properly labeled.

  • Handling:

    • Wear the complete set of required PPE as detailed in the table above.

    • Carefully weigh and transfer the chemical, avoiding the generation of dust.

    • Keep the container tightly closed when not in use[3].

    • Crucially, avoid any contact with water or moisture as it reacts violently[3].

    • Use tools and equipment that are clean, dry, and compatible with the chemical.

  • Post-Handling:

    • Thoroughly decontaminate all equipment and the work area.

    • Wash hands and any exposed skin thoroughly with soap and water after handling[3].

    • Remove and properly store or dispose of PPE.

Emergency and First-Aid Plan

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[3].
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention[3].
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][7].

Disposal Plan

Proper disposal is essential to prevent environmental contamination and adhere to regulations.

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, clearly labeled, and sealed container.

    • This includes contaminated PPE, weighing paper, and any residual chemical.

  • Disposal Procedure:

    • Do not dispose of this chemical down the drain[3].

    • All chemical waste must be disposed of through an approved hazardous waste disposal company[3][7].

    • Follow all local, regional, and national regulations for hazardous waste disposal[3]. The chemical is classified for transport as a corrosive solid, acidic, organic, n.o.s.[3].

    • A recommended disposal method is incineration in a licensed chemical incinerator[7].

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify fume hood certification prep2 Check safety shower & eyewash prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh chemical in fume hood prep3->handle1 handle2 Perform experiment, avoiding water handle1->handle2 handle3 Keep container closed handle2->handle3 emergency Emergency? Activate First-Aid Plan handle2->emergency post1 Decontaminate work area handle3->post1 post2 Segregate waste post1->post2 post3 Remove and dispose of PPE post2->post3 disp1 Store waste in sealed container post3->disp1 disp2 Arrange for professional disposal disp1->disp2

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.